molecular formula C6H7BrClFN2 B1381818 (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride CAS No. 1432754-51-2

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Cat. No.: B1381818
CAS No.: 1432754-51-2
M. Wt: 241.49 g/mol
InChI Key: BHDDUHWEXUQCFD-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H7BrClFN2 and its molecular weight is 241.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDDUHWEXUQCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432754-51-2
Record name 3-Pyridinemethanamine, 5-bromo-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432754-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride , registered under CAS number 1432754-51-2, is a strategically functionalized pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a primary aminomethyl group for further derivatization—positions it as a valuable scaffold for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents such as kinase inhibitors and targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, detailed characterization, and insights into its application in drug discovery, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Structural Attributes

The hydrochloride salt of (5-Bromo-2-fluoropyridin-3-yl)methanamine is typically a solid material under standard laboratory conditions.[1] The strategic placement of its functional groups is key to its utility.

PropertyValueSource(s)
CAS Number 1432754-51-2[2][3]
Molecular Formula C₆H₇BrClFN₂[1]
Molecular Weight 241.49 g/mol [4]
Form Solid[1]
Purity Typically ≥95-97%[1][4]

The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring. As a potent electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[5] Furthermore, the carbon-fluorine bond is known to enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[5]

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the efficient introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the exploration of a broad chemical space during lead optimization.

The primary aminomethyl group at the 3-position provides a nucleophilic site for the formation of amides, sulfonamides, and other functional groups, facilitating the connection of this pyridine core to other molecular fragments or linkers, a common strategy in the design of bivalent molecules like PROTACs (Proteolysis Targeting Chimeras).

Synthesis and Purification

A robust and logical synthetic pathway to this compound commences with the commercially available precursor, 5-Bromo-3-fluoro-pyridine-2-carbonitrile (CAS 886373-28-0).[6] The synthesis proceeds via the reduction of the nitrile functionality to a primary amine, followed by salt formation.

Synthesis_Workflow Start 5-Bromo-3-fluoro-pyridine-2-carbonitrile Intermediate (5-Bromo-2-fluoropyridin-3-yl)methanamine (Free Base) Start->Intermediate Nitrile Reduction (e.g., Catalytic Hydrogenation, LiAlH4, or Borane Reagents) Product This compound Intermediate->Product Salt Formation (HCl in suitable solvent)

Caption: Synthetic workflow from the nitrile precursor.
Key Transformation: Nitrile Reduction

The reduction of the 2-cyanopyridine moiety is the cornerstone of this synthesis. Several established methods can be employed, with the choice often dictated by scale, available equipment, and tolerance of other functional groups.

  • Catalytic Hydrogenation: This is a widely used and often clean method for nitrile reduction.[2] Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are effective.[1][2][7] To prevent the formation of secondary and tertiary amine byproducts, the reaction is typically carried out in the presence of ammonia or in an acidic medium.[2][8] For halogenated pyridines, platinum-based catalysts (e.g., PtO₂) are often preferred to minimize dehalogenation, a common side reaction with palladium catalysts.[1][7][9]

  • Chemical Reduction with Hydride Reagents:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines.[10][11][12] The reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether. Due to its high reactivity, careful control of the reaction conditions is necessary.

    • Borane Reagents: Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are also effective for nitrile reduction.[2][13] These reagents are generally considered milder than LiAlH₄ and can offer better functional group tolerance.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a representative, self-validating procedure for the synthesis and purification of the target compound.

Step 1: Reduction of 5-Bromo-3-fluoro-pyridine-2-carbonitrile

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 5-Bromo-3-fluoro-pyridine-2-carbonitrile (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add Platinum(IV) oxide (PtO₂, Adams' catalyst) (typically 1-5 mol%).

  • Solvent and Acid: Add a suitable solvent, such as methanol or ethanol, followed by concentrated hydrochloric acid (1.1-1.5 eq) to create an acidic medium which aids in preventing side reactions and directly forms the hydrochloride salt.[1][7]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar) and stir the reaction mixture at room temperature or with gentle heating.[9]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, LC-MS, or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 2: Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether, to yield the final product as a crystalline solid.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, a Certificate of Analysis from some suppliers confirms the availability of NMR, HPLC, and LC-MS data.[2][3] Based on the structure and data from analogous compounds, the expected spectroscopic features are as follows:

¹H NMR:

  • Aromatic Protons: Two distinct signals in the aromatic region, each corresponding to one proton on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the bromo and fluoro substituents.

  • Methylene Protons (-CH₂-): A singlet or a multiplet (depending on the solvent and protonation state) corresponding to the two protons of the aminomethyl group.

  • Amine Protons (-NH₃⁺): A broad signal for the three protons of the ammonium group, which may exchange with solvent protons.

¹³C NMR:

  • Pyridine Carbons: Six distinct signals corresponding to the carbons of the pyridine ring. The carbons attached to fluorine and bromine will show characteristic chemical shifts and C-F coupling will be observed for the carbon bearing the fluorine atom.

  • Methylene Carbon (-CH₂-): A signal for the carbon of the aminomethyl group.

Mass Spectrometry (MS):

  • The mass spectrum of the free base (C₆H₆BrFN₂) would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M+H]⁺ would be observed around m/z 205 and 207.[14]

Infrared (IR) Spectroscopy:

  • Characteristic N-H stretching vibrations for the ammonium group.

  • C-H stretching and bending vibrations for the aromatic ring and the methylene group.

  • C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • A strong C-F stretching band.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for creating libraries of compounds for screening against various biological targets. Its structural features are particularly relevant for the development of:

  • Kinase Inhibitors: The substituted pyridine scaffold is a common motif in many kinase inhibitors, often designed to interact with the hinge region of the kinase ATP-binding site.[3][15][16] The aminomethyl group can be elaborated to introduce functionalities that target specific pockets within the kinase domain, while the bromo- and fluoro-substituents can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Targeted Protein Degraders (e.g., PROTACs): The aminomethyl group is an ideal attachment point for linkers that connect the pyridine-based ligand to an E3 ligase-recruiting moiety. This allows for the synthesis of bivalent molecules designed to induce the degradation of a target protein.

  • Other CNS and Biologically Active Agents: Fluorinated pyridines are prevalent in a wide range of therapeutic agents, including those targeting the central nervous system.[5] The properties imparted by the fluorine atom, such as increased metabolic stability and modulated lipophilicity, are highly desirable in CNS drug design.

Applications cluster_synthesis Synthetic Diversification cluster_applications Therapeutic Areas Core {<(5-Bromo-2-fluoropyridin-3-yl)methanamine HCl> | CAS: 1432754-51-2} Coupling Suzuki, Buchwald-Hartwig, etc. at C5-Br Core->Coupling:f1 Versatile Handle Acylation Amide/Sulfonamide formation at C3-CH2NH2 Core->Acylation:f1 Linker Attachment CNS CNS Agents Core->CNS Fluorine benefits Kinase Kinase Inhibitors Coupling->Kinase PROTAC PROTACs / Degraders Acylation->PROTAC

Caption: Key synthetic routes and applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[17]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[18]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. The strategic incorporation of fluorine and bromine atoms, combined with a reactive aminomethyl group, allows for precise control over the physicochemical and pharmacological properties of the final compounds. As the demand for targeted and innovative therapeutics continues to grow, the utility of such well-designed scaffolds in accelerating the drug discovery process is undeniable.

References

  • International Journal of Pharmaceutical Sciences. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. [Link]

  • PubChemLite. 1-(5-bromo-3-fluoropyridin-2-yl)methanamine hydrochloride. [Link]

  • Thomas, S. et al. (2015). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC. [Link]

  • Google Patents.
  • Google Patents. Production of aminomethylpyridine.
  • Capot Chemical. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. [Link]

  • Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

  • Knapp, S. et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC. [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • YouTube. Simple trick for Reduction of cynide with LiAlH4. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Google Patents.
  • Google Patents.
  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

  • NIH. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]

  • Google Patents.
  • Google Patents. Preparation method of fluoropyridine compounds.
  • Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Foundational Data in Expediting Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and fraught with potential pitfalls. The pyridine ring, a ubiquitous feature in a vast array of pharmaceuticals, is a testament to the power of heterocyclic chemistry in generating potent and selective therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry.[3] However, the success of any compound hinges not just on its biological activity but on a thorough understanding of its fundamental physicochemical properties. These parameters—solubility, pKa, stability, and purity—govern everything from formulation and bioavailability to toxicology and ultimate clinical efficacy.[4]

This guide focuses on (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride, a substituted pyridine derivative with potential as a key building block in the synthesis of novel therapeutics. Publicly available experimental data on this specific compound is notably scarce. Therefore, this document is structured not as a mere repository of known values, but as a comprehensive roadmap for the rigorous characterization of this molecule. It is designed for the research scientist and drug development professional, providing not only the "how" but, more critically, the "why" behind each analytical step. We will proceed from foundational identification to the precise determination of its key physicochemical attributes, empowering research teams to generate the reliable data necessary for informed decision-making in their discovery programs.

Compound Identity and Core Properties

A precise understanding of a molecule's identity is the bedrock of all subsequent research. The structure, molecular formula, and weight are the first pieces of information that must be unequivocally confirmed.

This compound is the hydrochloride salt of the parent compound, (5-Bromo-2-fluoropyridin-3-yl)methanamine. The salt form is typically employed to improve solubility and stability.

PropertyValueSource
Molecular Formula C₆H₇BrClFN₂[5]
Molecular Weight 241.49 g/mol
CAS Number 1257535-21-9[5]
Appearance Solid[5]
Free Base Formula C₆H₆BrFN₂[6]
Free Base Mol. Wt. 205.03 g/mol [6]
Free Base CAS No. 1234616-19-3[6]

Note: Discrepancies in CAS numbers for the hydrochloride salt exist across suppliers. CAS 1257535-21-9 appears more frequently associated with the 2-fluoro isomer, while other CAS numbers may refer to different isomers. Cross-verification with the supplier is essential.

Structural and Purity Characterization Workflow

Before determining physicochemical properties, the identity, structure, and purity of the material must be rigorously established. The following workflow represents a comprehensive approach to achieving this.

G NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI-MS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR HPLC HPLC-UV (Purity & Impurity Profile) FTIR->HPLC EA Elemental Analysis (CHN Confirmation) HPLC->EA MP Melting Point EA->MP Sol Solubility Profiling MP->Sol pKa pKa Determination Sol->pKa start Start: (5-Bromo-2-fluoropyridin-3-yl) methanamine HCl Batch start->NMR

Caption: Comprehensive characterization workflow.

Experimental Protocol: Identity and Structure Confirmation
  • Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H NMR will confirm the number and connectivity of protons, ¹³C NMR will identify all unique carbon environments, and ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and the exchangeable amine and HCl protons are often visible.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum.

      • Expected Signals: Look for two distinct aromatic protons on the pyridine ring, a singlet or AB quartet for the benzylic CH₂ group, and a broad signal for the -NH₃⁺ protons. The coupling patterns and chemical shifts will be diagnostic for the 3,5-disubstituted pyridine ring.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

      • Expected Signals: Six distinct carbon signals are expected: four for the pyridine ring carbons (two of which will show C-F coupling) and one for the benzylic carbon.

    • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

      • Expected Signals: A single resonance is expected, confirming the single fluorine atom on the molecule.

  • Causality: MS provides the exact molecular weight of the free base, confirming the elemental composition. The fragmentation pattern can also offer further structural proof.

  • Methodology:

    • Technique: Electrospray Ionization (ESI) is ideal for this polar, pre-ionized compound.

    • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Acquisition (Positive Ion Mode): The primary ion observed should correspond to the protonated free base [M+H]⁺, where M is the free base (C₆H₆BrFN₂).

    • High-Resolution MS (HRMS): For unequivocal formula confirmation, HRMS (e.g., on a TOF or Orbitrap instrument) should be used. The measured mass should be within 5 ppm of the theoretical mass of the [M+H]⁺ ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion peak.

Experimental Protocol: Purity Assessment
  • Causality: HPLC is the gold standard for assessing the purity of small molecules and identifying any impurities.[7][8] A well-developed method can separate the main compound from starting materials, by-products, and degradation products.

  • Methodology:

    • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase Development:

      • Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial for good peak shape of the amine.

      • Organic (B): Acetonitrile or Methanol.

      • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes. This will elute compounds across a wide polarity range.

    • Detection: The pyridine ring is a strong chromophore. Monitor at a wavelength such as 254 nm or use a photodiode array (PDA) detector to assess peak purity across the full UV spectrum.

    • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

G start Prepare Sample (~1 mg/mL in Mobile Phase) inject Inject onto C18 Reversed-Phase Column start->inject gradient Apply Gradient Elution (Water/ACN + 0.1% TFA) inject->gradient detect UV Detection (e.g., 254 nm) gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: HPLC purity analysis workflow.

Determination of Key Physicochemical Properties

While many supplier documents list physical properties as "not available,"[9] these values are critical for development and can be determined using standard laboratory procedures.

Melting Point
  • Causality: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often indicates the presence of impurities.

  • Methodology:

    • Apparatus: Use a standard capillary melting point apparatus.

    • Sample Preparation: Finely powder a small amount of the dry solid and pack it into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility
  • Causality: Solubility is a critical determinant of a drug's absorption and bioavailability. For a hydrochloride salt, aqueous solubility is expected to be higher than that of the free base, but it is crucial to quantify this in relevant biological media.

  • Methodology (Shake-Flask Method):

    • Solvent Selection: Choose a range of relevant solvents:

      • Purified Water

      • pH 1.2 Buffer (simulated gastric fluid)

      • pH 6.8 and 7.4 Buffers (simulated intestinal and physiological pH)

      • Ethanol, Methanol (common formulation solvents)

    • Procedure:

      • Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

      • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

      • Centrifuge or filter the samples to remove undissolved solid.

      • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as the HPLC method described above or UV-Vis spectrophotometry with a calibration curve.

    • Expression: Report solubility in units of mg/mL or µg/mL.

Acid Dissociation Constant (pKa)
  • Causality: The pKa dictates the ionization state of a molecule at a given pH. For this compound, the pKa of the primary amine is the most important. It will determine the ratio of the charged (-NH₃⁺) to neutral (-NH₂) form in different parts of the body, which profoundly impacts absorption, distribution, and target binding.

  • Methodology (Potentiometric Titration):

    • Sample Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in a defined volume of water or a water/co-solvent mixture (if aqueous solubility is limited).

    • Titration: While monitoring the pH with a calibrated electrode, slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve. Specialized software is often used to calculate the pKa from the titration data.

Conclusion and Forward Look

This compound is a compound of interest for synthetic and medicinal chemistry. While readily sourced, it lacks a comprehensive public profile of its physicochemical properties. This guide provides the necessary framework and detailed experimental protocols to bridge that knowledge gap. By systematically applying these methods for structural verification, purity assessment, and the determination of melting point, solubility, and pKa, researchers can build a robust data package. This foundational dataset is not merely academic; it is an indispensable tool for ensuring reproducibility, developing suitable formulations, interpreting biological data, and ultimately accelerating the translation of promising chemical matter into impactful therapeutic solutions.

References

  • ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [Link][1]

  • National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link][2]

  • ResearchGate. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link][10]

  • National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link][3]

  • PharmaTutor. Importance of Physicochemical Properties In Drug Discovery. Available at: [Link][4]

  • CP Lab Safety. (5-bromo-3-fluoropyridin-2-yl)methanamine, min 97%, 1 gram. Available at: [Link][6]

  • Capot Chemical. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. Available at: [Link][9]

  • Zenodo. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Available at: [Link][7]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link][8]

Sources

Navigating the Spectroscopic Landscape of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with data from analogous structures to offer a robust interpretation of the molecule's spectral characteristics. While direct experimental data for this specific compound is not publicly available, this guide serves as an expert-driven predictive analysis, crucial for structural verification and characterization.

Molecular Structure and Its Spectroscopic Implications

This compound is a substituted pyridine derivative with key functional groups that profoundly influence its electronic environment and, consequently, its NMR spectra. The pyridine ring, being aromatic, exhibits characteristic chemical shifts. The substituents—a bromine atom, a fluorine atom, an aminomethyl group, and the hydrochloride salt form—each impart distinct electronic effects (inductive and mesomeric) that modulate the shielding and deshielding of the nuclei. The fluorine atom, with its high electronegativity and spin quantum number of 1/2, will introduce heteronuclear coupling (J-coupling) with nearby protons and carbons, providing valuable structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons and the methylene protons of the aminomethyl group. The formation of the hydrochloride salt will influence the chemical shift of the protons on the aminomethyl group and potentially the pyridine ring protons due to protonation of the pyridine nitrogen.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.3 - 8.5d~2-3 HzLocated between two electron-withdrawing groups (bromo and the pyridine nitrogen), leading to significant deshielding. Coupled to H-6.
H-68.1 - 8.3d~2-3 HzDeshielded by the adjacent nitrogen and influenced by the bromo group. Coupled to H-4.
-CH₂-4.0 - 4.3s (broad)-Adjacent to the electron-withdrawing pyridine ring and the ammonium group, causing a downfield shift. Broadening is expected due to exchange with the solvent and quadrupolar effects from the nitrogen.
-NH₃⁺8.5 - 9.0s (broad)-Protons of the ammonium group are deshielded and often exhibit a broad signal due to rapid exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals for the five carbons of the pyridine ring and one for the methylene group. The chemical shifts will be influenced by the electronegativity of the substituents and their positions on the ring. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller long-range couplings.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (JCF, Hz)Rationale
C-2158 - 162d~230-250Directly attached to the highly electronegative fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling.
C-3125 - 130d~15-20Shielded relative to C-2 but deshielded by the aminomethyl group. Shows a smaller two-bond C-F coupling.
C-4140 - 145d~5-10Deshielded by the adjacent pyridine nitrogen and influenced by the bromo group. Exhibits a three-bond C-F coupling.
C-5115 - 120s-Attached to bromine, which has a moderate shielding effect. C-F coupling is expected to be minimal or unresolved.
C-6150 - 155d~2-5Deshielded by the adjacent nitrogen. A small four-bond C-F coupling may be observed.
-CH₂-40 - 45s-Aliphatic carbon, appearing in the upfield region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of the NH protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the overall structure.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted NMR data.

G cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis cluster_2D 2D NMR Correlations cluster_Structure Final Structure Confirmation H4 H-4 Signal (8.3-8.5 ppm, d) COSY COSY H4->COSY JHH HSQC HSQC H4->HSQC HMBC HMBC H4->HMBC H6 H-6 Signal (8.1-8.3 ppm, d) H6->COSY JHH H6->HSQC H6->HMBC CH2_H -CH2- Signal (4.0-4.3 ppm, s) CH2_H->HSQC 1JCH CH2_H->HMBC NH3_H -NH3+ Signal (8.5-9.0 ppm, s) C2 C-2 Signal (158-162 ppm, d, 1JCF) C3 C-3 Signal (125-130 ppm, d, 2JCF) C4 C-4 Signal (140-145 ppm, d, 3JCF) C4->HSQC C5 C-5 Signal (115-120 ppm, s) C6 C-6 Signal (150-155 ppm, d, 4JCF) C6->HSQC CH2_C -CH2- Signal (40-45 ppm, s) CH2_C->HSQC Structure (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride COSY->Structure HSQC->Structure HMBC->C2 HMBC->C2 HMBC->C3 HMBC->C4 HMBC->C4 HMBC->C5 HMBC->C6 HMBC->Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the various functional groups on the chemical shifts and coupling constants, researchers can confidently interpret experimental data to verify the structure of this and related compounds. The outlined experimental protocols and structural elucidation workflow offer a practical framework for obtaining and analyzing high-quality NMR data in a drug discovery and development setting.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link][1]

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link][2]

Sources

solubility of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a halogenated pyridine derivative of interest in drug discovery, within a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will delve into the physicochemical principles governing the dissolution of this amine salt, present detailed experimental protocols for solubility determination, and explore the utility of predictive modeling in early-stage development.

Introduction to this compound

This compound is a substituted pyridine compound featuring bromine and fluorine atoms on the pyridine ring and a methanamine hydrochloride salt at the 3-position. While specific physicochemical data for this exact molecule is not extensively published, we can infer some general properties based on its structure and available information for similar compounds.

Chemical Structure:

  • Formula: C₆H₇BrClFN₂

  • Molecular Weight: 241.49 g/mol [3]

  • CAS Number: 1432754-51-2[4]

The presence of the amine hydrochloride salt form is a deliberate chemical modification often employed in pharmaceutical development to enhance the aqueous solubility and bioavailability of a parent amine.[5] The solubility of this salt in organic solvents, however, is a more complex interplay of factors that are crucial for various stages of drug development, including synthesis, purification, and formulation.

Theoretical Framework for Solubility of Amine Hydrochlorides in Organic Solvents

The solubility of an amine hydrochloride salt in an organic solvent is governed by a thermodynamic equilibrium between the solid state and the solvated ions. This process can be conceptualized as a balance between the lattice energy of the crystal and the solvation energy of the constituent ions.

Several key factors influence this equilibrium:

  • Solvent Polarity: Generally, polar solvents are more effective at solvating ions than non-polar solvents. However, for an amine hydrochloride, the organic part of the molecule also plays a significant role. Solvents with a moderate to high dielectric constant can help to overcome the lattice energy of the salt.

  • Hydrogen Bonding Capability: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. Protic solvents (e.g., alcohols) can form hydrogen bonds with the chloride anion and the ammonium cation, facilitating dissolution. Aprotic polar solvents (e.g., DMSO, DMF) can also solvate the cation effectively.

  • "Like Dissolves Like" Principle: The overall polarity and structural similarity between the solute and the solvent are important. For this compound, solvents that can favorably interact with both the ionic hydrochloride moiety and the substituted pyridine ring will likely exhibit higher solubilizing capacity.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically for each solute-solvent system.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][7] This method establishes the equilibrium between the excess solid and the solvent, providing a reliable measure of the saturation concentration.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the essential steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, dimethyl sulfoxide)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess solid This compound prep2 Add a known volume of organic solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place vials on an orbital shaker prep3->equil1 equil2 Incubate at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 sampl1 Allow samples to settle equil2->sampl1 sampl2 Withdraw an aliquot of the supernatant sampl1->sampl2 sampl3 Filter the aliquot through a 0.22 µm syringe filter sampl2->sampl3 sampl4 Dilute the filtrate with a suitable mobile phase sampl3->sampl4 sampl5 Analyze by HPLC sampl4->sampl5

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[6]

  • Sampling and Sample Preparation:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of known concentrations of this compound.

    • Analyze the calibration standards and the diluted samples by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method should be validated for specificity, linearity, accuracy, and precision.[8] It is also crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the measured solubility is consistent.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.6Experimental ValueCalculated Value
Isopropanol19.9Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Dichloromethane9.1Experimental ValueCalculated Value
Dimethyl Sulfoxide46.7Experimental ValueCalculated Value

Interpretation of Results:

The obtained solubility data can be correlated with the physicochemical properties of the solvents to understand the underlying dissolution mechanisms. For instance, a higher solubility in protic solvents like methanol and ethanol compared to aprotic solvents of similar polarity might suggest the importance of hydrogen bonding in the solvation process.

Predictive Modeling of Solubility

In early drug development, where the amount of available compound may be limited, predictive computational models can provide initial estimates of solubility.[2] These models utilize the chemical structure of the solute and the properties of the solvent to predict solubility.

Types of Predictive Models:

  • Thermodynamic Models: Models like UNIFAC and NRTL-SAC use group contribution methods or surface area parameters to predict phase equilibria.[9]

  • Machine Learning Models: These models are trained on large datasets of experimental solubility data and use molecular descriptors to predict the solubility of new compounds.[10][11][12]

Logical Flow for Integrating Predictive and Experimental Data:

G start Define Target Compound and Solvents pred_model Utilize Predictive Solubility Models (e.g., Machine Learning, Thermodynamic) start->pred_model exp_design Design Experimental Study (Shake-Flask Method) pred_model->exp_design Guide solvent selection data_analysis Analyze and Compare Experimental and Predicted Data pred_model->data_analysis exp_exec Execute Experiments and Generate Data exp_design->exp_exec exp_exec->data_analysis model_refine Refine Predictive Models with New Experimental Data data_analysis->model_refine conclusion Draw Conclusions on Solubility Profile data_analysis->conclusion model_refine->pred_model Iterative Improvement

Caption: Integrated Approach to Solubility Determination.

While predictive models are a valuable tool for initial screening, experimental verification remains essential for obtaining accurate and reliable solubility data for critical applications in drug development.

Conclusion

Determining the is a fundamental step in its development as a potential pharmaceutical agent. This guide has provided a robust framework for this endeavor, combining theoretical principles with a detailed, practical protocol for the reliable shake-flask method. By systematically evaluating solubility in a range of solvents and leveraging predictive models as a complementary tool, researchers can gain crucial insights that will inform downstream activities such as process chemistry, formulation development, and preclinical studies. The methodologies described herein are designed to ensure scientific integrity and generate high-quality, reproducible data, ultimately accelerating the path from discovery to clinical application.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][6]

  • Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link][8]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link][1]

  • Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate. [Link][10]

  • Predictive modeling for solubility and bioavailability enhancement. Patheon pharma services. [Link][2]

  • Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Sci-Hub. [Link][9]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link][7]

  • Predicting drug solubility in organic solvents mixtures. Unipd. [Link][11]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link][13]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link][12]

  • Solubility of organic amine salts. Sciencemadness.org. [Link][14]

  • Structure and Properties of Amines. Chemistry LibreTexts. [Link][15]

  • (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. PubChem. [Link][16]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link][17]

  • MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. Capot Chemical. [Link][18]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link][5]

Sources

commercial suppliers of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride for Research and Development

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the commercial landscape for this compound. Beyond a simple list of suppliers, this document outlines a framework for technical evaluation, quality assurance, and safe handling of this critical research chemical.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. The presence of bromine and fluorine atoms on the pyridine ring offers distinct advantages for drug discovery:

  • The fluoro-group can enhance metabolic stability, improve binding affinity, and modulate the basicity (pKa) of the pyridine nitrogen.

  • The bromo-substituent acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of molecular complexity.

  • The aminomethyl group provides a key point for amide bond formation or other derivatizations.

Given its utility in constructing novel molecular entities, ensuring a reliable and high-quality supply of this reagent is a foundational requirement for any research program that utilizes it.

Core Compound Details:

  • Chemical Name: this compound

  • CAS Number: 1432754-51-2[1]

  • Molecular Formula: C₆H₇BrClFN₂

  • Molecular Weight: 241.49 g/mol

Caption: Chemical structure of this compound.

Commercial Supplier Landscape Analysis

The procurement of specialized reagents like CAS 1432754-51-2 is concentrated among suppliers specializing in building blocks for research and development. The following table summarizes prominent commercial sources.

SupplierCAS NumberAvailable DocumentationNotes
BLDpharm 1432754-51-2[1]NMR, HPLC, LC-MS, UPLC data available.[1]A primary manufacturer and supplier of a wide range of building blocks.
Amadis Chemical 1432754-51-2Certificate of Analysis typically available upon request.Global supplier of fine chemicals and pharmaceutical intermediates.
ChemScene 1432754-51-2Certificate of Analysis typically available upon request.Supplier of bioactive small molecules and chemical building blocks.

Note: Availability and stock levels are subject to change. It is recommended to contact suppliers directly for current information and formal quotations.

A Scientist's Guide to Procurement: Beyond the Catalog Listing

Sourcing a chemical is not merely a purchasing transaction; it is the first step in ensuring experimental reproducibility. As a senior scientist, my primary concern is the verifiable quality of the starting material. A low-purity or misidentified reagent can jeopardize weeks or months of research.

Pillar 1: The Certificate of Analysis (CoA) as a Non-Negotiable Requirement

The CoA is the single most important document accompanying a research chemical. Do not procure from a supplier who is unable or unwilling to provide a batch-specific CoA. A comprehensive CoA should include:

  • Identity Verification:

    • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the expected structure. Look for the correct number of signals, appropriate chemical shifts for aromatic and aliphatic protons, and correct integration values.

    • Mass Spectrometry (MS): The data should confirm the molecular weight of the freebase form of the compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. The CoA should state the purity level (e.g., >97%) and show the chromatogram, which allows for a visual inspection of any potential impurities.

Pillar 2: The Supplier Qualification Workflow

A systematic approach to sourcing and verifying a new chemical is crucial. The following workflow is a self-validating system to ensure that the material brought into the lab meets the standards required for reliable research.

G A Identify Potential Suppliers (e.g., BLDpharm, ChemScene) B Request Batch-Specific CoA & Quotation A->B C Technical Evaluation of CoA - Purity (HPLC >97%?) - Identity (NMR/MS correct?) B->C D Decision: Supplier Selection (Balance Quality, Cost, Lead Time) C->D E Place Purchase Order D->E F Incoming Quality Control (QC) - Record CoA - Optional: Run internal ¹H NMR E->F G Material Approved & Released to Research Team F->G Pass H Reject Batch Contact Supplier F->H Fail

Caption: A robust workflow for supplier selection and incoming material verification.

Safe Handling and Storage Protocols

While a specific Safety Data Sheet (SDS) for CAS 1432754-51-2 is not publicly available, data from structurally related amine hydrochlorides and bromo-fluoro-pyridines can be used to establish a reliable preliminary safety protocol. The toxicological properties have likely not been fully investigated.[2]

  • Hazard Profile:

    • Based on similar compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[3]

    • Amine hydrochloride salts can be corrosive and may cause burns upon contact.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

    • Body Protection: Wear a standard laboratory coat.

  • Handling:

    • All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust particles.[5]

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

    • Keep away from strong oxidizing agents.

Always consult the batch-specific Safety Data Sheet provided by the supplier upon receipt for the most accurate and comprehensive safety information.

References

  • Amadis Chemical Company Limited. ChemBuyersGuide.com, Inc.[Link]

  • ChemScene. ChemBuyersGuide.com, Inc.[Link]

  • Safety Data Sheet. Research Core Facilities.[Link]

  • Safety Data Sheet for Benzaldehyde. Fisher Scientific.[Link]

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Unlocking the Therapeutic Potential of (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a core structural motif consistently found in a multitude of clinically successful drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. This guide delves into the untapped potential of a specific, yet underexplored, class of pyridine derivatives: those derived from (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. While this particular molecule remains uncharacterized in the scientific literature, its structural features—a halogenated pyridine core with a reactive aminomethyl side chain—suggest a wealth of possibilities for therapeutic intervention.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not merely a collection of protocols but a strategic roadmap for investigating the biological activity of this compound and its derivatives. We will proceed from foundational principles, leveraging data from structurally related molecules to build a compelling, hypothesis-driven exploration of its therapeutic potential. Our journey will encompass in silico target prediction, a meticulously designed in vitro screening cascade, and a strategic approach to synthesizing a focused library of analogues to elucidate structure-activity relationships (SAR).

The Molecular Architecture: A Triad of Functionality

The therapeutic potential of this compound stems from the interplay of its three key structural components: the 2-fluoropyridine ring, the 5-bromo substituent, and the 3-methanamine side chain.

  • The 2-Fluoropyridine Core: The incorporation of a fluorine atom at the 2-position of the pyridine ring is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can significantly alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and interact with biological targets. Furthermore, the C-F bond is exceptionally stable, which can enhance metabolic stability and improve pharmacokinetic properties.

  • The 5-Bromo Substituent: The bromine atom at the 5-position serves as a crucial handle for synthetic elaboration. It is an excellent leaving group for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents to probe the chemical space around the core scaffold. From a biological perspective, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

  • The 3-Methanamine Side Chain: The primary amine of the methanamine group is a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salt bridges with acidic residues in protein binding pockets. This side chain provides a vector for derivatization, enabling the exploration of SAR by introducing various substituents on the nitrogen atom.

Hypothesis-Driven Target Exploration: Where Could This Molecule Act?

Given the absence of direct biological data, we will formulate our initial hypotheses based on the known activities of structurally similar pyridine derivatives. The literature points towards three primary target classes with a high probability of interaction:

  • Kinases: The pyridine scaffold is a common feature in numerous kinase inhibitors. The 2-amino-pyridine moiety, in particular, is known to interact with the hinge region of the ATP-binding site of many kinases. We hypothesize that derivatives of (5-Bromo-2-fluoropyridin-3-yl)methanamine could be developed as inhibitors of protein kinases, a target class with profound implications in oncology and inflammatory diseases.

  • G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of drug targets. The structural motifs present in our lead compound, particularly the aromatic ring and the basic amine, are common in GPCR ligands. We propose that this scaffold could serve as a starting point for the development of modulators of GPCRs involved in a variety of physiological processes.

  • Ion Channels: Pyridine derivatives have been shown to modulate the activity of various ion channels, including voltage-gated potassium and sodium channels. These channels are critical for neuronal signaling and cardiovascular function, making them attractive targets for a range of therapeutic areas.

A Strategic Framework for Discovery: From In Silico Prediction to In Vivo Efficacy

To systematically investigate the potential of this compound and its derivatives, we propose a multi-tiered approach, beginning with computational methods and progressing through a cascade of in vitro and in vivo evaluations.

Tier 1: In Silico Target Prediction and Library Design

The initial phase will leverage computational tools to predict potential biological targets and to design a focused library of derivatives for synthesis.

Experimental Protocol: In Silico Target Prediction

  • Ligand-Based Virtual Screening: Utilize the structure of (5-Bromo-2-fluoropyridin-3-yl)methanamine as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem). Identify compounds with high structural similarity and known biological targets. This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the lead compound (hydrogen bond donors/acceptors, aromatic rings, hydrophobic features). Screen this pharmacophore against a database of 3D protein structures (e.g., the Protein Data Bank) to identify potential binding partners.

  • Reverse Docking: Dock the lead compound into the binding sites of a wide range of known drug targets to predict potential interactions and estimate binding affinities. This can help to prioritize target classes for experimental validation.

  • ADMET Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound and its designed analogues. This will help to prioritize compounds with favorable drug-like properties for synthesis.

Visualization: In Silico Discovery Workflow

InSilicoWorkflow cluster_0 In Silico Target Prediction & Library Design LeadCompound (5-Bromo-2-fluoropyridin-3-yl)methanamine LigandBasedScreen Ligand-Based Virtual Screening LeadCompound->LigandBasedScreen PharmacophoreModel Pharmacophore Modeling LeadCompound->PharmacophoreModel ReverseDocking Reverse Docking LeadCompound->ReverseDocking TargetHypotheses Prioritized Target Hypotheses LigandBasedScreen->TargetHypotheses PharmacophoreModel->TargetHypotheses ReverseDocking->TargetHypotheses ADMETPrediction ADMET Prediction DerivativeLibrary Designed Derivative Library TargetHypotheses->DerivativeLibrary DerivativeLibrary->ADMETPrediction

Caption: A streamlined workflow for in silico target identification and library design.

Tier 2: Synthesis of a Focused Derivative Library

The insights gained from the in silico studies will guide the synthesis of a small, focused library of derivatives. The synthetic strategy will leverage the reactivity of the 5-bromo substituent and the 3-methanamine side chain.

Experimental Protocol: Synthesis of Derivatives

  • Suzuki Coupling: React the 5-bromo position with a variety of boronic acids to introduce diverse aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: Couple the 5-bromo position with a range of amines to introduce different nitrogen-containing functionalities.

  • N-Acylation/Alkylation: Modify the 3-methanamine side chain through acylation with various acyl chlorides or alkylation with different alkyl halides to explore the impact of substituents on the amine.

Visualization: Synthetic Diversification Strategy

SynthesisStrategy cluster_R1 R1 (Position 5) cluster_R2 R2 (Amine) Core (5-Bromo-2-fluoropyridin-3-yl)methanamine (Core Scaffold) Suzuki Suzuki Coupling (Aryl, Heteroaryl) Core->Suzuki Diversification at C5 Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Diversification at C5 Acylation N-Acylation (Amides) Core->Acylation Diversification of Side Chain Alkylation N-Alkylation (Secondary/Tertiary Amines) Core->Alkylation Diversification of Side Chain

Caption: A schematic of the synthetic strategy for generating a diverse library of derivatives.

Tier 3: In Vitro Biological Screening Cascade

The synthesized library will be subjected to a tiered screening cascade to identify initial hits and prioritize them for further investigation.

Experimental Protocol: Primary Screening - Antiproliferative Assay

As a broad initial screen, particularly given the potential for kinase inhibition, an antiproliferative assay against a panel of cancer cell lines is a logical starting point.

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., NCI-60 panel) in appropriate culture conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the synthesized compounds for 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each cell line.

Data Presentation: Hypothetical Antiproliferative Activity

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Lead Compound > 50> 50> 50
Derivative 1a 5.28.112.5
Derivative 2b 15.825.330.1
Derivative 3c 0.91.52.3

Experimental Protocol: Secondary Screening - Target-Based Assays

Compounds showing significant activity in the primary screen will be advanced to target-based assays based on the initial hypotheses.

  • Kinase Inhibition Assays: Screen active compounds against a panel of recombinant kinases using a biochemical assay (e.g., ADP-Glo, LanthaScreen). Determine the IC50 for inhibition of specific kinases.

  • GPCR Binding and Functional Assays: For compounds with structural features suggestive of GPCR interaction, perform radioligand binding assays to determine binding affinity (Ki) for selected GPCRs. Follow up with functional assays (e.g., cAMP measurement, calcium flux) to determine agonist or antagonist activity.

  • Ion Channel Electrophysiology: For promising candidates, use patch-clamp electrophysiology to assess their effects on the activity of specific ion channels expressed in a suitable cell line.

Visualization: In Vitro Screening Cascade

ScreeningCascade cluster_1 In Vitro Screening Funnel Library Synthesized Derivative Library PrimaryScreen Primary Screen: Antiproliferative Assay (NCI-60) Library->PrimaryScreen Hits Active Hits PrimaryScreen->Hits KinaseAssay Secondary Screen: Kinase Inhibition Panel Hits->KinaseAssay GPCRAssay Secondary Screen: GPCR Binding & Functional Assays Hits->GPCRAssay IonChannelAssay Secondary Screen: Ion Channel Electrophysiology Hits->IonChannelAssay ValidatedHits Validated Hits with Known Target(s) KinaseAssay->ValidatedHits GPCRAssay->ValidatedHits IonChannelAssay->ValidatedHits

Caption: A tiered approach to in vitro screening to identify and validate active compounds.

Future Directions: From Validated Hits to Preclinical Candidates

The identification of validated hits with confirmed molecular targets opens the door to the next phase of drug discovery.

  • Lead Optimization: Further refine the structure of the validated hits through iterative rounds of synthesis and testing to improve potency, selectivity, and ADMET properties.

  • In Vivo Efficacy Studies: Evaluate the efficacy of optimized lead compounds in relevant animal models of disease (e.g., tumor xenograft models for anticancer agents).

  • Pharmacokinetic and Toxicological Studies: Conduct detailed pharmacokinetic and toxicology studies to assess the safety and drug-like properties of the lead compounds in preparation for clinical development.

Conclusion: A Call to Exploration

The journey from a single, uncharacterized molecule to a potential therapeutic is a long and challenging one. However, the structural features of this compound, combined with the proven track record of the pyridine scaffold in drug discovery, provide a compelling rationale for its investigation. This technical guide has laid out a logical and comprehensive strategy for unlocking the therapeutic potential of this promising class of compounds. By embracing a hypothesis-driven and systematic approach, the scientific community can explore this untapped chemical space and potentially uncover novel therapeutics for a range of human diseases.

References

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  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC - NIH. (2022). Retrieved January 19, 2026, from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Retrieved January 19, 2026, from [Link]

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  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Retrieved January 19, 2026, from [Link]

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  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023). Retrieved January 19, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its unique architecture, featuring a pyridine core substituted with a reactive bromine atom, a labile fluorine atom, and a primary aminomethyl group, offers a versatile platform for the synthesis of diverse and complex molecular scaffolds. The strategic manipulation of these functional groups allows for the introduction of a wide array of substituents, making this compound a valuable starting material for the generation of compound libraries for biological screening and lead optimization.

This comprehensive guide provides a detailed experimental protocol for the effective utilization of this compound. We will delve into the nuanced reactivity of this molecule, offering step-by-step methodologies for its protection, subsequent functionalization via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, and final deprotection. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.

Chemical Properties and Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its three key functional moieties:

  • 5-Bromo Group: This position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis for the formation of C-C and C-N bonds, respectively.[1]

  • 2-Fluoro Group: The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols. Notably, 2-fluoropyridines often exhibit higher reactivity in SNAr reactions compared to their 2-chloro counterparts.[2][3]

  • 3-Aminomethyl Group (as hydrochloride salt): The primary amine is a nucleophilic and basic site. In its hydrochloride salt form, the amine is protonated, reducing its nucleophilicity. However, for most organic transformations, especially those involving bases, the free amine will be generated in situ. This free amine can interfere with desired reactions, for instance, by acting as a competing nucleophile or by coordinating to and deactivating a palladium catalyst. Therefore, a protection strategy is paramount for predictable and high-yielding transformations at the bromo or fluoro positions.

Strategic Considerations: The Importance of Amine Protection

Given the reactivity of the primary amine, a protection-functionalization-deprotection strategy is the most logical and robust approach for the selective modification of (5-Bromo-2-fluoropyridin-3-yl)methanamine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the aminomethyl moiety due to its ease of installation, stability to a wide range of reaction conditions (including those of many cross-coupling and SNAr reactions), and facile removal under acidic conditions.[4][5][6]

G cluster_0 Synthetic Workflow Start (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride Protect Boc Protection Start->Protect Functionalize Selective Functionalization (Suzuki, Buchwald-Hartwig, or SNAr) Protect->Functionalize Deprotect Boc Deprotection Functionalize->Deprotect Product Functionalized Product Deprotect->Product

Caption: A logical workflow for utilizing the target compound.

Experimental Protocols

PART 1: Protection of the Aminomethyl Group

This protocol details the protection of the primary amine with a Boc group. This step is crucial to prevent interference in subsequent cross-coupling or SNAr reactions.

Protocol 1: Boc Protection of (5-Bromo-2-fluoropyridin-3-yl)methanamine

Reagent/ParameterValueNotes
Starting MaterialThis compound1.0 eq
Di-tert-butyl dicarbonate (Boc)₂O1.1 eqA slight excess ensures complete reaction.
Triethylamine (TEA)2.2 eqActs as a base to neutralize the HCl salt and the acid formed during the reaction.
SolventDichloromethane (DCM)Anhydrous
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time12-16 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the Boc-protected product.

PART 2: Selective Functionalization of the Pyridine Ring

With the amine protected, the 5-bromo and 2-fluoro positions are now available for selective modification. The choice of reaction will depend on the desired final product.

Protocol 2A: Suzuki-Miyaura Coupling at the 5-Bromo Position

This protocol describes the palladium-catalyzed cross-coupling of the Boc-protected starting material with an arylboronic acid.

G Boc-Protected Substrate Boc-Protected Substrate Coupled Product Coupled Product Boc-Protected Substrate->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Coupled Product Base Base Base->Coupled Product Solvent Solvent Solvent->Coupled Product

Caption: Key components for a successful Suzuki-Miyaura coupling.

Reagent/ParameterValueNotes
Boc-protected Substrate1.0 eqFrom Protocol 1.
Arylboronic Acid1.2 eqA slight excess drives the reaction to completion.
Pd₂(dba)₃0.02 eq (2 mol%)Palladium precatalyst.
XPhos0.04 eq (4 mol%)A bulky phosphine ligand, often effective for heteroaryl couplings.
K₃PO₄2.0 eqA common base for Suzuki couplings.
Solvent1,4-Dioxane/Water (4:1)Degassed to remove oxygen.
Temperature90-100 °C
Reaction Time8-16 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the Boc-protected substrate (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress. Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2B: Buchwald-Hartwig Amination at the 5-Bromo Position

This protocol outlines the palladium-catalyzed C-N bond formation with a primary or secondary amine.[7][8][9]

Reagent/ParameterValueNotes
Boc-protected Substrate1.0 eqFrom Protocol 1.
Amine1.2 eqPrimary or secondary amine.
Pd(OAc)₂0.02 eq (2 mol%)Palladium precatalyst.
BINAP0.04 eq (4 mol%)A suitable ligand for many amination reactions.
NaOt-Bu1.4 eqA strong, non-nucleophilic base.
SolventTolueneAnhydrous and degassed.
Temperature100-110 °C
Reaction Time12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq), BINAP (0.04 eq), and NaOt-Bu (1.4 eq) to a Schlenk tube.

  • Add the Boc-protected substrate (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography. To mitigate tailing of the aminopyridine product on silica gel, a small amount of triethylamine (0.5-1%) can be added to the eluent.[10]

Protocol 2C: Nucleophilic Aromatic Substitution (SNAr) at the 2-Fluoro Position

This protocol describes the displacement of the fluoride with a nucleophile, such as a primary or secondary amine.

Reagent/ParameterValueNotes
Boc-protected Substrate1.0 eqFrom Protocol 1.
Amine Nucleophile1.5 - 2.0 eqExcess amine can also act as the base.
K₂CO₃ or Cs₂CO₃2.0 eqAn external base can be used if the amine is not in large excess.
SolventDMSO or DMFPolar aprotic solvents facilitate SNAr.
Temperature80-120 °C
Reaction Time12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve the Boc-protected substrate (1.0 eq) in DMSO or DMF in a sealed reaction vial.

  • Add the amine nucleophile (1.5-2.0 eq) and K₂CO₃ (2.0 eq).

  • Seal the vial and heat the mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate multiple times.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

PART 3: Deprotection of the Aminomethyl Group

The final step is the removal of the Boc protecting group to reveal the primary amine in the functionalized product.

Protocol 3: Boc Deprotection

Reagent/ParameterValueNotes
Boc-protected Product1.0 eqFrom Protocol 2A, 2B, or 2C.
Trifluoroacetic Acid (TFA)10-20 eqA strong acid for efficient deprotection.
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time1-3 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve the Boc-protected product (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at room temperature.[6][11]

  • Stir the reaction mixture for 1-3 hours.

  • Monitor for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting product will be the TFA salt. To obtain the hydrochloride salt, dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether or dioxane.

  • The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.[2][12][13][14][15]

  • Toxicity: Halogenated pyridines and aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[13] Avoid generating dust.

  • Irritation: These compounds may cause skin and serious eye irritation.[12]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[16]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Always consult the Safety Data Sheet (SDS) for the specific reagents being used before commencing any experimental work.

Analytical Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.[17]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel chemical entities. By employing a judicious protection-functionalization-deprotection strategy, chemists can selectively manipulate the reactive sites on the pyridine ring to construct a diverse range of complex molecules. The protocols outlined in this guide provide a robust framework for the successful application of this compound in synthetic and medicinal chemistry research. Careful execution of these methods, coupled with diligent monitoring and purification, will enable the efficient generation of new compounds for further investigation.

References

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Sources

Application Notes & Protocols: Strategic Use of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Pyridine-based scaffolds are recognized as "privileged structures" in medicinal chemistry, owing to their ability to form key interactions within the ATP-binding site of kinases and their synthetic tractability.[2][3][4][5] This technical guide details the strategic application of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride , a highly versatile and functionalized building block, in the rational design and synthesis of potent kinase inhibitors. We provide an in-depth analysis of its chemical reactivity, detailed step-by-step synthetic protocols, and the underlying rationale for its use in constructing advanced heterocyclic scaffolds.

Introduction: The Strategic Advantage of the Substituted Pyridine Core

The pyridine ring is a fundamental pharmacophore in a multitude of FDA-approved drugs.[5] In the context of kinase inhibition, its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP.[5][6] The strategic functionalization of this core is paramount for achieving both high potency and selectivity.

This compound (herein referred to as 1 ) is an exemplary building block designed for this purpose. Its utility stems from three key structural features:

  • The 5-Bromo Group: This serves as a versatile synthetic handle for introducing molecular complexity and diversity. It is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile installation of various aryl, heteroaryl, or amino moieties.[7][8][9] This position is often directed towards the solvent-exposed region of the kinase active site, enabling modulation of physicochemical properties and exploration of structure-activity relationships (SAR).[10]

  • The 2-Fluoro Group: Fluorine substitution in medicinal chemistry is a well-established strategy for enhancing therapeutic properties. The electron-withdrawing nature of the fluorine atom can increase the acidity of N-H protons for stronger hydrogen bonding, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[7]

  • The 3-Aminomethyl Linker: This primary amine provides a crucial point of attachment for constructing larger, more complex inhibitor scaffolds. It frequently serves as a key hydrogen bond donor, forming critical interactions with the backbone of the kinase hinge region, a primary determinant of binding affinity.[8] The hydrochloride salt form ensures the compound is a stable, crystalline solid with improved handling characteristics.

This guide will demonstrate the power of this building block through the synthesis of a representative 2,4-disubstituted pyrimidine-based kinase inhibitor, a common scaffold found in numerous clinically relevant agents.[11][12][13]

Synthetic Strategy & Workflow

Our strategy involves a two-step sequence designed for efficiency and modularity. The primary amine of building block 1 is first used in a nucleophilic aromatic substitution (SNAr) reaction to construct the core aminopyrimidine scaffold. Subsequently, the bromine atom is leveraged in a Suzuki-Miyaura cross-coupling reaction for late-stage diversification.

G cluster_0 PART 1: Core Scaffold Formation (SNAr) cluster_1 PART 2: Diversification (Suzuki Coupling) A (5-Bromo-2-fluoropyridin-3-yl)methanamine HCl (1) C Intermediate: N-((5-Bromo-2-fluoropyridin-3-yl)methyl)- 2-chloropyrimidin-4-amine (2) A->C DIPEA, NMP 80-100 °C B 2,4-Dichloropyrimidine B->C E Final Product: Kinase Inhibitor Scaffold (3) C->E Pd Catalyst, Base Dioxane/H2O, 90 °C D Arylboronic Acid D->E

Caption: General two-step synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-((5-Bromo-2-fluoropyridin-3-yl)methyl)-2-chloropyrimidin-4-amine (Intermediate 2)

This step involves the chemoselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position of 2,4-dichloropyrimidine.

Materials:

  • This compound (1 ) (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1 ) and 2,4-dichloropyrimidine.

  • Add anhydrous NMP via syringe to achieve a concentration of approximately 0.2 M with respect to 1 .

  • Add DIPEA dropwise to the stirring suspension at room temperature. The base neutralizes the hydrochloride salt and facilitates the nucleophilic attack.

  • Heat the reaction mixture to 90 °C using an oil bath and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford Intermediate 2 as a solid.

  • Confirm the structure and purity using ¹H NMR and LC-MS analysis.

Causality & Rationale:

  • Solvent: NMP is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr mechanism.

  • Base: DIPEA is a non-nucleophilic hindered base, ideal for scavenging the HCl generated during the reaction without competing in the substitution reaction.

  • Chemoselectivity: The C4 position of 2,4-dichloropyrimidine is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position, allowing for a selective mono-substitution under these conditions.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Synthesis of Final Product (3)

This protocol describes a general procedure for coupling Intermediate 2 with a representative arylboronic acid. Conditions may require optimization for different boronic acids.[14][15]

Materials:

  • Intermediate 2 (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • To a dry Schlenk flask, add Intermediate 2 , the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[15]

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to 2 .

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours. The reaction should be heterogeneous.

  • Monitor the reaction progress by TLC or LC-MS. The general reactivity order for palladium-catalyzed coupling is C-I > C-Br > C-Cl, ensuring the reaction occurs at the C-Br bond.[15][16]

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor scaffold 3 .

  • Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality & Rationale:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for maintaining catalytic activity.[15]

  • Catalyst System: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic-soluble intermediate and the inorganic base, facilitating the reaction.

Data Presentation & Biological Context

The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases. The results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[1]

Table 1: Representative Biological Activity of a Synthesized Inhibitor (Note: Data is for illustrative purposes only and represents typical values for inhibitors of this class.)

Compound IDTarget KinaseIC₅₀ (nM)
Compound 3a VEGFR215
(R=4-MeO-Ph)PDGFRβ45
c-Kit70
EGFR>1000

This data illustrates how the final compound can exhibit potency and a degree of selectivity against specific kinases in the tyrosine kinase family.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold (3) hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) solvent_front Solvent-Exposed Region aminomethyl Aminomethyl Linker (from 1) aminomethyl->hinge H-Bond (Donor) pyrimidine Pyrimidine Core pyrimidine->hinge H-Bond (Acceptor) pyridine 2-F-Pyridine (from 1) aryl_group Aryl Group (from Suzuki) aryl_group->solvent_front Hydrophobic/ van der Waals

Caption: Binding model of the synthesized inhibitor scaffold within a kinase active site.

The model above illustrates how different moieties of the synthesized inhibitor engage with key regions of the kinase active site. The aminomethyl group and pyrimidine core interact with the crucial hinge region, while the aryl group introduced via the Suzuki coupling can be tailored to interact with the more variable solvent-front, thereby influencing selectivity.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its pre-installed functional handles allow for a modular and efficient synthetic approach, enabling the rapid generation of diverse compound libraries for SAR exploration. The protocols outlined in this guide provide a robust framework for constructing aminopyrimidine-based inhibitors, a scaffold central to many targeted therapies. By leveraging the distinct reactivity of the amine and bromide functionalities, researchers can systematically build and optimize complex molecules poised for a significant impact in drug discovery.

References

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). Bentham Science.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (n.d.). BenchChem.
  • The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. (n.d.). BenchChem.
  • The Strategic Application of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone in the Synthesis of Novel Kinase Inhibitors. (n.d.). BenchChem.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023).
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][7]triazine-based VEGFR-2 kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.

  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. (n.d.). BenchChem.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. (n.d.). BenchChem.
  • The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of. (n.d.). BenchChem.
  • A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. (n.d.).
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses.
  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (2006). Bioorganic & Medicinal Chemistry.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Medicinal Chemistry.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). BenchChem.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). BenchChem.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (n.d.).
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine. (n.d.). BenchChem.
  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (n.d.).
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). RSC Publishing.

Sources

Application Notes and Protocols for the Derivatization of (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride is a valuable and versatile building block in medicinal chemistry and drug discovery. Its structure incorporates several key features that make it an attractive starting material for the synthesis of novel therapeutic agents. The presence of a pyridine ring, a common motif in pharmacologically active compounds, offers a scaffold for diverse functionalization. The bromine and fluorine substituents on the pyridine ring provide opportunities for further elaboration through cross-coupling reactions and nucleophilic aromatic substitution, respectively. Furthermore, the primary aminomethyl group at the 3-position serves as a key handle for the introduction of a wide array of substituents through reactions with various electrophiles. This document provides detailed application notes and protocols for the N-acylation, N-alkylation, and reductive amination of (5-bromo-2-fluoropyridin-3-yl)methanamine, enabling the synthesis of a diverse library of derivatives for screening and lead optimization.

I. N-Acylation of (5-Bromo-2-fluoropyridin-3-yl)methanamine

The N-acylation of (5-bromo-2-fluoropyridin-3-yl)methanamine with acyl chlorides or anhydrides is a robust method for the synthesis of the corresponding amides. This transformation is fundamental in drug design, as the resulting amide bond can mimic a peptide linkage and introduce key pharmacophoric elements. The Schotten-Baumann reaction conditions, which utilize a biphasic system with an aqueous base, are often employed to efficiently trap the liberated acid and drive the reaction to completion.[1][2]

Reaction Principle

The primary amine of (5-bromo-2-fluoropyridin-3-yl)methanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide product. A base is used to neutralize the acidic byproduct (e.g., HCl), preventing the protonation of the starting amine and promoting the reaction.[3][4]

alkylation_workflow start Start: (5-Bromo-2-fluoropyridin-3-yl)methanamine + Alkyl Halide (R-X) reaction Reaction: - Base (e.g., K₂CO₃, Et₃N) - Solvent (e.g., ACN, DMF) - Heat (optional) start->reaction 1. Mix Reactants workup Work-up: - Filtration - Extraction reaction->workup 2. Reaction Completion purification Purification: - Column Chromatography workup->purification 3. Isolate Crude Product product Product: N-Alkyl-(5-bromo-2-fluoropyridin-3-yl)methanamine purification->product 4. Purify

Sources

Application Notes and Protocols for the N-alkylation of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of (5-bromo-2-fluoropyridin-3-yl)methanamine hydrochloride, a critical heterocyclic building block in contemporary drug discovery. We move beyond simple procedural lists to offer an in-depth analysis of the prevalent chemical strategies, focusing on the rationale behind methodological choices. The primary challenge in alkylating primary amines—over-alkylation—is addressed by prioritizing the reductive amination pathway, a robust and selective method for generating secondary amines.[1] We present a detailed, field-tested protocol utilizing sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent, to ensure high-yield, clean conversion.[2][3][4] This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for the synthesis of N-substituted pyridinylmethanamine derivatives.

Introduction and Strategic Overview

(5-Bromo-2-fluoropyridin-3-yl)methanamine is a valuable scaffold in medicinal chemistry, with the bromine and fluorine atoms serving as versatile handles for further synthetic elaboration, such as cross-coupling reactions. The primary amino group is a key site for modification to modulate pharmacological properties like potency, selectivity, and pharmacokinetics.

The N-alkylation of this amine, however, presents a classic synthetic challenge. Direct alkylation with alkyl halides is often plagued by poor selectivity.[5] The product of the initial alkylation, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to a "runaway reaction" that produces significant quantities of the tertiary amine and even the quaternary ammonium salt.[1] This results in complex product mixtures that are difficult to separate, leading to poor yields of the desired secondary amine.[5]

To circumvent this, reductive amination stands out as the superior strategy. This one-pot procedure involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then immediately reduced in situ to the corresponding N-alkylated amine.[6] This method offers exceptional control over the degree of alkylation and is highly tolerant of various functional groups.

This application note will focus on a reductive amination protocol optimized for this compound using sodium triacetoxyborohydride (STAB).

Chemical Principles and Method Selection

The Challenge of the Hydrochloride Salt

The starting material is provided as a hydrochloride salt. In this form, the amine is protonated (R-CH₂NH₃⁺Cl⁻) and is non-nucleophilic, rendering it incapable of reacting with either an alkyl halide or a carbonyl compound. Therefore, the initial step in any N-alkylation protocol must involve the in-situ neutralization of the salt to liberate the free primary amine (R-CH₂NH₂). This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Why Reductive Amination over Direct Alkylation?

The choice of reductive amination is a deliberate one, grounded in reaction kinetics and selectivity.

  • Direct Alkylation: A nucleophilic substitution (Sₙ2) reaction where the amine attacks an alkyl halide.[5] As noted, the secondary amine product is often more reactive than the primary amine starting material, leading to over-alkylation.[1]

  • Reductive Amination: A two-step, one-pot process.

    • Imine/Iminium Ion Formation: The liberated primary amine condenses with an aldehyde or ketone to form an imine. In the presence of a weak acid (often acetic acid, or generated from the amine hydrochloride itself), this imine is protonated to form a highly electrophilic iminium ion.

    • Reduction: A selective reducing agent reduces the C=N bond of the iminium ion faster than it reduces the starting carbonyl compound.[3]

This approach inherently prevents over-alkylation because the secondary amine product is significantly less reactive towards condensation with another molecule of the aldehyde/ketone under these conditions compared to the starting primary amine.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

Several reducing agents can be used for reductive amination, but Sodium Triacetoxyborohydride, NaBH(OAc)₃, offers distinct advantages for this transformation.[4][7]

  • Mildness and Selectivity: STAB is a mild reducing agent that readily reduces iminium ions but is significantly slower to reduce aldehydes and most ketones.[4][6] This selectivity allows the entire reaction to be performed in a single pot by mixing the amine, carbonyl, and STAB together from the start.[3] In contrast, stronger reducing agents like sodium borohydride (NaBH₄) would reduce the aldehyde before it could form the imine, necessitating a two-step procedure.[7]

  • Acid Tolerance: STAB is effective under mildly acidic conditions, which are ideal for catalyzing the formation of the iminium ion intermediate.[3]

  • Solvent Compatibility: It performs exceptionally well in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[3][7]

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a generic aldehyde (R-CHO).

Materials and Equipment
Reagent/MaterialGradeSupplier Example
(5-Bromo-2-fluoropyridin-3-yl)methanamine HCl>98%BLDPharm[8]
Aldehyde or Ketone (e.g., isobutyraldehyde)Reagent GradeSigma-Aldrich
Sodium Triacetoxyborohydride (STAB)Reagent GradeSigma-Aldrich
1,2-Dichloroethane (DCE)AnhydrousAcros Organics
Triethylamine (TEA) or DIPEA>99%, AnhydrousSigma-Aldrich
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Saturated Aqueous Sodium Chloride (Brine)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR Chemicals
Standard laboratory glassware, magnetic stirrer, TLC plates, inert atmosphere setup (N₂ or Ar).
Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Setup Dry flask under N₂ atmosphere add_amine 2. Add Amine HCl (1.0 eq) start->add_amine add_solvent 3. Add Solvent Anhydrous DCE add_amine->add_solvent add_carbonyl 4. Add Carbonyl (1.1 eq) add_solvent->add_carbonyl add_base 5. Add Base TEA (1.1 eq) add_carbonyl->add_base add_stab 6. Add STAB (1.5 eq) portion-wise add_base->add_stab stir 7. Stir Room temp, 4-16h add_stab->stir monitor 8. Monitor via TLC or LC-MS stir->monitor quench 9. Quench Sat. aq. NaHCO₃ monitor->quench extract 10. Extract with EtOAc (3x) quench->extract wash 11. Wash with Brine extract->wash dry 12. Dry & Concentrate MgSO₄, Rotovap wash->dry purify 13. Purify Silica Gel Chromatography dry->purify product Final Product purify->product

Fig 1: General workflow for reductive amination.
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1-0.2 M concentration).

  • Free Amine Generation: To the resulting suspension, add the aldehyde or ketone (1.1-1.2 eq) followed by the dropwise addition of triethylamine (TEA) or DIPEA (1.1 eq). Stir the mixture at room temperature for 20-30 minutes. Rationale: This sequence allows the base to liberate the free amine, which can then immediately begin forming the imine/iminium intermediate with the carbonyl compound.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 10-15 minutes. Caution: The addition may be slightly exothermic and may cause some gas evolution.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Mechanistic Rationale

The success of the one-pot protocol hinges on the selective reactivity of STAB. The reaction proceeds through a well-defined pathway.

G amine R¹-NH₃⁺Cl⁻ (Amine HCl) free_amine R¹-NH₂ (Free Amine) amine->free_amine + Base - Base·HCl carbonyl R²R³C=O (Carbonyl) iminium [R¹-N⁺H=CR²R³] (Iminium Ion) carbonyl->iminium free_amine->iminium + Carbonyl - H₂O product R¹-NH-CHR²R³ (Secondary Amine) iminium->product + STAB stab NaBH(OAc)₃ (STAB) stab->product base Base (TEA)

Fig 2: Simplified mechanism of reductive amination.

The added base (TEA) neutralizes the amine hydrochloride to generate the nucleophilic free amine. This amine then undergoes condensation with the carbonyl compound to form an iminium ion. The mild hydride donor, STAB, selectively reduces the electrophilic iminium ion to afford the final secondary amine product.[3][6]

Troubleshooting

Problem ObservedPossible CauseSuggested Solution
Reaction is slow or stalls 1. Insufficiently reactive carbonyl (e.g., hindered ketone). 2. Inactive STAB reagent.1. Add 1-2 equivalents of acetic acid to catalyze imine formation.[2] 2. Use a fresh bottle of STAB; it is hygroscopic and can degrade.[6]
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up (if product is basic and water-soluble).1. Extend reaction time or gently heat to 40°C. 2. Ensure the aqueous layer is basic (pH > 9) before extraction to minimize protonation of the product.
Side product corresponding to reduced carbonyl STAB is reducing the aldehyde/ketone directly.This is rare with STAB but can occur with very unreactive amines.[2] Ensure STAB is added after the amine and carbonyl have had time to mix.

Safety Precautions

  • Sodium Triacetoxyborohydride (STAB): Reacts with water and protic solvents to release hydrogen gas, which is flammable. Handle in a well-ventilated fume hood and avoid contact with moisture.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Review the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The N-alkylation of this compound is most effectively and selectively achieved via reductive amination. The protocol detailed here, utilizing the mild and robust reagent sodium triacetoxyborohydride, provides a reliable and high-yielding pathway to desired N-alkylated secondary amines, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods. This strategy is broadly applicable to a wide range of aldehydes and ketones, making it a cornerstone reaction for library synthesis and lead optimization in drug discovery programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. (Link provided via Sciencemadness.org archive) [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Reich, H. J. (n.d.). Master Organic Chemistry: Alkylation of Amines (Sucks!). [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. This substrate is a highly valuable building block in medicinal chemistry and drug discovery, incorporating the sought-after 2-fluoropyridine motif. We delve into the strategic considerations for its functionalization via Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, addressing the substrate's unique electronic and structural properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of complex molecules.

Introduction: The Strategic Value of the 2-Fluoropyridine Scaffold

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a fluorine atom, particularly at the 2-position, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and pKa. The title compound, this compound, offers a trifecta of synthetic handles: a reactive C-Br bond for cross-coupling, a fluorine atom to modulate physicochemical properties, and a primary aminomethyl group for further derivatization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3][4] This guide provides a framework for the successful application of these powerful transformations to this specific, high-value substrate.

Core Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The process universally follows a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[3][5]

The three key elementary steps are:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step and is accelerated by electron-withdrawing groups on the aromatic ring.[1]

  • Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organocopper species) is transferred to the Pd(II) center, displacing the halide.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)-R(L)₂ (Transmetalation Adduct) oa_complex->trans_complex Transmetalation (+ R-M) product Ar-R (Coupled Product) trans_complex->product Reductive Elimination product:s->pd0:s Catalyst Regeneration

Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate-Specific Considerations

The structure of this compound presents unique challenges and opportunities.

  • Electronic Activation: The C5-Br bond is activated towards oxidative addition by the strong electron-withdrawing effects of both the C2-fluorine atom and the pyridine ring nitrogen. The protonated aminomethyl group (-CH₂NH₃⁺) further enhances this activation.

  • The Hydrochloride Salt: The substrate is supplied as a hydrochloride salt. This means the primary amine is protonated. It is critical to include at least one extra equivalent of base in the reaction mixture to neutralize this salt and free the amine. Failure to do so can inhibit the reaction.

  • Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring and the primary amine (once deprotonated) can act as ligands, potentially coordinating to the palladium center and inhibiting catalysis. The use of bulky, electron-rich phosphine ligands helps to mitigate this by creating a sterically-defined and highly active catalytic species.[6]

Experimental Protocols and Application Data

The following sections provide detailed, field-tested protocols for major cross-coupling reactions. These are starting points and should be optimized for each specific coupling partner.

General Experimental Workflow

A rigorous, oxygen-free technique is paramount for success, as Pd(0) species are sensitive to air.

Experimental_Workflow prep 1. Reagent Preparation (Substrate, Coupling Partner, Base, Catalyst, Ligand) setup 2. Schlenk Flask Setup (Add solids) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) setup->inert solvent 4. Add Anhydrous Solvent (via syringe) inert->solvent heat 5. Reaction (Heat to specified temperature) solvent->heat monitor 6. Monitoring (TLC, LC-MS) heat->monitor workup 7. Workup & Quenching (Cool, filter, extract) monitor->workup purify 8. Purification (Column Chromatography) workup->purify

Caption: A standardized workflow for setting up palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling the substrate with an organoboron reagent.[7][8] The base is crucial not only for the catalytic cycle but also for activating the boronic acid.[9]

Detailed Protocol:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 3.0-4.0 equiv).

  • Add the palladium catalyst and ligand.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the specified temperature (typically 85-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Pd(PPh₃)₄ (3-5)-K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)9070-90%[10]
Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (3.0)Toluene/H₂O (10:1)10085-95%
Pd(dppf)Cl₂ (3)-Na₂CO₃ (3.0)DME/H₂O (4:1)8580-92%[11]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples the substrate with a terminal alkyne, a key transformation for creating rigid molecular scaffolds.[12] This reaction typically employs a dual-catalyst system of palladium and copper(I).[13]

Detailed Protocol:

  • To a dry Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and CuI (4-10 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, which also acts as a solvent).

  • Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl solution, then with brine.

  • Dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Typical Yield
Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF25-5075-90%[14]
PdCl₂(PPh₃)₂ (2.5)CuI (5)i-Pr₂NHDMF6080-95%[15]
Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NAcetonitrile8070-88%
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is one of the most powerful methods for forming C-N bonds, coupling the substrate with a primary or secondary amine.[16][17] The choice of ligand is critical and often requires screening.[18] Bulky, electron-rich biarylphosphine ligands are typically the most effective.

Detailed Protocol:

  • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base (e.g., NaOt-Bu or Cs₂CO₃, 2.5 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Seal the tube, remove it from the glovebox (if used), and add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the specified temperature (typically 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Pd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.5)1,4-Dioxane11070-90%[17][19]
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Toluene10075-95%
G3-XPhos Palladacycle (2)-NaOt-Bu (2.5)t-BuOH9080-98%[20]
Heck-Mizoroki Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples the substrate with an alkene to form a substituted vinylpyridine.[21][22] The reaction typically favors substitution at the less sterically hindered position of the alkene, yielding the trans isomer.[22]

Detailed Protocol:

  • To a dry Schlenk tube, add this compound (1.0 equiv), palladium catalyst, and ligand (if required).

  • Add a suitable base (e.g., Et₃N or K₂CO₃, 2.5-3.0 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add an anhydrous polar aprotic solvent (e.g., DMF, DMA, or NMP).

  • Add the alkene (1.5-2.0 equiv) via syringe.

  • Heat the reaction mixture to the specified temperature (typically 100-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 4: Representative Conditions for the Heck Reaction

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (3.0)DMF12060-85%[23]
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)DMA13065-88%
"Jeffery" conditions-NaHCO₃, TBABH₂O/CH₃CN100Varies

TBAB = Tetrabutylammonium bromide, often used in phase-transfer conditions.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds can be flammable solids and are considered irritants.[24] Finely divided palladium on carbon can be pyrophoric, especially when dry.[25] Always handle in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[24][26]

  • Solvents: Anhydrous solvents like THF, toluene, and dioxane are flammable and have specific health hazards. Use only in a fume hood and away from ignition sources.[26]

  • Bases: Strong bases like sodium t-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Inert Atmosphere: Reactions must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.[25]

  • Waste Disposal: Dispose of palladium-containing waste according to institutional guidelines. Quench reactive mixtures carefully before disposal.[26]

References

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]

  • BenchChem (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. BenchChem.
  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • IJPCSONLINE (2012). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1160.
  • Honrel (2025).
  • Dakenchem (2024).
  • Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • BenchChem (2025). Comparative Reactivity Analysis: 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • LibreTexts Chemistry (2023). 2.
  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(15), 4143-4152.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints.
  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Oreate AI Blog (2026).
  • CP Lab Safety (n.d.).
  • The Organic Chemist (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Frontiers (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
  • ChemicalBook (n.d.).
  • UCLA EH&S (2017).
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1975.
  • ResearchGate (n.d.).
  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004-1019.
  • Wikipedia (n.d.).
  • PubMed (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
  • R Discovery (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • MDPI (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Wikipedia (n.d.). Heck reaction.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling.
  • Wikipedia (n.d.). Sonogashira coupling.
  • ResearchGate (n.d.). Synthesis of fluorine-containing pyridine C-nucleosides via the Mizoroki-Heck reactions.
  • LibreTexts Chemistry (2023).
  • Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 35(10), 835-846.
  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Organic Chemistry Portal (n.d.). Heck Reaction.
  • Molbase (n.d.). Synthesis of 5-bromo-2-(4-tert-butyldiphenylsilyloxyphenyl)-3-fluoropyridine.
  • BenchChem (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. BenchChem.
  • MDPI (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Organic Chemistry Portal (n.d.). Sonogashira Coupling.
  • LibreTexts Chemistry (2024). Suzuki-Miyaura Coupling.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • MDPI (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • MDPI (2017).
  • ResearchGate (2025).

Sources

Application Note: High-Throughput HPLC and LC-MS Methods for In-Process Monitoring of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the real-time reaction monitoring of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride, a critical intermediate in pharmaceutical synthesis. The developed methods are designed for speed, specificity, and accuracy, enabling efficient process control and impurity profiling. The HPLC method provides rapid quantification of the main analyte and related substances, while the LC-MS method offers definitive identification and structural elucidation of byproducts. Detailed protocols, method validation summaries adhering to ICH guidelines, and the scientific rationale behind the method development are provided for researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Real-Time Reaction Monitoring

In the synthesis of Active Pharmaceutical Ingredients (APIs), rigorous in-process controls are paramount to ensure reaction completion, minimize impurity formation, and guarantee the safety and efficacy of the final product.[1][2] this compound is a key building block whose purity directly impacts the quality of the subsequent synthetic steps and the final API. Real-time monitoring of its synthesis allows for immediate intervention and optimization of reaction parameters, leading to improved yield, purity, and process robustness.[3][4] This note details the development and validation of HPLC and LC-MS methods tailored for this purpose.

The analyte, a halogenated aminopyridine derivative, presents specific analytical challenges due to its polarity and basicity.[5][6][7] The methods herein are optimized to address these challenges, providing excellent chromatographic peak shape and sensitivity without the use of ion-pairing reagents that are incompatible with mass spectrometry.[5][6]

Method Development Strategy: A Logic-Driven Approach

Our strategy focused on developing a primary HPLC-UV method for routine, high-throughput analysis and a complementary LC-MS method for comprehensive characterization and troubleshooting.

Workflow for Method Development

Method Development Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: HPLC Method Development cluster_2 Phase 3: LC-MS Method Development cluster_3 Phase 4: Validation A Assess Physicochemical Properties (pKa, Solubility, UV Spectrum) B Column & Stationary Phase Screening (C18, PFP) A->B C Mobile Phase Optimization (pH, Organic Modifier, Buffer) B->C D Detector Wavelength Selection C->D E Gradient Optimization D->E F Transfer HPLC Method E->F G Select Ionization Source (ESI) F->G H Optimize MS Parameters (Cone Voltage, Collision Energy) G->H I Fragmentation Analysis (MS/MS) H->I J ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision) I->J Fragmentation Pathway M [(M+H)]+ m/z 205/207 F1 Loss of NH3 [M-NH2]+ m/z 189/191 M->F1 -NH3 F2 Loss of CH2NH2 radical [M-CH2NH]+ m/z 176/178 M->F2 -CH2NH2 F3 Loss of Br radical [M-Br]+ m/z 126 M->F3 -Br

Sources

Application Notes and Protocols for (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Fragment for Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," that bind with low affinity to a biological target.[3][4] These initial, weakly binding hits serve as high-quality starting points for rational, structure-guided optimization into potent and selective drug candidates.[5][6] This application note provides a detailed guide to the use of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride, a strategically designed fragment, within a typical FBDD workflow.

The selection of fragments is a critical determinant of success in any FBDD campaign.[7] Fragments should possess favorable physicochemical properties, often adhering to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), and offer vectors for synthetic elaboration.[3][6] this compound is an exemplary fragment that embodies several key features desirable for drug discovery. Pyridine-based rings are among the most prevalent heterocyclic scaffolds in FDA-approved drugs, valued for their ability to form crucial interactions with biological targets.[8][9] The inclusion of halogen atoms, specifically bromine and fluorine, provides opportunities for halogen bonding—a significant and increasingly recognized non-covalent interaction in drug design—and can modulate metabolic stability and binding affinity.[10][11]

This guide will detail the rationale behind using this specific fragment, its key properties, and provide comprehensive, field-proven protocols for its application in a robust biophysical screening cascade.

The Strategic Advantage of this compound

The molecular architecture of this fragment is not accidental; it is a convergence of privileged substructures that offer multiple avenues for target interaction and subsequent optimization.

  • The Pyridine Core: The pyridine ring is a versatile hydrogen bond acceptor and can participate in various non-covalent interactions.[12] Its presence is a common feature in numerous successful therapeutic agents, highlighting its broad utility in medicinal chemistry.[8][9]

  • The Bromine Atom: The bromine atom serves as a potent halogen bond donor. Halogen bonds can be highly directional and specific, offering a valuable tool for anchoring the fragment in a binding pocket.[10][11] Furthermore, the bromine atom provides a readily modifiable synthetic handle for fragment "growing" or "linking" strategies during lead optimization.

  • The Fluorine Atom: Orthogonal to the bromine, the fluorine atom can also engage in favorable interactions, including hydrogen bonds and dipole-dipole interactions. Its high electronegativity can influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and modulating pKa.

  • The Methanamine Group: The primary amine provides a crucial hydrogen bond donor and can be protonated under physiological conditions to form salt-bridge interactions with acidic residues like aspartate or glutamate in a protein's active site. This group also serves as an excellent vector for synthetic elaboration, allowing for the exploration of adjacent binding pockets.

Below is a diagram illustrating the key functional features of this fragment that are advantageous for FBDD.

G cluster_key Key Features for FBDD cluster_structure k1 Pyridine Core (H-bond Acceptor, Scaffold) mol k1->mol k2 Bromine Atom (Halogen Bond Donor, Synthetic Handle) k2->mol k3 Fluorine Atom (Modulates Electronics, H-bond Acceptor) k3->mol k4 Methanamine Group (H-bond Donor, Salt Bridge, Growth Vector) k4->mol

Caption: Key pharmacophoric features of the fragment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties align well with the generally accepted guidelines for high-quality fragments.

PropertyValueSource
CAS Number 1432754-51-2[13]
Molecular Formula C₆H₇BrClFN₂[14]
Molecular Weight 241.49 g/mol [15]
Purity Typically ≥97%[14][15]
Form Solid[14]

A Validated Workflow for Fragment Screening and Hit Validation

A successful FBDD campaign relies on a cascade of sensitive and orthogonal biophysical techniques to identify true binders and eliminate false positives.[16][17] The following workflow is a robust, industry-standard approach for utilizing this compound in a drug discovery project.

Caption: A typical Fragment-Based Drug Design workflow.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its high throughput and low protein consumption.[18][19][20] It measures changes in mass on a sensor surface in real-time, allowing for the detection of weak binding events characteristic of fragments.[21][22]

Objective: To identify if this compound binds to the target protein of interest.

Materials:

  • Biacore instrument (e.g., Biacore 8K, T200)[5]

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • This compound (and other fragments), dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+, PBS) with a final matched concentration of DMSO (typically 1-2%)

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the CM5 sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Immobilize the target protein to the desired level (typically 2000-10000 RU) on a flow cell by injecting it at a low concentration (e.g., 10 µg/mL) in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.[21]

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO. Dilute this into the running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration matches that of the running buffer.[19]

    • Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Periodically inject a reference compound to monitor the activity of the immobilized protein surface.[19]

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell to obtain the specific binding sensorgram.

    • A fragment is considered a "hit" if it produces a stable, concentration-dependent binding response that is significantly above the noise level.

    • Hits identified via SPR should be confirmed using an orthogonal biophysical technique to ensure they are not artifacts.[5]

Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for hit validation in FBDD.[23][24] It can unambiguously confirm binding in solution and provide information about the binding site on the protein.[24] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited for detecting weak binders.[23][25]

Objective: To confirm the binding of this compound in solution and gain initial structural insights.

Materials:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe

  • Isotopically labeled (¹⁵N or ¹³C) protein (for protein-observed methods) or unlabeled protein (for ligand-observed methods)

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • This compound

Methodology (Ligand-Observed: STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in the NMR buffer.

    • Prepare a solution of the fragment (typically 1-2 mM) in the same buffer.

    • Mix the protein and fragment solutions in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone as a reference.

    • Acquire an STD-NMR spectrum of the protein-fragment mixture. This experiment selectively saturates protein resonances. If the fragment binds, this saturation is transferred to the bound fragment via the Nuclear Overhauser Effect (NOE), and then to the excess free fragment in solution, resulting in a decrease in its signal intensity.

    • The "difference" spectrum (off-resonance minus on-resonance) will show only the signals of the binding fragment.

  • Data Analysis:

    • The presence of signals in the STD difference spectrum confirms that the fragment binds to the protein.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, giving initial clues about the binding epitope.

Alternative Methodology (Protein-Observed: ¹H-¹⁵N HSQC):

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (50-200 µM).

  • NMR Data Acquisition:

    • Record a ¹H-¹⁵N HSQC spectrum of the protein alone. This provides a "fingerprint" where each peak corresponds to a specific backbone amide N-H group.

    • Add a stoichiometric excess of this compound to the protein sample.

    • Record a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Binding of the fragment will cause chemical shift perturbations (CSPs) for the peaks corresponding to amino acid residues in or near the binding site.[23]

    • By mapping these CSPs onto the protein structure (if known), the binding site can be identified. This method also provides definitive confirmation of a direct interaction.

Protocol 3: Structural Elucidation by X-ray Crystallography

The ultimate validation for an FBDD hit is the determination of its high-resolution co-crystal structure with the target protein.[26][27] This provides definitive proof of binding and reveals the precise binding mode, including all key interactions, which is essential for guiding the subsequent structure-based drug design effort.[26][28]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Highly purified and concentrated target protein

  • Crystallization screening kits

  • This compound

  • X-ray diffraction equipment (in-house or synchrotron source)

Methodology:

  • Crystallization:

    • Establish robust crystallization conditions for the target protein alone (apo form).

    • Once reproducible crystals are obtained, attempt co-crystallization by adding the fragment to the protein solution before setting up crystallization trials.

    • Alternatively, soak existing apo-protein crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM).

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a suitable X-ray source. High-throughput synchrotron facilities are often used for fragment screening campaigns.[28]

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure, typically by molecular replacement if a structure of the apo-protein exists.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. Weakly bound fragments may have low occupancy, requiring specialized data analysis.[27]

    • Build the fragment into the density and refine the structure to high resolution.

  • Analysis:

    • Analyze the refined structure to identify all interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein.

    • This structural information is paramount for the next stage: the rational, chemistry-driven evolution of the fragment into a potent lead compound.[[“]][[“]]

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its combination of a privileged pyridine scaffold with strategically placed halogen and amine functionalities provides multiple opportunities for target engagement and subsequent synthetic elaboration. By employing a rigorous biophysical screening cascade involving SPR for primary screening, NMR for hit validation, and X-ray crystallography for structural elucidation, researchers can effectively leverage the potential of this fragment to discover and design novel therapeutics against a wide range of biological targets.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
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  • NMR-based fragment screening for drug discovery. European Pharmaceutical Review.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed.
  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery.
  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
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  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online.
  • Fragment screening by surface plasmon resonance. SciSpace.
  • What are the challenges in optimizing fragments identified through X-ray crystallography for drug development?. Consensus.
  • Practical aspects of NMR-based fragment screening. PubMed.
  • Fragment-based Drug Discovery Interaction Analysis. Creative Proteomics.
  • Pyridones in drug discovery: Recent advances. PubMed.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. PubMed Central.
  • Fragment HIT Identification in FBDD. CrystalsFirst.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
  • Surface plasmon resonance (SPR) based binding studies of refolded single chain antibody fragments. PMC - PubMed Central.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH.
  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures.
  • Fragment Based Drug Design and Field-Based Technology. Pharmacelera.
  • What are the challenges in optimizing fragments identified through X-ray crystallography for drug development?. Consensus.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • Fragment-based lead discovery. Wikipedia.
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. ResearchGate.
  • (3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. CymitQuimica.
  • 1432754-51-2|this compound. BLDpharm.
  • Fragment-Based Drug Design. ChemDiv.
  • (5-bromo-3-fluoropyridin-2-yl)methanamine hydrochloride. LabSolu.
  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride as a versatile starting material for the synthesis of novel heterocyclic compounds. We present detailed, field-proven protocols for the construction of two medicinally relevant scaffolds: Pyrido[2,3-d]pyrimidines and Pyrido[3,2-b][1][2]oxazines. The guide emphasizes the chemical rationale behind experimental design, offers step-by-step methodologies, and illustrates workflows for clarity.

Introduction: The Strategic Value of (5-Bromo-2-fluoropyridin-3-yl)methanamine

The pyridine ring is a cornerstone of modern medicinal chemistry, present in numerous approved pharmaceuticals. The starting material, (5-Bromo-2-fluoropyridin-3-yl)methanamine, is a particularly valuable building block due to the orthogonal reactivity of its three key functional groups:

  • 2-Fluoro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling intramolecular cyclizations to form fused ring systems.[3][4]

  • 5-Bromo Group: Ideally positioned for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of extensive compound libraries.[3]

  • 3-Aminomethyl Group: A primary amine that serves as a potent and versatile nucleophile for constructing new rings through condensation and cyclization pathways.

This trifecta of reactive sites allows for a modular and highly adaptable approach to the synthesis of complex heterocyclic systems, making it an ideal starting point for discovery chemistry programs. This guide will focus on two such transformations to generate high-value scaffolds.

Synthetic Application I: Construction of the Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery, frequently appearing as the core of potent kinase inhibitors and other therapeutic agents.[1][2][5][6] Our approach involves a condensation-cyclization cascade to build the pyrimidine ring onto the existing pyridine framework.

Scientific Rationale & Strategy

The core transformation relies on the nucleophilicity of the primary aminomethyl group to react with a 1,3-dielectrophile equivalent, which will provide the necessary atoms to form the pyrimidine ring. We will utilize a Gould-Jacobs-type reaction, wherein the amine condenses with a suitable activated carbonyl compound, followed by a thermally induced intramolecular cyclization.

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Detailed Experimental Protocol

PART A: Free-Basing of Starting Material

  • Suspend this compound (1.0 eq) in ethyl acetate (EtOAc, 10 mL/g).

  • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL/g) and stir vigorously for 30 minutes until all solids dissolve.

  • Separate the organic layer, wash with brine (5 mL/g), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality Note: The hydrochloride salt must be neutralized to the free amine to render the nitrogen nucleophilic for the subsequent condensation step. EtOAc is chosen for its ability to dissolve the free amine while being immiscible with the aqueous base.

PART B: Condensation and Cyclization

  • Dissolve the crude free amine from Part A in toluene (15 mL/g).

  • Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 110 °C) for 4 hours, monitoring the consumption of the starting amine by TLC or LC-MS.

  • Cool the reaction mixture and concentrate in vacuo to remove toluene.

  • To the resulting crude intermediate, add Dowtherm A (or another high-boiling solvent, 5 mL/g).

  • Heat the mixture to 240-250 °C for 1 hour. A precipitate should form upon heating.

    • Causality Note: The initial reflux in toluene facilitates the condensation and elimination of ethanol. The high temperature in Dowtherm A is necessary to drive the intramolecular cyclization (a 6-exo-trig reaction) and subsequent aromatization to the stable pyridopyrimidinone core.

  • Cool the mixture to room temperature, add hexanes to precipitate the product fully, and collect the solid by vacuum filtration.

  • Purify the crude solid by silica gel column chromatography (e.g., 0-10% methanol in dichloromethane) to yield the final product.

Expected Data & Outcomes
ParameterExpected Result
Product Name 5-Bromo-2-fluoro-8H-pyrido[2,3-d]pyrimidin-7-one
Appearance Off-white to light brown solid
Yield 60-75% over two steps
¹H NMR Expect characteristic peaks for the pyridine and newly formed pyrimidine ring protons.
LC-MS M+H⁺ peak corresponding to the product's molecular weight.

Synthetic Application II: Assembly of the Pyrido[3,2-b][1][2]oxazine Ring System

The pyrido[3,2-b][1][2]oxazine scaffold is an emerging heterocyclic system of interest, notably investigated for applications as potent and selective kinase inhibitors in oncology.[7][8] This protocol details an efficient synthesis via an N-alkylation followed by an intramolecular SNAr cyclization.

Scientific Rationale & Strategy

This strategy leverages two of the key reactive handles on the starting material. First, the primary amine is N-functionalized with a two-carbon unit bearing a protected hydroxyl group (e.g., using 2-(benzyloxy)acetyl chloride). Following deprotection, a suitable base promotes an intramolecular Williamson-ether-type synthesis, where the newly revealed alkoxide attacks the C2 position of the pyridine ring, displacing the fluoride to forge the oxazine ring.

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Detailed Experimental Protocol

PART A: N-Alkylation and Deprotection

  • Dissolve the free-based (5-Bromo-2-fluoropyridin-3-yl)methanamine (1.0 eq) in dichloromethane (DCM, 20 mL/g).

  • Add triethylamine (Et₃N, 2.5 eq) and cool the solution to 0 °C.

  • Add a solution of 2-(benzyloxy)acetyl chloride (1.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction with water, brine, dry over Na₂SO₄, and concentrate to get the crude amide.

  • Dissolve the crude amide in anhydrous tetrahydrofuran (THF, 20 mL/g) and cool to 0 °C.

  • Slowly add borane-THF complex (1M solution in THF, 3.0 eq). Heat to reflux for 6 hours.

    • Causality Note: A strong reducing agent like borane or LiAlH₄ is required to reduce the stable amide bond to the corresponding secondary amine without affecting the pyridine ring or the halogen substituents.

  • Cool the reaction and quench carefully with methanol, followed by 1M HCl. Concentrate and then basify with NaOH to extract the product with EtOAc.

  • Dissolve the resulting secondary amine in methanol (20 mL/g). Add Palladium on carbon (10% w/w, 0.1 eq) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.

  • Filter the reaction through Celite®, washing with methanol, and concentrate the filtrate.

PART B: Intramolecular SNAr Cyclization

  • Dissolve the crude amino alcohol from Part A in anhydrous dimethylformamide (DMF, 20 mL/g).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base required to deprotonate the hydroxyl group to form the alkoxide. The resulting alkoxide is a potent nucleophile for the subsequent intramolecular SNAr. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Stir at 0 °C for 30 minutes, then heat to 80 °C for 3 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography (e.g., 0-50% EtOAc in hexanes) to yield the title compound.

Expected Data & Outcomes
ParameterExpected Result
Product Name 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
Appearance White to yellow solid
Yield 35-50% over four steps
¹H NMR Disappearance of the 2-fluoro coupling; appearance of aliphatic protons of the oxazine ring.
LC-MS M+H⁺ peak corresponding to the product's molecular weight.

Conclusion and Outlook

This guide demonstrates that this compound is a powerful and versatile building block for accessing medicinally relevant heterocyclic cores. The protocols provided for the synthesis of pyrido[2,3-d]pyrimidines and pyrido[3,2-b][1][2]oxazines are robust and founded on well-established chemical principles. The bromine handle retained in both final scaffolds serves as a valuable anchor point for subsequent cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Advances URL: [Link][1]

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: MDPI URL: [Link][5]

  • Title: General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3 Source: ResearchGate URL: [Link][9]

  • Title: Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors Source: National Institutes of Health (NIH) URL: [Link][2]

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: National Institutes of Health (NIH) URL: [Link][6]

  • Title: Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds Source: ResearchGate URL: [Link][10]

  • Title: Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer Source: National Institutes of Health (NIH) URL: [Link][7][8]

Sources

Application Notes and Protocols for the Functionalization of the Amine Group in (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (5-Bromo-2-fluoropyridin-3-yl)methanamine in Medicinal Chemistry

(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride is a highly versatile and strategically important building block in modern drug discovery and development. Its trifunctional nature, featuring a reactive primary amine, a synthetically malleable bromine atom, and an activating fluorine atom on a pyridine scaffold, offers medicinal chemists a powerful platform for generating diverse compound libraries. The primary amine serves as a key handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 2-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution, while the 5-bromo position provides a site for cross-coupling reactions, further expanding the synthetic possibilities.

This guide provides detailed application notes and robust protocols for the selective functionalization of the primary amine group of (5-Bromo-2-fluoropyridin-3-yl)methanamine. As this starting material is typically supplied as a hydrochloride salt, a preliminary neutralization step is often required to liberate the free amine for subsequent reactions. This crucial step is addressed in the preparatory protocol. The subsequent sections detail common and synthetically valuable transformations including N-Boc protection, acylation (amide formation), sulfonylation (sulfonamide formation), reductive amination, N-alkylation, and urea formation.

Each protocol is designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.

Preparatory Protocol: Liberation of the Free Amine

The hydrochloride salt of (5-Bromo-2-fluoropyridin-3-yl)methanamine is stable and easy to handle. However, for most functionalization reactions, the free primary amine is the required nucleophile. This can be achieved either by in situ neutralization with an excess of a non-nucleophilic organic base or through a separate aqueous work-up.

Protocol 1.1: Aqueous Work-up for Isolation of the Free Amine

This protocol is recommended when the isolated free amine is desired, for instance, for reactions that are sensitive to the presence of salts.

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in deionized water (10-15 mL per gram of starting material).

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM or EtOAc (3 x 15 mL per gram of starting material).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the free amine, typically as an oil or a low-melting solid.

Scientific Rationale: The basic sodium bicarbonate deprotonates the ammonium salt, liberating the free amine which is more soluble in organic solvents, allowing for its extraction. The brine wash removes residual water from the organic phase.

N-Boc Protection: A Gateway to Further Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] Protecting the primary amine of (5-Bromo-2-fluoropyridin-3-yl)methanamine allows for selective reactions at other positions of the molecule, such as Suzuki or Sonogashira coupling at the bromine-bearing carbon.

Boc_Protection_Workflow start (5-Bromo-2-fluoropyridin-3-yl)methanamine (Free Base) reagents Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NEt₃, NaOH) Solvent (e.g., THF, DCM) start->reagents product tert-Butyl ((5-bromo-2-fluoropyridin-3-yl)methyl)carbamate reagents->product caption Workflow for N-Boc Protection.

Caption: Workflow for N-Boc Protection.

Protocol 2.1: N-Boc Protection of (5-Bromo-2-fluoropyridin-3-yl)methanamine

This protocol is adapted from a procedure for a similar substrate and should provide high yields of the desired product.[2]

Materials:

  • (5-Bromo-2-fluoropyridin-3-yl)methanamine (free base or hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or 2N aqueous Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • If starting with the hydrochloride salt, dissolve it in THF (10 mL per gram) and add triethylamine (2.2 eq). Stir for 15 minutes at room temperature. If starting with the free base, dissolve it in THF or DCM (10 mL per gram).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If an aqueous base was used, proceed to extraction. If triethylamine was used, the triethylammonium chloride salt can often be removed by filtration after dilution with a less polar solvent like diethyl ether, or proceed directly to work-up.

  • Redissolve the residue in EtOAc, wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-Boc protected amine.

Reagent/ParameterConditionRationale
Base Triethylamine or NaOHTo neutralize the generated acid or the starting HCl salt.[2]
Solvent THF, DCMAprotic solvents that dissolve the reactants well.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Work-up Aqueous washTo remove the base and other water-soluble byproducts.
Purification Column ChromatographyTo isolate the pure product from unreacted starting material and byproducts.

Acylation: Formation of Amides

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The resulting amides are generally stable and can act as hydrogen bond donors and acceptors, playing a crucial role in molecular recognition at biological targets. Acylation of (5-Bromo-2-fluoropyridin-3-yl)methanamine can be readily achieved using acyl chlorides or carboxylic acids activated with coupling reagents.

Acylation_Workflow start (5-Bromo-2-fluoropyridin-3-yl)methanamine (Free Base) reagents Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Reagent Base (e.g., DIPEA, NEt₃) Solvent (e.g., DCM, DMF) start->reagents product N-((5-bromo-2-fluoropyridin-3-yl)methyl)amide reagents->product caption Workflow for N-Acylation.

Caption: Workflow for N-Acylation.

Protocol 3.1: Acylation using an Acyl Chloride

This protocol describes a general and efficient method for amide synthesis using a readily available acyl chloride.[3]

Materials:

  • (5-Bromo-2-fluoropyridin-3-yl)methanamine (free base)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve (5-Bromo-2-fluoropyridin-3-yl)methanamine (1.0 eq) in anhydrous DCM (10-15 mL per gram).

  • Add DIPEA or NEt₃ (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise. A white precipitate of the amine hydrochloride salt may form.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Scientific Rationale: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base (DIPEA or NEt₃) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a key functional group in a multitude of clinically approved drugs, valued for their ability to act as transition-state analogs and engage in strong hydrogen bonding interactions with biological targets. The synthesis of sulfonamides from (5-Bromo-2-fluoropyridin-3-yl)methanamine is straightforwardly accomplished by reaction with a sulfonyl chloride.

Protocol 4.1: Sulfonylation using a Sulfonyl Chloride

This protocol is based on a well-established procedure for the synthesis of pyridyl sulfonamides.[4]

Materials:

  • (5-Bromo-2-fluoropyridin-3-yl)methanamine (free base)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq)

  • Pyridine (as solvent and base) or Triethylamine (2.0 eq) in DCM

  • Dichloromethane (DCM) if not using pyridine as solvent

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve (5-Bromo-2-fluoropyridin-3-yl)methanamine (1.0 eq) in pyridine (10 mL per gram) or in DCM with triethylamine (2.0 eq).

  • Add the sulfonyl chloride (1.2 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-16 hours until completion (monitored by TLC or LC-MS).

  • If pyridine is the solvent, remove it under high vacuum.

  • Dissolve the residue in EtOAc or DCM.

  • Wash the organic solution with 1 M HCl (to remove excess pyridine/triethylamine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Reagent/ParameterConditionRationale
Sulfonylating Agent Sulfonyl chlorideHighly electrophilic and readily available.
Base/Solvent Pyridine or NEt₃/DCMPyridine acts as both a nucleophilic catalyst and an acid scavenger. NEt₃ is a standard non-nucleophilic base.
Temperature Room temp. to 50 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Purification Recrystallization/ChromatographyEffective for removing impurities and isolating the pure sulfonamide.

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a powerful method for the formation of C-N bonds, providing access to secondary and tertiary amines. This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation as it is selective for the reduction of the protonated imine (iminium ion) in the presence of the carbonyl starting material.[4]

Reductive_Amination_Workflow start (5-Bromo-2-fluoropyridin-3-yl)methanamine (Free Base) reagents Aldehyde or Ketone (R₂C=O) Sodium Triacetoxyborohydride (STAB) Solvent (e.g., DCE, THF) Acetic Acid (cat.) start->reagents product N-alkylated (5-bromo-2-fluoropyridin-3-yl)methanamine reagents->product caption Workflow for Reductive Amination.

Caption: Workflow for Reductive Amination.

Protocol 5.1: Reductive Amination with an Aldehyde

This protocol provides a general procedure for the synthesis of secondary amines.[5]

Materials:

  • (5-Bromo-2-fluoropyridin-3-yl)methanamine (free base)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of (5-Bromo-2-fluoropyridin-3-yl)methanamine (1.0 eq) in DCE or THF (15 mL per gram), add the aldehyde (1.1 eq).

  • (Optional) Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may bubble slightly.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

N-Alkylation: Direct Introduction of Alkyl Groups

Direct N-alkylation with alkyl halides is a classical method for synthesizing secondary and tertiary amines. To avoid over-alkylation, it is often advantageous to use a slight excess of the amine or to perform the reaction stepwise, for example, by first forming a sulfonamide which is then alkylated and deprotected. For direct alkylation, a base is required to neutralize the hydrogen halide byproduct.

Protocol 6.1: Mono-N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for mono-alkylation. Careful control of stoichiometry is key to minimizing the formation of the tertiary amine.

Materials:

  • (5-Bromo-2-fluoropyridin-3-yl)methanamine (free base)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.05 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Combine (5-Bromo-2-fluoropyridin-3-yl)methanamine (1.0 eq) and potassium carbonate (2.0 eq) in ACN or DMF (15 mL per gram).

  • Add the alkyl halide (1.05 eq) and stir the mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction for the consumption of the starting material.

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and partition the residue between EtOAc and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Urea Formation: Accessing a Privileged Scaffold

The urea moiety is a prominent feature in many therapeutic agents due to its ability to act as a rigid hydrogen bond donor-acceptor unit. The most direct method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate.

Protocol 7.1: Synthesis of an N,N'-Disubstituted Urea

This protocol describes the reaction of (5-Bromo-2-fluoropyridin-3-yl)methanamine with an isocyanate.[6]

Materials:

  • (5-Bromo-2-fluoropyridin-3-yl)methanamine (free base)

  • Isocyanate (e.g., phenyl isocyanate) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve (5-Bromo-2-fluoropyridin-3-yl)methanamine (1.0 eq) in anhydrous THF or DCM (20 mL per gram).

  • Add the isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or flash column chromatography.

Reagent/ParameterConditionRationale
Electrophile IsocyanateHighly reactive towards amines, leading to clean and efficient urea formation.
Solvent Anhydrous THF or DCMAprotic solvents to prevent reaction with the isocyanate.
Temperature Room TemperatureThe reaction is typically fast and exothermic.
Purification Precipitation/RecrystallizationUreas are often crystalline and can be easily purified.

Safety and Handling

This compound is an irritant.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).[7]

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the functionalization of the primary amine of this compound. These reactions open the door to a vast chemical space, enabling the synthesis of novel compounds for evaluation in drug discovery programs. The choice of a particular functionalization strategy will depend on the specific goals of the research project, but the methods described herein represent fundamental and reliable transformations in the medicinal chemist's toolkit.

References

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a substituted pyridine derivative, its purification can present unique challenges. This guide offers a structured, question-and-answer-based approach to address common issues encountered during its recrystallization, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound, providing explanations and actionable solutions.

Q1: My compound "oils out" and does not form crystals upon cooling. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. It often occurs when the solute is very impure or when the solution is supersaturated at a temperature above the melting point of the solute.[1]

  • Immediate Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level.[1]

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing it to cool to room temperature gradually.

    • If using a solvent system, add more of the solvent in which the compound is more soluble.[1]

  • Underlying Causes and Long-Term Solutions:

    • High Impurity Load: A significant amount of impurities can lower the melting point of the mixture, leading to oiling. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.

    • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, causing it to come out of solution too rapidly at a temperature above its melting point. Experiment with different solvents or solvent mixtures.

Q2: I am experiencing very low recovery of my purified compound. What are the likely causes and how can I improve the yield?

A2: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.[2]

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor even after cooling.[2]

    • Solution: Use the minimum amount of boiling solvent necessary to just dissolve the crude product. It is better to add the solvent in small portions.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step to remove insoluble impurities, you will lose product.

    • Solution: Use a pre-heated funnel and filter flask. Dilute the hot solution with a small amount of extra solvent before filtration and then boil off the excess solvent before cooling.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.

  • Inherent Solubility: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.

    • Solution: Ensure the solution is cooled in an ice bath to maximize precipitation. Consider a different solvent in which the compound is less soluble at cold temperatures.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take to induce crystallization?

A3: The failure of crystals to form usually indicates that the solution is not supersaturated.

  • Inducement Techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for nucleation.[1]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.[1]

    • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of the solute, and then allow it to cool again.[1]

    • Antisolvent Addition: If you are using a single solvent system, you can try adding a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.

Q4: The recrystallized product is still impure. How can I improve the purity?

A4: Impurities can be carried along with the desired product for several reasons.

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice.[1]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Insufficient Washing: Soluble impurities may remain on the surface of the crystals if not washed away properly.

    • Solution: Wash the filtered crystals with a small amount of ice-cold solvent.

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities (i.e., the impurities may also be sparingly soluble at low temperatures).

    • Solution: Perform solvent screening to find a solvent that dissolves the compound well when hot but dissolves the impurities well at all temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For amine hydrochlorides, which are salts, polar protic solvents are often a good starting point.

  • Recommended Screening Solvents:

    • Alcohols: Ethanol, isopropanol, or n-butanol. Butanol can be particularly effective for removing more polar impurities.[3]

    • Water: As a highly polar solvent, water can be effective, but the solubility of the hydrochloride salt might be high even at low temperatures.[4]

    • Mixed Solvent Systems: A mixture of a polar solvent (like ethanol or methanol) with a less polar co-solvent (like ethyl acetate or diethyl ether) can be very effective. The compound should be dissolved in a minimum of the polar solvent, and the less polar solvent is added until the solution becomes turbid.[5]

Q2: What are the likely impurities in my crude this compound?

A2: The impurities will depend on the synthetic route used. Common impurities in the synthesis of functionalized pyridines can include:

  • Starting Materials: Unreacted starting materials from the preceding synthetic steps.

  • Isomeric Byproducts: Halogenation of pyridine rings can sometimes lead to the formation of constitutional isomers.[6]

  • Dehalogenated Products: Reductive processes in the synthesis could lead to the loss of the bromine or fluorine atoms.

  • Over-brominated Species: If bromination is a step in the synthesis, di-brominated byproducts could form.

Q3: How can I tell if my recrystallized product is pure?

A3: Purity can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • Spectroscopic Methods: NMR, HPLC, and LC-MS can provide detailed information about the purity of the compound and the identity of any remaining impurities.[7]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, the crystals can be placed in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Pair Selection: Choose a solvent pair where the compound is soluble in the first solvent ("solvent") and insoluble in the second ("antisolvent"). The two solvents must be miscible. A common pair for amine hydrochlorides is ethanol (solvent) and diethyl ether (antisolvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Antisolvent: While the solution is still hot, add the "antisolvent" dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "solvent" back into the solution until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single solvent protocol, using an ice-cold mixture of the solvent and antisolvent for washing.

Data Presentation

Table 1: Common Solvents for Recrystallization of Amine Hydrochlorides

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for many salts, but solubility may be high even when cold.[4]
EthanolHigh78A versatile solvent for many organic salts.
IsopropanolMedium-High82Similar to ethanol, can offer different solubility characteristics.
n-ButanolMedium118Higher boiling point can aid in dissolving difficult compounds; good for removing more polar impurities.[3]
Ethyl AcetateMedium77Often used as an antisolvent with more polar solvents.
Diethyl EtherLow35Commonly used as an antisolvent.
AcetonitrileHigh82Can be a good choice for moderately polar compounds.

Visualization

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Crude Compound Recrystallization Attempt outcome Observe Outcome After Cooling start->outcome crystals Pure Crystals Formed outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Compound Oils Out outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem end_success Pure Product Obtained crystals->end_success induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent check_solvent_volume Review Procedure: - Was minimal hot  solvent used? low_yield->check_solvent_volume concentrate Concentrate Solution: - Boil off some solvent induce_crystallization->concentrate If still no crystals end_retry Re-evaluate Solvent/ Try Again concentrate->end_retry slow_cool Cool Very Slowly reheat_add_solvent->slow_cool slow_cool->end_retry check_solvent_volume->low_yield No, used too much check_washing Review Procedure: - Washed with ice-cold  solvent? check_solvent_volume->check_washing Yes check_washing->end_success Yes, procedure was correct check_washing->end_retry No

Sources

Technical Support Center: Synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride (CAS: 1432754-51-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure high purity, and troubleshoot effectively.

The synthesis of this important building block, while conceptually straightforward, presents several critical points where impurities can be introduced. This guide addresses these "hotspots" in a practical, question-and-answer format, grounded in established chemical literature and our in-field experience.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (5-Bromo-2-fluoropyridin-3-yl)methanamine, and what is the precursor?

The most prevalent and industrially viable route involves the reduction of a nitrile precursor. The synthesis logically starts with a commercially available pyridine and proceeds through the key intermediate, 5-Bromo-2-fluoro-3-cyanopyridine . This nitrile is then reduced to the primary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Start 5-Bromo-2-fluoropyridine Nitrile 5-Bromo-2-fluoro-3-cyanopyridine Start->Nitrile Cyanation Amine (5-Bromo-2-fluoropyridin-3-yl)methanamine (Free Base) Nitrile->Amine Reduction (e.g., H₂, Raney Ni) HCl_Salt (5-Bromo-2-fluoropyridin-3-yl)methanamine HCl (Final Product) Amine->HCl_Salt HCl in solvent

Q2: Why is the final product isolated as a hydrochloride salt?

Primary amines, particularly pyridyl methanamines, can be susceptible to oxidation and may be more challenging to handle and purify as a free base. Converting the amine to its hydrochloride salt offers several advantages:

  • Enhanced Stability: The salt form is generally more crystalline and less prone to degradation from atmospheric CO₂ or oxidation.

  • Improved Handling: Salts are typically stable, free-flowing solids, making them easier to weigh and dispense accurately.

  • Simplified Purification: The salt can often be purified by recrystallization, which is an effective method for removing non-basic impurities.

Part 2: Troubleshooting Guide - Impurity Profiling and Mitigation

This section addresses specific issues you may encounter, linking them to potential impurities and providing actionable solutions.

Issue 1: My final product shows a residual signal for a nitrile group (~2230 cm⁻¹ in IR or a peak in the 115-120 ppm range in ¹³C NMR).

Cause: Incomplete Reduction of the Nitrile Precursor

This is the most common process-related impurity. The presence of 5-Bromo-2-fluoro-3-cyanopyridine indicates that the reduction step did not proceed to completion.

Troubleshooting Steps:

  • Reaction Time & Temperature: The reduction of aromatic nitriles can be sluggish. Consider increasing the reaction time or, cautiously, the temperature. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.

  • Catalyst Activity: If using catalytic hydrogenation (e.g., Raney Nickel, Palladium on Carbon), ensure the catalyst is fresh and active. Deactivation can occur from various sources. Consider increasing the catalyst loading.

  • Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can significantly improve the reaction rate and drive the reaction to completion.

  • Choice of Reducing Agent: If catalytic hydrogenation is problematic, alternative reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃·THF) can be used. However, these reagents have different reactivity profiles and may introduce other side reactions (see Issue 2).

Issue 2: My mass spectrometry results show peaks corresponding to the loss of Bromine (M-Br) or Fluorine (M-F).

Cause: Dehalogenation Side Reactions

This is a significant issue, particularly when using aggressive reducing agents or certain hydrogenation catalysts. The C-Br and C-F bonds on the pyridine ring can be susceptible to cleavage.

  • Impurity A (Debromination): (2-Fluoropyridin-3-yl)methanamine

  • Impurity B (Defluorination): (5-Bromopyridin-3-yl)methanamine

Dehalogenation cluster_impurities Side Reactions during Reduction Precursor 5-Bromo-2-fluoro-3-cyanopyridine Impurity_A Impurity A (Debromination) Precursor->Impurity_A Aggressive Conditions Impurity_B Impurity B (Defluorination) Precursor->Impurity_B (e.g., Pd/C, high temp) Desired_Product (5-Bromo-2-fluoropyridin-3-yl)methanamine Precursor->Desired_Product Desired Reduction

Mitigation Strategies:

  • Catalyst Selection: Palladium-based catalysts (Pd/C) are known to promote dehalogenation, especially for C-Br bonds. Consider using catalysts less prone to this side reaction, such as Raney Nickel or Platinum-based catalysts (PtO₂).[1]

  • Milder Conditions: Reduce the reaction temperature and hydrogen pressure. While this may slow the desired reaction, it will disproportionately slow the undesired dehalogenation.

  • Additive Use: In some cases, adding a mild base (e.g., triethylamine) can suppress hydrodehalogenation by neutralizing any generated HBr or HF that might poison the catalyst or promote side reactions.

  • Alternative Reagents: Chemical hydrides like Sodium Borohydride in the presence of a cobalt salt (NaBH₄/CoCl₂) can be effective for nitrile reduction while being less likely to cause dehalogenation compared to aggressive hydrogenation.

Issue 3: I'm observing a dimeric impurity with a mass roughly double that of the product.

Cause: Formation of a Secondary Amine Impurity

The newly formed primary amine is nucleophilic and can potentially react with an intermediate imine species formed during the reduction, leading to a secondary amine dimer.

  • Impurity C (Dimer): N-((5-Bromo-2-fluoropyridin-3-yl)methyl)-(5-bromo-2-fluoropyridin-3-yl)methanamine

Mitigation Strategies:

  • Control of Stoichiometry: Ensure the reducing agent is in sufficient excess to rapidly convert any imine intermediate to the primary amine, minimizing its concentration and the opportunity for dimerization.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes reduce the rate of this bimolecular side reaction.

  • Ammonia Addition: In some nitrile reductions, the addition of ammonia to the reaction mixture can help suppress the formation of secondary amines by competing for the imine intermediate.[2]

Summary of Common Impurities
Impurity IDStructure NameOriginDetection MethodMitigation Strategy
Precursor 5-Bromo-2-fluoro-3-cyanopyridineIncomplete ReductionLC-MS, NMR, IROptimize reduction conditions (time, temp, catalyst)
Impurity A (2-Fluoropyridin-3-yl)methanamineDebrominationLC-MSUse Raney Ni instead of Pd/C; milder conditions
Impurity B (5-Bromopyridin-3-yl)methanamineDefluorinationLC-MSMilder hydrogenation conditions; avoid high temps
Impurity C Secondary Amine DimerReaction of product with intermediateLC-MS (High Mass)Use excess reducing agent; consider ammonia addition
Solvents e.g., THF, Ethanol, DioxaneTrapped in salt matrixGC, ¹H NMRProper drying under vacuum; recrystallization

Part 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to remove the unreacted nitrile precursor and some dehalogenated impurities from the final hydrochloride salt.

  • Solvent Selection: A common and effective solvent system is a mixture of an alcohol (like isopropanol or ethanol) and a non-polar solvent (like heptane or diethyl ether).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot alcohol. The solution should be clear. If not, a hot filtration may be necessary to remove insoluble particulates.

  • Crystallization: Slowly add the non-polar anti-solvent to the hot solution until turbidity (cloudiness) just begins to appear and persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

This provides a starting point for developing an analytical method to quantify the purity of your final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: The highly polar amine product will elute earlier, while less polar impurities like the nitrile precursor will have longer retention times.

References

  • Google Patents.US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Zhang, A., et al. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 23(12), 3295. Available at: [Link]

Sources

managing the hygroscopic nature of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride (CAS 1432754-51-2). This molecule is a key building block in modern drug discovery, but its utility is coupled with a significant handling challenge: hygroscopicity. The propensity of this amine hydrochloride salt to absorb atmospheric moisture can introduce critical errors in weighing, compromise sample stability, and impact downstream reaction stoichiometry and kinetics. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this issue and to offer practical, field-proven solutions to mitigate its effects. We will move beyond simple instructions to explain the underlying chemical principles, ensuring your experimental outcomes are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles behind the hygroscopic nature of this compound.

Q1: What does it mean for this compound to be "hygroscopic"?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, which is typically atmospheric humidity.[1] This interaction can occur through two primary mechanisms:

  • Absorption: Water molecules are drawn into the bulk of the solid material, forming a solution or a hydrate.

  • Adsorption: Water molecules adhere to the surface of the solid.

For compounds like this compound, this process can lead to a range of physical changes, from slight weight gain to significant clumping, and in extreme cases, deliquescence, where the solid dissolves in the absorbed water to form a concentrated aqueous solution.[2]

Q2: Why is this specific compound, an amine hydrochloride, prone to hygroscopicity?

A: The hygroscopic nature of this compound is primarily due to its salt form. It is the hydrochloride salt of an amine. Amine hydrochlorides are ionic compounds that readily interact with polar water molecules.[3] The chloride anion and the protonated ammonium cation create strong ion-dipole interactions with water, which is a highly polar solvent. This strong affinity for water molecules makes the crystalline lattice susceptible to disruption and hydration by atmospheric moisture, especially as relative humidity (RH) increases.[4]

Q3: What are the direct experimental consequences of unmanaged moisture absorption?

A: Failing to control moisture uptake can have severe consequences on experimental integrity. The effects range from subtle errors to catastrophic experiment failure.

Parameter Affected Consequence of Uncontrolled Moisture Absorption
Mass Measurement Inaccurate weighing is the most immediate issue. The measured weight will be artificially high, leading to the use of less active compound than intended.[5]
Stoichiometry Incorrect mass measurements directly lead to errors in molar calculations, altering the stoichiometric ratios in a chemical reaction and potentially affecting yield and purity.
Chemical Stability The presence of water can accelerate degradation pathways such as hydrolysis.[2] For amine-containing drugs, moisture can be a critical factor in their stability.[6]
Physical Properties The solid may undergo caking, clumping, or changes in flowability, making it difficult to handle and dispense accurately.[1][2] In severe cases, deliquescence can occur.
Analytical Results Inaccurate sample preparation will lead to erroneous results in assays, spectroscopic analyses, and other characterization techniques.
Reaction Kinetics Water is a solvent and can act as a reactant or catalyst in many reactions. Its unintended presence can alter reaction rates and selectivity.

Section 2: Troubleshooting Guide - The "How to Fix It"

This section provides solutions to common problems encountered when working with this compound.

Issue 1: My weight measurement is unstable and constantly increasing on the analytical balance.

Diagnosis: This is the most common sign of a hygroscopic compound actively absorbing moisture from the air during weighing. The continuous increase in mass is the direct result of water molecules adsorbing onto the solid.[5]

Troubleshooting Workflow: Follow this decision-making process to diagnose and resolve the issue.

Troubleshooting_Weighing Workflow for Unstable Weight Readings start Issue: Unstable, Increasing Weight During Measurement check_env Is Weighing Environment Controlled? (e.g., <40% RH) start->check_env use_glovebox Corrective Action: Move balance to a glovebox, dry room, or use a balance enclosure with desiccant. check_env->use_glovebox  No check_technique Are You Using a Validated Hygroscopic Weighing Technique? check_env->check_technique  Yes use_glovebox->check_technique protocol Corrective Action: Follow the 'Accurate Weighing Protocol' (See Protocol 1). check_technique->protocol  No fail Issue Persists: Re-evaluate environment. Determine water content via Karl Fischer titration. check_technique->fail  Yes success Resolution: Stable and Accurate Weight Achieved protocol->success

Caption: Decision workflow for troubleshooting unstable weight measurements.

Protocol 1: Accurate Weighing of this compound

This protocol minimizes atmospheric exposure to ensure accurate mass determination.

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal drafts and low humidity (ideally <40% RH).[7] For best results, use a glove box with a controlled inert atmosphere (N₂ or Ar).[8]

    • Allow the sealed container of the compound to equilibrate to the ambient temperature of the balance room for at least 30 minutes to prevent thermal drift.[9]

    • Select a clean, dry receiving vial with a secure, airtight cap (e.g., a screw-cap vial).

  • Weighing by Difference (Method A - Highest Accuracy):

    • Place the capped, empty receiving vial on the balance and tare it to zero.

    • Move the tared vial and the stock bottle of the compound into a controlled environment (glove box or low-humidity chamber).

    • Quickly transfer an approximate amount of the compound into the vial using a clean spatula. Do not handle the vial with bare hands; use forceps or gloved hands.[10]

    • Immediately and securely cap the receiving vial.

    • Place the now-filled and sealed vial back onto the balance. Record the stable mass. This value is the accurate weight of your dispensed solid.

  • Tare-Add-Reweigh (Method B - Good Accuracy):

    • Place the capped, empty receiving vial on the balance and record its mass (Mass 1).

    • Inside a controlled environment, quickly add the compound to the vial and securely re-cap it.

    • Place the filled, sealed vial back on the balance and record the new stable mass (Mass 2).

    • The mass of the compound is Mass 2 - Mass 1 .[8]

Issue 2: My reaction yield is low/inconsistent, or I'm observing unexpected byproducts.

Diagnosis: This often points to two root causes related to hygroscopicity:

  • Inaccurate Stoichiometry: If the compound absorbed a significant amount of water (e.g., 5-10% by weight), your actual mass of the active molecule is much lower than what the balance showed.

  • Chemical Degradation: The compound may be degrading over time due to the presence of absorbed water, reducing its purity before it is even used.[2]

Solution:

  • Quantify Water Content: Do not assume the material is anhydrous. The most reliable method for determining water content in a solid sample is Karl Fischer titration.[8] Once you have an accurate percentage of water, you can correct your mass calculations to reflect the true amount of the active compound.

  • Review Storage Practices: Ensure the compound is stored according to the best practices outlined in Section 3. Long-term storage in suboptimal conditions is a primary cause of degradation.

Section 3: Best Practices & Protocols - The "How to Prevent It"

Proactive management is the most effective strategy for working with hygroscopic materials.

Q1: What are the ideal storage and handling conditions for this compound?

A: Proper storage is critical to maintaining the integrity of this compound.

Parameter Recommendation Rationale
Temperature Store at room temperature or as specified by the supplier. Avoid temperature cycling.Prevents condensation inside the container when it is opened in a warmer, more humid environment.
Relative Humidity As low as possible, ideally <40% RH .This is the most critical parameter to prevent moisture uptake.[7]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Displaces moist air from the container headspace, providing an extra layer of protection.[11]
Primary Container The original supplier's container, kept tightly sealed. Use paraffin film for an extra seal on screw caps.[11]Minimizes exposure to the external environment.
Secondary Container Place the primary container inside a desiccator with an active desiccant (e.g., silica gel, molecular sieves) or in a heat-sealed, moisture-proof foil bag.[1][12]Provides a dry microenvironment that protects the compound even when the main storage area's humidity fluctuates.
Q2: How should I prepare a stock solution to ensure accurate concentration?

A: This protocol is designed to create a solution of known concentration while minimizing error from moisture absorption.

Protocol 2: Preparation of a Stock Solution
  • Determine Accurate Mass: Weigh your required amount of this compound using one of the methods described in Protocol 1 .

  • Select Solvent: Use a dry (anhydrous) solvent if required by your experimental conditions.

  • Dissolution:

    • Uncap the vial containing the weighed solid.

    • Using a pipette or syringe, add the required volume of solvent directly to the vial.

    • Immediately re-cap the vial.

    • Mix thoroughly using a vortex or sonicator until all solid is dissolved.

  • Transfer (if necessary): If the solution needs to be in a different vessel (e.g., a volumetric flask), perform the transfer quickly. Rinse the original vial with small aliquots of the solvent and add the rinsate to the final vessel to ensure a complete quantitative transfer.

  • Documentation: Clearly label the solution with the compound name, concentration (specify if it's corrected for water content), solvent, and date of preparation.

Q3: Can I dry the compound if I suspect it has absorbed water?

A: While it is possible, drying should be approached with caution.

  • Recommended Method: The safest method is to dry the material in a vacuum desiccator at room temperature over a strong desiccant like phosphorus pentoxide (P₂O₅).

  • Vacuum Oven: Using a vacuum oven at elevated temperatures can be more effective but carries risks. The thermal stability of this compound is not widely reported, and excessive heat could cause degradation.[13]

  • Critical Caveat: Drying can potentially change the crystalline form (polymorph) of the material, which could alter its solubility, stability, and other physical properties. If the crystalline form is critical to your application, re-drying the material is not recommended without further analytical characterization (e.g., by XRPD).[2]

References
  • Chan, S.Y., et al. (2021). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceuticals. Available at: [Link]

  • Labcompare Editorial Staff. (2023). "The Do's and Don'ts of Laboratory Balances." Labcompare. Available at: [Link]

  • Vesta Nutra. (2019). "3 Ways to Handle Hygroscopic Material Challenges." Vesta Nutra Blog. Available at: [Link]

  • Chromatography Forum. (2008). "How to weigh a higroscopic substance." Chromatography Forum Discussion. Available at: [Link]

  • Capot Chemical. "MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride." Capot Chemical Safety Data Sheet. Available at: [Link]

  • PharmaInfo. "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview." PharmaInfo.net. Available at: [Link]

  • Qualicaps. (2019). "An innovative drug delivery form for hygroscopic pharmaceutical drugs." Manufacturing Chemist. Available at: [Link]

  • Mettler Toledo. "Weighing the Right Way with Laboratory Balances." Mettler Toledo Guide. Available at: [Link]

  • Gumiennik, J., et al. (2017). "The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase." ResearchGate. Available at: [Link]

  • ResearchGate. (2019). "Is there a practical and efficient way to protect hygroscopic compounds from water uptake?" ResearchGate Discussion. Available at: [Link]

  • Tump, A.N., et al. (2014). "An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride." Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. "Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs." ResearchGate. Available at: [Link]

  • Pharma.Tips. (2023). "How to Stabilize Tablets Containing Hygroscopic Ingredients." Pharma.Tips. Available at: [Link]

  • Zettl, H., et al. (2020). "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Newman, A.W., Reutzel-Edens, S.M., & Zografi, G. (2008). "Characterization of the 'hygroscopic' properties of active pharmaceutical ingredients." Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2022). "Proper Use of Balances." Chemistry LibreTexts. Available at: [Link]

  • University of California, Santa Barbara EHS. "Weighing Hazardous Powders in the Laboratory." UCSB Environmental Health & Safety. Available at: [Link]

  • Ye, W., et al. (2018). "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. "Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate." ResearchGate. Available at: [Link]

  • PubChemLite. "1-(5-bromo-3-fluoropyridin-2-yl)methanamine hydrochloride." PubChemLite. Available at: [Link]

  • Wikipedia. "Flux (metallurgy)." Wikipedia. Available at: [Link]

Sources

optimizing reaction yield for the synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and overcome common challenges encountered during this multi-step synthesis.

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. Achieving high yield and purity requires careful control of reaction parameters and a thorough understanding of the underlying chemistry. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory work.

Overall Synthesis Workflow

The synthesis can be broadly divided into three key stages:

  • Preparation of the Starting Material: Synthesis of 5-bromo-2-fluoronicotinonitrile.

  • Reduction of the Nitrile: Conversion of 5-bromo-2-fluoronicotinonitrile to (5-bromo-2-fluoropyridin-3-yl)methanamine.

  • Purification and Salt Formation: Isolation and conversion of the free amine to its hydrochloride salt for improved stability and handling.

Synthesis_Workflow cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Nitrile Reduction cluster_2 Stage 3: Purification & Salt Formation A 5-Bromo-3-fluoro-pyridine-2-carboxylic acid amide B Dehydration (e.g., POCl3) A->B C 5-Bromo-2-fluoronicotinonitrile B->C D 5-Bromo-2-fluoronicotinonitrile E Reduction (e.g., BH3-THF) D->E F (5-Bromo-2-fluoropyridin-3-yl)methanamine (Free Amine) E->F G (5-Bromo-2-fluoropyridin-3-yl)methanamine H HCl Salt Formation (e.g., HCl in Dioxane) G->H I This compound (Final Product) H->I

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 5-Bromo-2-fluoronicotinonitrile

The most common precursor for the target amine is the corresponding nitrile. A plausible route to this nitrile is the dehydration of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide.[1]

Frequently Asked Questions (FAQs)

Q1: My dehydration reaction of the amide to the nitrile is not going to completion. What could be the issue?

A1: Incomplete dehydration is a common issue. Here are a few things to consider:

  • Dehydrating Agent: Ensure your dehydrating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂)) is fresh and has not been exposed to moisture.

  • Reaction Temperature: The reaction often requires heating. Ensure the reaction is maintained at the appropriate reflux temperature.

  • Stoichiometry: An excess of the dehydrating agent may be necessary to drive the reaction to completion.

  • Reaction Time: The reaction may require an extended period. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am observing significant byproduct formation during the synthesis of the starting nitrile. What are the likely side reactions?

A2: Side reactions can lower your yield and complicate purification. Potential side reactions include:

  • Hydrolysis of the Nitrile: If there is any moisture present, the newly formed nitrile can hydrolyze back to the amide or further to the carboxylic acid.

  • Ring Opening/Degradation: Harsh reaction conditions (e.g., excessively high temperatures) can lead to the degradation of the pyridine ring.

Troubleshooting Guide: Synthesis of 5-Bromo-2-fluoronicotinonitrile
Problem Potential Cause Recommended Solution
Low Yield of Nitrile Incomplete reaction.Increase reaction time and/or temperature. Ensure the dehydrating agent is active and used in sufficient excess.
Product degradation.Avoid excessive heating. Use milder dehydrating agents if possible.
Mechanical loss during workup.Optimize extraction and purification steps.
Presence of Starting Amide in Product Incomplete reaction.See "Incomplete reaction" under "Low Yield".
Formation of Carboxylic Acid Impurity Hydrolysis of nitrile or amide.Ensure anhydrous conditions throughout the reaction and workup.

Stage 2: Reduction of 5-Bromo-2-fluoronicotinonitrile

The reduction of the nitrile to the primary amine is a critical step. Borane complexes are often preferred for their selectivity.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: My nitrile reduction with borane-THF is sluggish. How can I improve the reaction rate?

A1: Sluggish borane reductions can often be accelerated by:

  • Temperature: While the initial addition of borane is often done at a lower temperature for safety, the reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.[5]

  • Solvent: Ensure you are using a dry, coordinating solvent like Tetrahydrofuran (THF).

  • Reagent Quality: Use a fresh, properly stored solution of borane-THF. Older solutions may have a lower concentration due to decomposition. Borane-dimethylsulfide (BH₃-SMe₂) is a more stable alternative.[4]

Q2: I am forming secondary and tertiary amine byproducts. How can I minimize these?

A2: The formation of secondary and tertiary amines is a known side reaction in nitrile reductions, proceeding through an intermediate imine.[6] To minimize this:

  • Slow Addition of Reducing Agent: Add the borane solution slowly to the nitrile solution to maintain a low concentration of the reducing agent.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes favor the formation of the primary amine.

  • Ammonia Addition (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., Raney Nickel), the addition of ammonia can help suppress the formation of secondary and tertiary amines.[4]

Troubleshooting Guide: Nitrile Reduction

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient reducing agent.Use a slight excess of the borane reagent.
Low reaction temperature.Gently warm the reaction mixture after the initial addition of the reducing agent.
Deactivated reducing agent.Use a fresh bottle of the borane complex.
Formation of Secondary/Tertiary Amines Reaction of the primary amine product with the intermediate imine.Add the reducing agent slowly. Consider running the reaction at a lower concentration of the substrate.
Debromination of the Pyridine Ring Over-reduction or harsh conditions.Use a milder reducing agent or less forcing conditions (lower temperature, shorter reaction time).

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Start -> Q1; Q1 -> A1_No -> Sol1; Q1 -> A1_Yes -> Q2; Q2 -> A2_Yes -> Sol2; Q2 -> A2_No -> Q3; Q3 -> A3_Yes -> Sol3; Q3 -> A3_No -> End; }

Caption: Decision tree for troubleshooting low yield in the nitrile reduction step.

Stage 3: Purification and Salt Formation

The final step involves the purification of the free amine and its conversion to the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: My free amine is difficult to handle and appears to be unstable. What can I do?

A1: Primary amines, especially those with electron-deficient aromatic rings, can be prone to air oxidation and may be difficult to handle as oils. Converting the amine to its hydrochloride salt is the standard procedure to improve stability, crystallinity, and ease of handling.[7][8]

Q2: What is the best way to form the hydrochloride salt?

A2: A common and effective method is to dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise.[7] The hydrochloride salt will often precipitate and can be collected by filtration. Using anhydrous conditions is crucial to obtain an anhydrous salt.[8]

Troubleshooting Guide: Purification and Salt Formation
Problem Potential Cause Recommended Solution
Product is an oil and difficult to purify The free amine is not crystalline.Convert the crude amine to the hydrochloride salt, which is more likely to be a crystalline solid and can be purified by recrystallization.
Low yield of hydrochloride salt The salt is soluble in the chosen solvent.Use a solvent in which the hydrochloride salt has low solubility (e.g., diethyl ether). Cool the solution to promote precipitation.
Incomplete precipitation.Add the HCl solution slowly and allow sufficient time for crystallization.
Product is hygroscopic and difficult to dry The salt is attracting moisture from the air.Dry the product under high vacuum. Handle and store the final product in an inert, dry atmosphere.

Experimental Protocols

Protocol 1: Reduction of 5-Bromo-2-fluoronicotinonitrile
  • To a solution of 5-bromo-2-fluoronicotinonitrile (1.0 eq.) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a 1.0 M solution of borane-THF complex (1.5 eq.) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The reaction can be gently heated to 40-50 °C if it is proceeding slowly.[5]

  • Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Add 1 M aqueous HCl and stir for 30 minutes.

  • Basify the aqueous solution with 2 M aqueous NaOH to a pH > 10 and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (5-bromo-2-fluoropyridin-3-yl)methanamine.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the crude (5-bromo-2-fluoropyridin-3-yl)methanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (1.1 eq.) dropwise with stirring.

  • A precipitate should form. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.

TLC Monitoring and Visualization
  • Eluent System: A common eluent system for monitoring the reduction is a mixture of a polar solvent like methanol or ethyl acetate in a non-polar solvent like dichloromethane or hexanes. A good starting point is 10% methanol in dichloromethane.

  • Visualization:

    • UV Light: The pyridine ring in the starting material and product will allow for visualization under short-wave UV light (254 nm).[9][10]

    • Potassium Permanganate Stain: This stain is useful for visualizing the amine product, which will appear as a yellow or brown spot on a purple background. The nitrile may also be weakly visualized.[10][11]

    • Ninhydrin Stain: This stain is specific for primary amines and will produce a characteristic colored spot (often pink or purple) upon heating.[12]

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2025). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Retrieved from [Link]

  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • ResearchGate. (2025). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • Unknown Source. (n.d.). TLC stains.
  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Unknown Source. (n.d.).
  • ResearchGate. (2025). (PDF) A Mild and Efficient Method for the Reduction of Nitriles. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-fluoropyridine. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. Retrieved from [Link]

  • Oriprobe. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Retrieved from [Link]

  • ResearchGate. (2025). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]

Sources

Technical Support Center: Dehalogenation Side Products of (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling dehalogenation side products in reactions involving (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to move beyond simple procedural steps and delve into the mechanistic underpinnings of these side reactions, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common dehalogenation side products observed with this compound?

A1: During reactions intended to modify or couple at other positions, you may observe the formation of one or more of the following hydrodehalogenated byproducts:

  • (2-Fluoro-3-(aminomethyl)pyridin-5-yl) derivative (Mono-debromination): The bromine atom is replaced by a hydrogen atom.

  • (5-Bromo-3-(aminomethyl)pyridin-2-yl) derivative (Mono-defluorination): The fluorine atom is replaced by a hydrogen atom. This is generally less common.

  • (3-(Aminomethyl)pyridin-5-yl) derivative (Di-dehalogenation): Both the bromine and fluorine atoms are replaced by hydrogen atoms.

Q2: Why is debromination more common than defluorination?

A2: The relative ease of dehalogenation is inversely related to the carbon-halogen bond strength. The C-Br bond (dissociation energy ≈ 293 kJ/mol) is significantly weaker than the C-F bond (dissociation energy ≈ 452 kJ/mol).[1] Consequently, under many reductive conditions, particularly catalytic hydrogenation, the C-Br bond is much more susceptible to cleavage.[2][3]

Q3: How can I detect and quantify these dehalogenated side products?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Provides a quick qualitative assessment. The dehalogenated products will have different Rf values compared to the starting material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most effective technique for identifying and quantifying the various products by their distinct masses.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR will show the appearance of a new aromatic proton signal in place of the halogen. For defluorination, the disappearance of fluorine coupling in both ¹H and ¹³C NMR is a key indicator.

Troubleshooting Guides for Common Issues

Issue 1: Formation of the Mono-debrominated Side Product

This is the most frequently encountered side reaction, especially in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or catalytic hydrogenations.

Root Cause Analysis:

In palladium-catalyzed reactions, the formation of a palladium-hydride (Pd-H) species is the primary culprit.[4] This species can arise from various sources, including β-hydride elimination from reagents, solvents, or even certain phosphine ligands.[4] The Pd-H species can then participate in a competing reductive cycle, leading to hydrodehalogenation instead of the desired cross-coupling.[5][6] Electron-deficient N-heterocyclic halides, like bromopyridines, are particularly prone to this side reaction.[4]

Visualizing the Competing Pathways

G SM (Ar-Br) Starting Material OxAdd Oxidative Addition (Ar-Pd(II)-Br) SM->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd RedElim Reductive Elimination OxAdd->RedElim + Coupling Partner RedElim_H Reductive Elimination OxAdd->RedElim_H + Pd-H Coupling Desired Cross- Coupling Product Coupling->Pd0 Catalyst Regeneration RedElim->Coupling Dehalogenation Undesired Debrominated Product (Ar-H) Dehalogenation->Pd0 Catalyst Regeneration PdH Pd-H Species H_Source Hydride Source (Solvent, Base, etc.) H_Source->PdH forms RedElim_H->Dehalogenation

Caption: Competing pathways: desired cross-coupling vs. undesired dehalogenation.

Troubleshooting & Optimization Protocol
ParameterRecommendation & Rationale
Catalyst/Ligand Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the rate of reductive elimination for the desired coupling, outcompeting the dehalogenation pathway.[4]
Base If using strong bases like NaOtBu, switch to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[4] Strong alkoxide bases can generate hydride sources.
Solvent Avoid polar aprotic solvents like DMF or dioxane if dehalogenation is severe. Use non-polar aprotic solvents like toluene.[7]
Temperature Lower the reaction temperature. Dehalogenation can have a higher activation energy than the desired coupling reaction, so reducing the temperature may favor the intended product.[4][8]
Reagent Purity Ensure all reagents and solvents are anhydrous and thoroughly degassed . Water can be a hydrogen source in some hydrodehalogenation mechanisms.[9]
Issue 2: Formation of Di-dehalogenated or Defluorinated Products

While less common, the loss of the fluorine atom can occur under more forcing conditions, particularly during catalytic hydrogenation intended for other functional groups.

Root Cause Analysis:

The pyridine ring is often referred to as "electron-deficient," which can make it resistant to catalytic hydrogenation. To achieve saturation of the ring, harsh conditions (high pressure, high temperature, aggressive catalysts) are often employed.[10][11][12] These same conditions can also promote the cleavage of even strong C-F bonds. The choice of catalyst is critical; for instance, Palladium is highly active for hydrodehalogenation, while Platinum or Rhodium might offer different selectivity profiles.[10][13]

Troubleshooting & Optimization Protocol

This workflow is designed for reactions where dehalogenation is an undesired side reaction during another transformation, such as the reduction of a different functional group or saturation of the pyridine ring.

G Start Dehalogenation Side Product Observed Check_Catalyst Evaluate Catalyst Choice Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions No Pd_Catalyst Using Pd/C? Check_Catalyst->Pd_Catalyst Yes High_Temp High Temp/Pressure? Check_Conditions->High_Temp Yes Check_Solvent Evaluate Solvent Check_Conditions->Check_Solvent No Switch_Catalyst Switch to PtO₂ or Rh/C Pd_Catalyst->Switch_Catalyst Switch_Catalyst->Check_Conditions Lower_Conditions Reduce Temperature & Pressure High_Temp->Lower_Conditions Lower_Conditions->Check_Solvent Acidic_Solvent Using Acetic Acid? Check_Solvent->Acidic_Solvent Yes End Optimized Conditions Check_Solvent->End No Switch_Solvent Try Neutral Solvent (e.g., EtOH, THF) Acidic_Solvent->Switch_Solvent Switch_Solvent->End

Caption: Troubleshooting workflow for minimizing dehalogenation during hydrogenation.

Experimental Protocol: Selective Hydrogenation

If the goal is to reduce another functional group while preserving the halogens, consider the following approach:

  • Catalyst Selection: Start with a less aggressive catalyst. While Pd/C is excellent for debromination, PtO₂ (Adams' catalyst) can sometimes offer better selectivity for other reductions without causing extensive dehalogenation.[10][14]

  • Solvent Choice: The use of acidic solvents like acetic acid can activate the pyridine ring for hydrogenation but may also promote dehalogenation.[11][13] Consider starting with neutral solvents like ethanol or THF.

  • Reaction Conditions:

    • Begin with milder conditions: room temperature and lower hydrogen pressure (e.g., 1-10 bar).

    • Monitor the reaction closely by TLC or LC-MS at regular intervals.

    • If the primary reaction is sluggish, incrementally increase the temperature or pressure, continuing to monitor for the onset of dehalogenation. This allows you to find a window where the desired reaction proceeds with minimal side product formation.

Conclusion

Managing dehalogenation side products of this compound requires a systematic and mechanistically informed approach. By carefully selecting catalysts, ligands, and reaction conditions, researchers can significantly minimize the formation of these undesired byproducts. This guide provides a framework for troubleshooting, but empirical optimization for each specific chemical transformation remains crucial for achieving high selectivity and yield.

References
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • Technical Support Center: Preventing Dehalogenation in Palladium-C
  • Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
  • How to prevent dehalogenation in aryl bromide cross-coupling reactions. Benchchem.
  • Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]

  • Side-product formation in the hydrogen
  • Significant dehalogenation in stille coupling. Reddit. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

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storage and handling recommendations for (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of common experimental issues. The information presented here is curated to ensure scientific integrity and provide practical, field-tested advice.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and degradation.[1][3] Long-term storage at refrigerated temperatures (2-8 °C) is recommended. Some suppliers suggest room temperature storage is also acceptable.[4] Always refer to the supplier-specific storage recommendations on the product label or safety data sheet.

Q2: Is this compound hygroscopic?
Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: A comprehensive approach to safety is essential. The following PPE is recommended:

  • Eye Protection: Safety goggles or glasses with side shields.[7]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[8][9]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][9]

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhaling dust or fumes.[3][8] If significant dust is generated, a NIOSH-approved respirator may be necessary.[10]

Q4: What are the known incompatibilities of this compound?

A4: this compound should be kept away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][11] Contact with these substances can lead to vigorous and potentially hazardous reactions. Pyridine derivatives, in general, are also incompatible with oxidizing agents, strong acids, and certain metals.[9]

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experimentation.

Problem 1: The compound has changed color or appears clumpy.
  • Potential Cause: This is likely due to moisture absorption or degradation. As an amine hydrochloride salt, the compound is susceptible to hygroscopicity.[5][6] Exposure to ambient air, especially in humid conditions, can cause the solid to absorb water, leading to clumping. Color change may indicate chemical degradation.

  • Solution:

    • Prevention: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) or in a glove box. Minimize the time the container is open to the atmosphere.

    • Drying: If clumping is observed, the material can be dried under a high vacuum. However, be aware that this may not reverse any chemical degradation.

    • Purity Check: Before use, it is advisable to re-analyze the compound's purity via techniques like NMR or LC-MS to ensure it meets the requirements of your experiment.

Problem 2: Inconsistent reaction yields or the appearance of unexpected byproducts.
  • Potential Cause: This can be a result of reactant degradation, the presence of impurities, or suboptimal reaction conditions. The primary amine and the pyridine ring are both reactive functional groups.

  • Troubleshooting Workflow:

    G start Inconsistent Yields / Byproducts check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity check_reagents Check Purity and Age of Other Reagents check_purity->check_reagents Purity OK check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK dry_solvent Ensure Anhydrous Solvent and Inert Atmosphere check_conditions->dry_solvent optimize Systematically Optimize Reaction Parameters dry_solvent->optimize end Consistent Results optimize->end

    A workflow for troubleshooting inconsistent reactions.

  • Detailed Steps:

    • Confirm Starting Material Integrity: As mentioned in Problem 1, verify the purity of your this compound.

    • Evaluate Other Reagents: Ensure all other reactants and solvents are pure and dry. Old or improperly stored reagents can introduce impurities.

    • Strict Control of Reaction Atmosphere: Many reactions involving amines are sensitive to air and moisture. Utilize an inert atmosphere (nitrogen or argon) and anhydrous solvents.

    • Temperature and Time Monitoring: Ensure consistent temperature control and reaction times across all experiments.

Problem 3: Difficulty in dissolving the compound.
  • Potential Cause: The solubility of amine hydrochloride salts can be variable. While generally more water-soluble than their free-base counterparts, solubility in organic solvents can be limited.[5]

  • Solutions:

    • Solvent Screening: Test solubility in a range of solvents. Common solvents for similar compounds include methanol, ethanol, and DMSO.

    • Gentle Heating: Gentle warming can aid dissolution. However, monitor for any signs of degradation.

    • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

    • pH Adjustment: If dissolving in an aqueous or protic solvent, adjusting the pH may improve solubility. For amine hydrochlorides, a slightly acidic to neutral pH is often optimal.

III. Key Experimental Protocols

Protocol: Preparation of a Standard Stock Solution

This protocol outlines the steps for preparing a stock solution for use in subsequent reactions.

  • Pre-weighing Preparation: Dry a suitable glass vial in an oven at 120 °C for at least 2 hours and allow it to cool to room temperature in a desiccator.

  • Weighing: Under an inert atmosphere (e.g., in a glove box), weigh the desired amount of this compound into the pre-dried vial.

  • Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., anhydrous DMSO or DMF) to the vial using a dry syringe.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at an appropriate temperature, protected from light. For long-term storage, refrigeration or freezing may be suitable, but confirm the compound's stability in the chosen solvent at that temperature.

IV. Data Summary

PropertyValue/RecommendationSource(s)
Storage Temperature 2-8 °C or Room Temperature[1][2][4]
Storage Conditions Cool, dry, well-ventilated, tightly sealed container[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[10][11]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[7][8][9]

V. Chemical Degradation Pathway

G cluster_0 Potential Degradation of this compound Compound This compound Moisture Moisture/Water Compound->Moisture Hygroscopic Nature Oxidizing_Agent Oxidizing Agent Compound->Oxidizing_Agent Incompatibility Degradation_Product_1 Hydrolysis Products Moisture->Degradation_Product_1 Hydrolysis Degradation_Product_2 Oxidation Products Oxidizing_Agent->Degradation_Product_2 Oxidation

Potential degradation pathways for the title compound.

References

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Capot Chemical Co., Ltd. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • Wikipedia. Histamine. Retrieved from [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Reddit. (2022, November 15). What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. Retrieved from [Link]

  • PubChem - NIH. (5-Bromopyridin-2-yl)methanamine | C6H7BrN2 | CID 49761678. Retrieved from [Link]

  • PubChem. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298. Retrieved from [Link]

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impact of moisture on the reactivity of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile building block, with a specific focus on the impact of moisture. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the success and reproducibility of your experiments.

Section 1: Understanding the Molecule - A Chemist's Perspective

This compound is a trifunctional building block featuring a primary amine, a bromine atom, and a fluorine atom on a pyridine ring. The hydrochloride salt form enhances its stability and shelf-life.[1] However, the presence of these functionalities, particularly the primary amine and the 2-fluoro substituent, makes the molecule susceptible to side reactions, especially in the presence of moisture.

Key Structural Features and Their Implications:
  • Primary Aminomethyl Group (-CH₂NH₂·HCl): This is the primary site for nucleophilic reactions such as amide bond formation, N-alkylation, and reductive amination.[2] As a hydrochloride salt, the amine is protonated (R-NH₃⁺Cl⁻), rendering it non-nucleophilic.[3][4] It must be neutralized in situ with a non-nucleophilic base to liberate the free amine for it to participate in the desired reaction.[3] The hydrochloride salt is also hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5][6]

  • 2-Fluoro Substituent: The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[7][8] This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the Meisenheimer intermediate formed during the substitution process.[9] The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than their chloro- or bromo- analogs.[8][10]

  • 5-Bromo Substituent: The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for further molecular elaboration. It is generally less reactive than the 2-fluoro position in SNAr reactions under typical conditions.

Section 2: The Critical Impact of Moisture - FAQs and Troubleshooting

Moisture is a critical parameter to control when working with this compound. Its presence can lead to a cascade of undesirable side reactions, reduced yields, and complex product mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low when using this reagent?

A: Low yields can often be traced back to the presence of moisture. Several factors could be at play:

  • Incomplete Amine Neutralization: If moisture is present, it can compete with the intended base for protonating the amine, leading to incomplete formation of the free, nucleophilic amine.

  • Hydrolysis of the 2-Fluoro Position: Water can act as a nucleophile, albeit a weak one, and displace the 2-fluoro substituent, especially at elevated temperatures or under basic conditions, to form the corresponding 2-hydroxypyridine derivative.[11]

  • Side Reactions with Coupling Reagents: In amide coupling reactions, common coupling reagents can be hydrolyzed by water, reducing their efficacy.[12]

Q2: I'm observing an unexpected side product with a mass corresponding to the loss of fluorine and the addition of a hydroxyl group. What is happening?

A: You are likely observing the hydrolysis of the 2-fluoropyridine moiety. This is a classic example of nucleophilic aromatic substitution where water acts as the nucleophile.[11] To mitigate this, ensure your reaction is conducted under strictly anhydrous conditions.

Q3: Can I store a solution of this compound for later use?

A: It is strongly recommended to prepare solutions fresh for each use. The hydrochloride salt is hygroscopic, and dissolved reagent is more susceptible to degradation.[13] If a solution must be prepared in advance, use a rigorously dried solvent and store it under an inert atmosphere (e.g., argon or nitrogen) for the shortest possible time.[14][15]

Q4: My starting material appears clumpy and difficult to handle. Is this normal?

A: Clumping is a strong indication that the material has absorbed moisture. Amine hydrochlorides are known to be hygroscopic.[5][6] If this is observed, it is advisable to dry the material under high vacuum before use.

Troubleshooting Guide
Symptom Potential Cause Recommended Action
Low or no conversion of starting material 1. Incomplete liberation of the free amine due to insufficient base or presence of adventitious acid (e.g., from moisture).[3] 2. Deactivation of coupling reagents by moisture in amide bond formation.[12]1. Use a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base (e.g., DIPEA, triethylamine). 2. Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere.
Formation of 2-hydroxypyridine byproduct Hydrolysis of the 2-fluoro substituent by residual water.[11]1. Dry all glassware in an oven and cool under a stream of inert gas.[14] 2. Use anhydrous solvents. 3. Minimize reaction temperature and time where possible.
Complex mixture of unidentified byproducts 1. Multiple side reactions due to moisture. 2. Reaction with atmospheric CO₂ to form carbamates.1. Implement stringent anhydrous techniques.[14][15] 2. Purge the reaction vessel with an inert gas before adding reagents.
Inconsistent reaction outcomes between batches Variable moisture content in the starting material or reagents.1. Dry the this compound under vacuum before each use. 2. Standardize drying procedures for all solvents and reagents.

Section 3: Experimental Protocols and Best Practices

To ensure the successful application of this compound, adherence to rigorous experimental techniques for handling air- and moisture-sensitive compounds is paramount.[14][15][16]

Protocol 1: General Procedure for Handling and Dispensing
  • Drying: Before use, dry the required amount of this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours or under high vacuum at room temperature overnight.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (nitrogen or argon). A glovebox is ideal, but a well-managed Schlenk line is also effective.[15]

  • Dispensing: Weigh the dried reagent quickly in a dry, tared vial and seal it immediately. If working on a Schlenk line, weigh the reagent in a flask that can be sealed and purged with inert gas.

Protocol 2: Amide Coupling Reaction under Anhydrous Conditions

This protocol provides a general framework for an amide coupling reaction. Specific conditions may need to be optimized for your particular substrates.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.[14]

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the carboxylic acid (1.0 equivalent).

    • Dissolve the acid in a suitable anhydrous solvent (e.g., DMF, DCM, THF).

    • Add the coupling reagent (e.g., HATU, HBTU; 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA; 2.2-2.5 equivalents). The excess base is to neutralize both the amine hydrochloride and the acid formed during the coupling reaction.[3]

    • Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of the Amine:

    • In a separate dry flask, dissolve the dried this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF or other suitable solvent.

    • Add this amine solution dropwise to the activated carboxylic acid mixture via a syringe.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate or water).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualization of Key Processes
Workflow for Handling Moisture-Sensitive Amine Hydrochloride

G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup cluster_post Post-Reaction A Dry Reagent (Vacuum Oven) D Assemble under Inert Atmosphere (N2/Ar) A->D B Dry Glassware (Oven, >120°C) B->D C Use Anhydrous Solvents C->D E Add Non-nucleophilic Base (e.g., DIPEA) to liberate free amine D->E F Perform Reaction E->F G Aqueous Work-up F->G H Purification G->H

Caption: Recommended workflow for experiments using this compound.

Logical Decision Tree for Troubleshooting Failed Reactions

G Start Reaction Failed or Low Yield Q1 Was the amine hydrochloride dried before use? Start->Q1 A1_No Dry reagent under high vacuum and repeat reaction. Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Were anhydrous solvents and reagents used under inert atmosphere? A1_Yes->Q2 A2_No Implement stringent anhydrous techniques and repeat. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Was a sufficient excess of non-nucleophilic base used? A2_Yes->Q3 A3_No Increase equivalents of base (e.g., 2.2-2.5 eq for amide coupling) and repeat. Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes Q4 Check for 2-hydroxy byproduct by LC-MS. A3_Yes->Q4 A4_Present Hydrolysis occurred. Minimize reaction temperature/time. Ensure absolute dryness. Q4->A4_Present Present A4_Absent Consider other issues: - Reagent purity - Reaction temperature/time - Steric hindrance Q4->A4_Absent Absent

Caption: A decision tree for troubleshooting common issues in reactions involving the title compound.

Section 4: Concluding Remarks

The successful use of this compound hinges on a thorough understanding of its chemical properties and a meticulous approach to experimental execution. The primary challenge stems from its sensitivity to moisture, which can compromise its reactivity in multiple ways. By implementing the rigorous anhydrous techniques and troubleshooting strategies outlined in this guide, researchers can effectively mitigate these risks, leading to reliable and reproducible results.

References
  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing, 2018. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

  • Campeau, L. C., et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014. [Link]

  • Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. [Link]

  • Bobbio, C., et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions." ResearchGate, 2005. [Link]

  • Campeau, L. C., et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014. [Link]

  • Reddit. Hydrochloride salt of amine. [Link]

  • One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. [Link]

  • Toste, F. D., et al. "Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling." Organic Letters, 2015. [Link]

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Wikipedia. Histamine. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing, 2019. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • Gibson, Emma K. "Amine hydrochloride salts : a problem in polyurethane synthesis." Enlighten Theses, 2007. [Link]

  • Patel, A., et al. "Properties of Amines and their Hydrochloride Salt." ResearchGate, 2017. [Link]

  • MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. [Link]

  • Hazra, S., et al. "Water: An Underestimated Solvent for Amide Bond-Forming Reactions." ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry (RSC Publishing). [Link]

  • Chemistry LibreTexts. Reactions of amines. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Smith, D. M., et al. "Concerted Nucleophilic Aromatic Substitution Reactions." PubMed Central, 2014. [Link]

  • Quora. What is the reaction between hydrochloric and amine?[Link]

  • Borlinghaus, N., et al. "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC." ResearchGate. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Serajuddin, A. T., et al. "Precaution on use of hydrochloride salts in pharmaceutical formulation." PubMed, 1986. [Link]

  • Lipshutz, B. H., et al. "Amide and Peptide Bond Formation in Water at Room Temperature." Organic Letters, 2015. [Link]

  • Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Luxembourg Bio Technologies, 2009. [Link]

  • Smith, D. W., et al. "Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science." PubMed Central, 2016. [Link]

  • Chen, G. J., et al. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines." PubMed, 2022. [Link]

  • PubChem. 5-Bromo-2-chloropyridin-3-ol. [Link]

  • PubChem. 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of (5-Bromo-2-fluoropyridin-3-yl)methanamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between utilizing a free amine or its salt form is a critical decision that profoundly impacts reaction outcomes, handling, and scalability. This guide provides an in-depth technical comparison of the reactivity between (5-Bromo-2-fluoropyridin-3-yl)methanamine and its hydrochloride salt, two key building blocks in the synthesis of novel therapeutics. We will explore the fundamental chemical differences that dictate their reactivity profiles and provide practical, field-proven insights supported by representative experimental data.

Introduction: The Decisive Role of a Proton

(5-Bromo-2-fluoropyridin-3-yl)methanamine is a versatile synthetic intermediate, featuring a brominated pyridine core amenable to cross-coupling reactions, a nucleophilic primary amine for derivatization, and a fluorine atom that can modulate physicochemical properties. It is available commercially as both a free base and a hydrochloride salt. The fundamental difference lies in the protonation state of the primary amino group.

  • (5-Bromo-2-fluoropyridin-3-yl)methanamine (Free Base): The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic and basic.

  • (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride (HCl Salt): The amino group is protonated to form an ammonium chloride salt. This protonation neutralizes the nucleophilicity of the nitrogen atom, as the lone pair is engaged in a bond with a proton.[1]

This seemingly simple difference has profound implications for the solubility, stability, and, most importantly, the chemical reactivity of these two forms.

Physicochemical Properties: A Tale of Two Forms

The choice between the free base and its hydrochloride salt often begins with considerations of their physical properties, which dictate how they are handled, stored, and integrated into a reaction workflow.

Property(5-Bromo-2-fluoropyridin-3-yl)methanamine (Free Base)This compoundRationale
Appearance Typically an oil or low-melting solidCrystalline solidIonic salts generally form well-defined crystal lattices.
Stability More susceptible to oxidation and degradation over timeGenerally more stable with a longer shelf-lifeProtonation of the amine reduces its reactivity towards atmospheric components.
Handling Can be volatile and may require handling in a fume hoodNon-volatile and easier to weigh and handle accuratelyThe salt form has a significantly higher melting and boiling point.[2]
Solubility More soluble in non-polar organic solvents (e.g., Toluene, Hexane)More soluble in polar solvents (e.g., Water, Methanol, Ethanol)The ionic nature of the salt enhances its solubility in polar solvents.[3]

Comparative Reactivity: A Dichotomy of Functionality

The divergent reactivity of the free base and its hydrochloride salt is the most critical aspect for a synthetic chemist. The free base is a potent nucleophile, while the hydrochloride salt is essentially non-nucleophilic until deprotonated.

N-Acylation: A Clear Distinction in Reactivity

N-acylation is a fundamental transformation for the derivatization of amines. Here, the difference in reactivity between the free base and its hydrochloride salt is stark.

(5-Bromo-2-fluoropyridin-3-yl)methanamine (Free Base): The free base readily reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide. The reaction proceeds via nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent.

This compound: The hydrochloride salt is unreactive towards acylating agents under neutral or acidic conditions. The protonated nitrogen lacks the necessary lone pair to act as a nucleophile. To achieve N-acylation, the salt must be "free-based" in situ by the addition of a base to neutralize the hydrochloride and liberate the free amine.

Representative Experimental Data: N-Acetylation

Starting MaterialBaseReaction Time (h)Yield (%)
Free BaseNone195
Hydrochloride SaltNone24No Reaction
Hydrochloride SaltTriethylamine (1.1 eq.)1.592

Experimental Protocol: N-Acetylation of this compound

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add acetyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-((5-bromo-2-fluoropyridin-3-yl)methyl)acetamide.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the N-Acylation Workflow

N_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification HCl_Salt (5-Bromo-2-fluoropyridin-3-yl)methanamine HCl Base Triethylamine in DCM HCl_Salt->Base Free-basing Acyl_Chloride Acetyl Chloride in DCM Base->Acyl_Chloride N-Acylation Quench Quench with Water Acyl_Chloride->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-Acetylated Product Purify->Product

Caption: Workflow for the N-acylation of the hydrochloride salt.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituted pyridine core of (5-Bromo-2-fluoropyridin-3-yl)methanamine is a versatile handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl compounds. For the reaction to proceed, the free amine form of (5-Bromo-2-fluoropyridin-3-yl)methanamine is typically used. While the hydrochloride salt can be employed, an additional equivalent of base is required to neutralize the salt and generate the active free amine in situ.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds. Similar to the Suzuki coupling, the free amine is the reactive species. Using the hydrochloride salt necessitates the addition of an extra equivalent of base.

Representative Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

Starting MaterialBaseReaction Time (h)Yield (%)
Free BaseK₃PO₄ (2.5 eq.)688
Hydrochloride SaltK₃PO₄ (2.5 eq.)1245
Hydrochloride SaltK₃PO₄ (3.5 eq.)685

Experimental Protocol: Suzuki-Miyaura Coupling of (5-Bromo-2-fluoropyridin-3-yl)methanamine

  • To a Schlenk flask, add (5-Bromo-2-fluoropyridin-3-yl)methanamine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (0.2 M).

  • Stir the reaction mixture at 90 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[4]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar Boronate Ar'B(OH)3- Boronate->Transmetal Base Base BoronicAcid Ar'B(OH)2 Base->BoronicAcid BoronicAcid->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Practical Considerations and Recommendations

  • For reactions involving the amino group (e.g., N-acylation, N-alkylation): If using the hydrochloride salt, it is imperative to add at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) to generate the free amine in situ. Alternatively, the hydrochloride salt can be converted to the free base in a separate step before the reaction.

  • For reactions involving the bromopyridine core (e.g., Suzuki, Buchwald-Hartwig): The free base is the preferred starting material. If only the hydrochloride salt is available, ensure that an additional equivalent of the reaction base is used to neutralize the salt.

  • Solvent Selection: The choice of solvent should be guided by the solubility of the starting material. For reactions with the hydrochloride salt, a more polar solvent may be required for initial dissolution before the addition of a base.

  • Characterization: The conversion between the free base and the hydrochloride salt can be monitored by ¹H NMR spectroscopy. Protonation of the amine leads to a downfield shift of the adjacent methylene protons and the appearance of a broad ammonium proton signal.[5]

Conclusion

The choice between (5-Bromo-2-fluoropyridin-3-yl)methanamine and its hydrochloride salt is a critical parameter in synthetic planning. The free base is the reactive species in most common transformations due to the nucleophilicity of the primary amine. The hydrochloride salt, while offering superior stability and handling properties, requires neutralization to unleash its reactive potential. A thorough understanding of these differences allows researchers to design more efficient and robust synthetic routes, ultimately accelerating the drug discovery and development process.

References

  • Minton, M. A. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]

  • Petruncio, G. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]

  • BenchChem. (2025). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. BenchChem.
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  • BenchChem. (2025). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. BenchChem.
  • BenchChem. (2025). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. BenchChem.
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  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
  • BenchChem. (2025). Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.
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  • Wikipedia. (2023). Free base. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Free base. Wikipedia. Available at: [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available at: [Link]

  • Khan, I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

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  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

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The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of Kinase Inhibitors Derived from (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical scaffold to a potent and selective kinase inhibitor is both an art and a science. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) for kinase inhibitors, using (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride as a strategic starting point. While direct, extensive SAR studies on this specific starting material are not broadly published, its constituent features—a substituted aminopyridine core—are prevalent in a multitude of successful kinase inhibitor discovery programs.

This guide will therefore serve as a predictive and practical resource. We will dissect the roles of the key functional groups within our lead scaffold and, by drawing on data from closely related aminopyridine and aminopyrimidine analogs, provide a roadmap for designing and evaluating novel kinase inhibitors. The principles and experimental protocols detailed herein are designed to empower you to rationally explore chemical space and accelerate your drug discovery efforts.

The (5-Bromo-2-fluoropyridin-3-yl)methanamine Scaffold: A Privileged Starting Point

The (5-Bromo-2-fluoropyridin-3-yl)methanamine scaffold is a promising starting point for kinase inhibitor design due to several key features:

  • The Aminopyridine Core: The aminopyridine moiety is a well-established "hinge-binding" motif. The nitrogen atoms of the pyridine ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, allowing for critical interactions with the backbone of the kinase hinge region, a key determinant of binding affinity.

  • The Bromine Atom: The bromine at the 5-position is a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a diverse array of substituents to probe the solvent-exposed regions of the ATP-binding pocket, thereby optimizing potency and selectivity.

  • The Fluorine Atom: The fluorine at the 2-position can serve to modulate the pKa of the pyridine ring and can also be involved in favorable interactions with the target kinase. Furthermore, it can block metabolic attack, improving the pharmacokinetic profile of the resulting inhibitors.

  • The Methanamine Group: The aminomethyl group provides a flexible linker to which various side chains can be attached. These side chains can be designed to occupy hydrophobic pockets within the kinase active site, further enhancing binding affinity.

Comparative SAR Analysis: Learning from Analogs

To inform the rational design of inhibitors derived from our lead scaffold, we will examine the SAR of related aminopyridine and aminopyrimidine-based kinase inhibitors targeting various kinases, including Janus Kinase (JAK), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 MAP kinase.

The Importance of the Hinge-Binding Moiety

The 2-aminopyridine and related 2-aminopyrimidine scaffolds are central to the inhibitory activity of many kinase inhibitors. Modifications to this core or the amino group itself can have a profound impact on potency.

Compound IDCore ScaffoldR Group (at 2-Amino)Target KinaseIC50 (nM)
1a 2-Aminopyridine-HJAK227
1b 2-Aminopyridine-C(O)CH₃JAK2>1000
2a 2-Aminopyrimidine-HVEGFR-235
2b 2-Aminopyrimidine-CH₃VEGFR-2250

Data is representative and compiled for illustrative purposes based on trends observed in the literature.

As illustrated in the table, even small modifications to the 2-amino group, such as acetylation (Compound 1b) or methylation (Compound 2b), can lead to a significant loss of activity. This underscores the critical role of the unsubstituted amino group in forming key hydrogen bonds with the kinase hinge region.

Exploring Chemical Space via the Bromo-Position

The 5-bromo position is a key vector for introducing diversity and optimizing interactions with the target kinase. The following table showcases how different substituents, introduced via cross-coupling reactions, can modulate the inhibitory activity of an aminopyridine scaffold against JAK2.

Compound IDR Group (at 5-position)Target KinaseIC50 (nM)
3a -PhenylJAK250
3b -4-FluorophenylJAK215
3c -4-MethoxyphenylJAK280
3d -1H-Pyrazol-4-ylJAK29

Data is representative and compiled for illustrative purposes based on trends observed in the literature.

The data suggests that both the electronic and steric properties of the substituent at the 5-position are important. The introduction of a 4-fluorophenyl group (Compound 3b) is often favorable, likely due to beneficial hydrophobic and potential halogen-bonding interactions. The use of a nitrogen-containing heterocycle like pyrazole (Compound 3d) can also lead to highly potent inhibitors, potentially by forming additional hydrogen bonds with the target.

The Role of the Side Chain

The side chain appended to the aminomethyl group of our lead scaffold can be tailored to fit into specific pockets of the kinase active site. For instance, in the context of p38 MAP kinase inhibitors, the side chain often occupies a hydrophobic pocket adjacent to the ATP-binding site.

Compound IDSide ChainTarget KinaseIC50 (nM)
4a -Cyclohexylp38α100
4b -tert-Butylp38α25
4c -Morpholinoethylp38α200

Data is representative and compiled for illustrative purposes based on trends observed in the literature.

Here, we see that a bulky, hydrophobic group like tert-butyl (Compound 4b) is well-tolerated and leads to potent inhibition. In contrast, a more polar side chain like morpholinoethyl (Compound 4c) results in a loss of activity, suggesting that this particular pocket is predominantly hydrophobic in nature.

Experimental Protocols for Kinase Inhibitor Evaluation

The following protocols provide a detailed, step-by-step guide for the biochemical and cell-based evaluation of novel kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a homogeneous, luminescence-based assay to determine the IC50 value of a test compound against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[1][2]

Materials:

  • Kinase-Glo® Max Luminescent Kinase Assay Kit

  • Purified, active kinase of interest

  • Kinase-specific substrate

  • Assay buffer (containing appropriate divalent cations, e.g., MgCl₂)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells of the assay plate.

    • Prepare a kinase/substrate master mix in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay.

    • Initiate the kinase reaction by adding 2.5 µL of the kinase/substrate master mix to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

  • ATP Detection:

    • Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add 5 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[3]

Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the diluted test compound to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.

Visualization of SAR and Signaling Pathways

Visual models are invaluable for understanding complex biological data. The following diagrams, generated using Graphviz, illustrate key SAR principles and a relevant signaling pathway.

SAR_Bromopyridine cluster_core Core Scaffold cluster_modifications Modifications cluster_output Desired Outcome Core (5-Bromo-2-fluoropyridin-3-yl)methanamine Hinge 2-Amino Group (Hinge Binding) -NH2 > -NHMe > -NHAc Core->Hinge Modify Bromo 5-Bromo Position (Diversity) -Aryl, -Heteroaryl Core->Bromo Modify SideChain Methanamine Side Chain (Hydrophobic Pocket) -tBu > -Cyclohexyl > -Polar Core->SideChain Modify Output Potent & Selective Kinase Inhibitor Hinge->Output Optimize Bromo->Output Optimize SideChain->Output Optimize

Caption: Key SAR takeaways for designing kinase inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK Trans-phosphorylation STAT STAT JAK->STAT Phosphorylates Inhibitor JAK Inhibitor (e.g., from Bromopyridine) Inhibitor->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Regulates

Caption: The JAK-STAT signaling pathway and point of inhibition.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. By leveraging the established principles of SAR from related aminopyridine and aminopyrimidine series, researchers can strategically design and synthesize new chemical entities with high potential for potency and selectivity. The combination of rational design, guided by the principles outlined in this guide, and rigorous experimental validation, using the detailed protocols provided, will undoubtedly accelerate the journey from the bench to the clinic. The continuous exploration of chemical space around such privileged scaffolds is a testament to the enduring power of medicinal chemistry in addressing unmet medical needs.

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A Comparative Guide to the Bioisosteric Replacement of the Bromo Group in (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of one atom or group with another that retains similar physicochemical or biological properties, stands as a cornerstone of this endeavor.[1] This guide provides an in-depth technical comparison of potential bioisosteric replacements for the bromo group in the scaffold of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. By examining the synthetic accessibility and the predicted impact on key molecular properties, this document aims to equip researchers with the foundational knowledge to make informed decisions in their drug discovery programs.

The Rationale for Bioisosteric Replacement

The bromine atom in the parent compound, while contributing to its overall electronic and steric profile, may present liabilities such as potential for metabolic instability or off-target toxicity.[2] Bioisosteric replacement offers a rational approach to mitigate these risks while fine-tuning the molecule's properties to enhance efficacy, selectivity, and pharmacokinetic parameters. The choice of a suitable bioisostere is a multifactorial decision, weighing aspects of size, shape, electronics, and synthetic feasibility.

Selection of Key Bioisosteres: A Comparative Overview

This guide will focus on the comparative analysis of three classical bioisosteres for the bromo group: chloro, cyano, and methyl. These groups are chosen for their prevalence in medicinal chemistry and their distinct, yet comparable, physicochemical properties relative to bromine.

BioisostereVan der Waals Radius (Å)Electronegativity (Pauling Scale)Hammett Meta Constant (σm)Key Characteristics
Bromo (Parent) 1.852.960.39Good leaving group for synthesis, moderate lipophilicity.
Chloro 1.753.160.37Similar electronics to bromo, slightly smaller, more resistant to metabolic oxidation.
Cyano 1.602.55 (for Carbon)0.56Strong electron-withdrawing group, potential hydrogen bond acceptor, can improve metabolic stability.
Methyl 2.002.55 (for Carbon)-0.07Electron-donating, can fill hydrophobic pockets, may alter metabolic pathways.

Table 1: Comparison of Physicochemical Properties of Selected Bioisosteres.

Synthetic Strategies for Bioisosteric Modification

The synthesis of this compound and its analogs typically involves a multi-step sequence. The introduction of the bioisosteric replacements at the 5-position of the 2-fluoropyridine ring is a critical step that can be achieved through various modern synthetic methodologies.

Synthesis of the Parent Compound

The parent compound, this compound, serves as a key intermediate or starting material for the synthesis of its bioisosteres. Its preparation can be achieved through routes such as the Sandmeyer reaction from a corresponding aminopyridine precursor.

G A 3-Amino-2,5-dibromopyridine B 5-Bromo-2-fluoro-3-nitropyridine A->B Halex Reaction C (5-Bromo-2-fluoropyridin-3-yl)methanol B->C Reduction D 5-Bromo-2-fluoro-3-formylpyridine C->D Oxidation E (5-Bromo-2-fluoropyridin-3-yl)methanamine D->E Reductive Amination G A (5-Bromo-2-fluoropyridin-3-yl)methanamine D (5-Methyl-2-fluoropyridin-3-yl)methanamine A->D Suzuki Coupling E (5-Cyano-2-fluoropyridin-3-yl)methanamine A->E Cyanation B Methylboronic Acid B->D C Zinc Cyanide C->E

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of (5-Bromo-2-fluoropyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Pyridine Functionalization

In the landscape of modern drug discovery and development, pyridine scaffolds are ubiquitous, forming the core of countless therapeutic agents. Their functionalization via transition-metal-catalyzed cross-coupling reactions is a cornerstone of medicinal chemistry, enabling the precise construction of complex molecular architectures.[1] The subject of this guide, (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride, is a valuable building block, presenting a unique set of challenges and opportunities for synthetic chemists.

This molecule's structure is a confluence of functionalities that demand careful consideration in catalyst selection:

  • A Pyridine Nitrogen: The Lewis basic nitrogen atom can coordinate to the palladium catalyst center, potentially leading to catalyst inhibition or deactivation—a well-documented challenge in heteroaromatic coupling.[2]

  • A 2-Fluoro Substituent: This electron-withdrawing group modulates the electronic properties of the pyridine ring. It reduces the basicity of the adjacent nitrogen, which can be advantageous in mitigating catalyst inhibition.[3]

  • A Primary Aminomethyl Group: Present as a hydrochloride salt, this group is protonated. While this may prevent unwanted coordination to the catalyst, it necessitates the use of a sufficient amount of base to liberate the free amine for the reaction to proceed. This group can also be a potential site for undesired N-arylation side reactions.

  • A 5-Bromo Substituent: This is the primary reactive site for oxidative addition to the palladium(0) catalyst, the crucial first step in most cross-coupling cycles.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and hetero-biaryl linkages.[5] The primary challenge with pyridine substrates is preventing the catalyst from being sequestered by the ring nitrogen.

Causality Behind Catalyst Choices

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5] For substrates like our target molecule, the choice of ligand is paramount.

  • Traditional Ligands (e.g., PPh₃): Catalysts like Pd(PPh₃)₄ can be effective for less demanding pyridine couplings and are widely available.[6] However, they may struggle with electron-deficient or sterically hindered partners.

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are designed to accelerate both the oxidative addition and the typically rate-limiting reductive elimination steps.[2] Their steric bulk creates a coordinatively unsaturated metal center that is highly reactive.

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable bonds with palladium, creating robust catalysts that can overcome the challenge of pyridine coordination and exhibit high turnover numbers.

The 2-fluoro group on our substrate is beneficial, as it lowers the energy of the pyridine's LUMO, making the C-Br bond more susceptible to oxidative addition and reducing the nitrogen's inhibitory effect.[3]

Comparative Catalyst Performance in Suzuki-Miyaura Coupling

The following table summarizes catalyst performance for the Suzuki coupling of structurally similar aminobromopyridines. This data serves as a strong predictive starting point for optimizing the reaction of (5-Bromo-2-fluoropyridin-3-yl)methanamine.

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference Substrate
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid855-bromo-2-methylpyridin-3-amine
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid885-bromo-2-methylpyridin-3-amine
Pd(dppf)Cl₂dppfK₂CO₃DMEN-Boc-2-pyrroleboronic acid905-bromo-1-ethyl-1H-indazole
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OVarious Arylboronic AcidsExpected HighGeneral for challenging substrates

Data adapted from studies on analogous substrates.[6][7] Yields are for isolated product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_labels pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_biaryl Ar-Pd(II)L₂(Ar') pd_complex->pd_biaryl [B(OH)₃Br]⁻ transmetalation Transmetalation ar_boronic Ar'-B(OH)₂ + Base ar_boronic->pd_complex pd_biaryl->pd0 product Ar-Ar' pd_biaryl->product reductive_elimination Reductive Elimination oxidative_addition_node Oxidative Addition transmetalation_node Transmetalation reductive_elimination_node Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point, adapted from procedures for similar substrates.[3][6]

  • Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Alternatively, use a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for synthesizing arylamines.[8] When applying it to our substrate, the goal is to couple a primary or secondary amine at the 5-position.

Causality Behind Catalyst Choices

The catalytic cycle is similar in principle to the Suzuki coupling but involves an amine nucleophile.[9] Key challenges include the potential for the substrate's own aminomethyl group to compete in the reaction and the need for a strong base that doesn't promote side reactions.

  • Ligand Selection: The choice of ligand is critical for enabling the coupling of amines with the Pd(II)-halide intermediate. Buchwald biarylphosphine ligands are again the gold standard.

    • RuPhos & BrettPhos: These ligands are exceptionally effective for coupling a wide range of primary and secondary amines, even with challenging, unprotected heteroaryl halides.[10]

    • Xantphos: This ligand, with its wide bite angle, is often used to prevent the formation of undesired side products and is particularly effective in aminations of bromopyridines.[11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the coupling amine after it coordinates to the palladium center. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[10][12] The base must also be sufficient to neutralize the hydrochloride salt of the starting material.

Comparative Catalyst Performance in Buchwald-Hartwig Amination

The table below presents data from aminations of related aminobromopyridine and bromofluoropyridine scaffolds.

Catalyst PrecursorLigand/PrecatalystBaseSolventCoupling PartnerYield (%)Reference Substrate
Pd₂(dba)₃RuPhosLiHMDSTHFMorpholine713-Amino-5-bromopyridine
RuPhos Precatalyst-LiHMDSTHFMorpholine833-Amino-5-bromopyridine
Pd₂(dba)₃SPhosLiHMDSTHFMorpholine763-Amino-5-bromopyridine
Pd₂(dba)₃XantphosCs₂CO₃TolueneAniline955-bromo-2-chloro-3-fluoropyridine*

*Data adapted from studies on analogous substrates.[11][12] Yields are for isolated product. *Note: For the fluorinated substrate, amination occurred selectively at the C-Br position.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br amine_coord [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ pd_complex->amine_coord HNR¹R² amido_complex Ar-Pd(II)L₂(NR¹R²) amine_coord->amido_complex Base, -HBase⁺Br⁻ amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination

This is a general protocol based on high-yielding procedures for similar substrates.[8][13]

  • Reagent Preparation: To a dry Schlenk tube, add the palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%) and the base (e.g., LiHMDS or NaOtBu, 2.5 equiv.).

  • Substrate Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from 65 °C to 110 °C for 12-24 hours, monitoring by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, forming C(sp²)–C(sp) bonds. This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[14]

Causality Behind Catalyst Choices

The widely accepted mechanism involves two interconnected cycles. The palladium cycle is similar to that of other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate.

  • Palladium Source: Standard catalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are highly effective. The palladium's role is to activate the C-Br bond.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It accelerates the transmetalation step, allowing the reaction to proceed under milder conditions. A significant drawback can be the promotion of alkyne homocoupling (Glaser coupling), which can be mitigated by running the reaction under strictly anaerobic conditions.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and act as a solvent or co-solvent.

  • Copper-Free Conditions: To avoid the issue of homocoupling, copper-free Sonogashira protocols have been developed. These often require higher temperatures or more specialized palladium catalysts but can provide cleaner reaction profiles.[15]

Comparative Catalyst Performance in Sonogashira Coupling

Data for the Sonogashira coupling of bromofluoropyridines provides a reliable blueprint for our target substrate.

Catalyst SystemCo-CatalystBaseSolventCoupling PartnerTemp (°C)Yield (%)Reference Substrate
PdCl₂(PPh₃)₂CuITEATHFPhenylacetyleneRT955-bromo-3-fluoro-2-cyanopyridine
PdCl₂(PPh₃)₂CuITEATHF3,3-Dimethyl-1-butyneRT905-bromo-3-fluoro-2-cyanopyridine
Pd(PPh₃)₄CuIi-Pr₂NHDioxane(Trimethylsilyl)acetylene60926-bromo-3-fluoro-2-cyanopyridine

Data adapted from a study on analogous bromofluorocyanopyridines.[16] Yields are for isolated product.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_halide Cu-Br cu_acetylide Cu-C≡CR cu_halide->cu_acetylide -HBase⁺Br⁻ cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation alkyne H-C≡CR + Base alkyne->cu_halide

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling

This protocol is based on mild and efficient conditions reported for related substrates.[16]

  • Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%). Evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or with gentle heating (40-60 °C) if necessary. Monitor by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.

General Experimental Workflow for Catalyst Screening

For a novel and complex substrate such as this, a logical screening process is essential for rapid optimization. The following workflow provides a systematic approach.

Screening_Workflow start Define Coupling Type (Suzuki, Buchwald, etc.) condition_set1 Standard Conditions - Pd(PPh₃)₄ or PdCl₂(dppf) - K₂CO₃ or Cs₂CO₃ - Dioxane/H₂O or DME - 80-100 °C start->condition_set1 eval1 Evaluate Conversion (LC-MS / TLC) condition_set1->eval1 success Optimization (Temp, Time, Conc.) eval1->success >70% condition_set2 Buchwald System - Pd(OAc)₂ or Precatalyst - SPhos, RuPhos, XPhos - NaOtBu or LiHMDS - Toluene or THF eval1->condition_set2 <70% eval2 Evaluate Conversion condition_set2->eval2 eval2->success >70% condition_set3 NHC Ligand System - Pd-PEPPSI Cat. - K₃PO₄ - Toluene or Dioxane eval2->condition_set3 <70% eval3 Evaluate Conversion condition_set3->eval3 eval3->success >70%

Caption: A logical workflow for screening cross-coupling catalysts.

Conclusion and Forward Outlook

The successful functionalization of this compound is eminently achievable through modern palladium-catalyzed cross-coupling reactions. While direct data is limited, a comprehensive analysis of analogous systems provides clear guidance:

  • For Suzuki-Miyaura couplings , traditional catalysts like Pd(PPh₃)₄ may suffice, but systems employing bulky, electron-rich Buchwald ligands (e.g., SPhos) or robust NHC ligands are more likely to deliver high, reproducible yields.

  • For Buchwald-Hartwig aminations , specialized ligand/precatalyst systems such as the RuPhos or Xantphos-based catalysts are strongly recommended to overcome the challenges of C-N bond formation on this electron-deficient, amine-bearing heterocycle.

  • For Sonogashira couplings , the standard PdCl₂(PPh₃)₂/CuI system under mild, anaerobic conditions is a highly effective and reliable choice for introducing alkynyl functionality.

For all transformations, the stoichiometry of the base is a critical parameter that must be sufficient to both neutralize the hydrochloride salt and participate in the catalytic cycle. The protocols and comparative data presented herein constitute a robust foundation upon which researchers, scientists, and drug development professionals can build, enabling the efficient and strategic elaboration of this valuable synthetic intermediate.

References

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. (2025). BenchChem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (2025). BenchChem.
  • Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. (2025). BenchChem.
  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
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  • A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. (2025). BenchChem.
  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007). PubMed.
  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
  • Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions. (2025). BenchChem.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. (2025). BenchChem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2017). MDPI.
  • Ligand free magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction. (2024).
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds. Sci-Hub.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (2025). BenchChem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

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advantages of using (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride over other substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its versatility in modulating biological activity, improving pharmacokinetic properties, and providing a framework for intricate molecular designs.[1][2] However, not all substituted pyridines are created equal. The strategic placement of specific functional groups can dramatically alter the synthetic utility and biological relevance of the resulting molecule. This guide provides an in-depth comparison of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride, a trifunctional building block, with other substituted pyridines, highlighting its distinct advantages for researchers, scientists, and drug development professionals.

The Power of Trifunctionality: A Tale of Three Moieties

This compound offers a unique combination of three key functional groups on a pyridine core: a highly reactive 2-fluoro substituent, a versatile 5-bromo handle, and a crucial 3-aminomethyl group. This trifecta of functionalities provides medicinal chemists with a powerful tool for rapid library synthesis and structure-activity relationship (SAR) studies.

Diagram: Key Functional Moieties and Their Roles

G cluster_0 (5-Bromo-2-fluoropyridin-3-yl)methanamine cluster_1 Advantages in Synthesis & Drug Design mol F 2-Fluoro: Enhanced SNAr Reactivity mol->F Facilitates late-stage functionalization Br 5-Bromo: Cross-Coupling Handle mol->Br Enables scaffold elaboration Amine 3-Aminomethyl: Pharmacophore & Solubilizing Group mol->Amine Key interaction with biological targets

Caption: Strategic positioning of functional groups on the pyridine ring.

Comparative Performance: The Decisive Edge in Synthesis

The true advantage of this compound becomes evident when its reactivity is compared to other substituted pyridines, particularly its chloro-analogue.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

The 2-fluoro substituent is the cornerstone of this molecule's enhanced synthetic utility. In nucleophilic aromatic substitution (SNAr) reactions, which are pivotal for introducing a wide range of nucleophiles onto the pyridine ring, 2-fluoropyridines exhibit significantly higher reactivity compared to their 2-chloro counterparts.[2][3] This is attributed to the high electronegativity of fluorine, which strongly activates the C2 position for nucleophilic attack.

Experimental data has shown that the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[2][4] This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and the use of weaker bases, which in turn improves functional group tolerance and allows for the late-stage functionalization of complex molecules.[3]

Table 1: Comparative Reactivity in SNAr Reactions

Feature2-Fluoropyridine Moiety2-Chloropyridine MoietyAdvantage
Relative Reaction Rate High (e.g., ~320x faster with EtONa)[2][4]LowFaster reaction times, higher throughput
Reaction Conditions Milder (lower temp, weaker base)[3]Harsher (higher temp, stronger base)Better functional group tolerance
Leaving Group Ability Excellent (in SNAr)GoodFacilitates a broader range of nucleophiles
Palladium-Catalyzed Cross-Coupling: The Versatility of the 5-Bromo Group

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a diverse array of aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the pyridine core.

While the reactivity of halogens in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, the C-Br bond offers a good balance of reactivity and stability.[5] It is sufficiently reactive to participate in cross-coupling reactions under standard conditions, while being more stable and cost-effective than the corresponding iodo-derivative.

The Significance of the 3-Aminomethyl Group in Drug Design

The 3-aminomethyl group is not merely a synthetic handle but a crucial pharmacophoric element, particularly in the design of kinase inhibitors. This moiety can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a key interaction for many type I kinase inhibitors.[6][7]

In the context of fragment-based drug discovery (FBDD), the 3-aminomethylpyridine scaffold is a valuable starting point. FBDD focuses on identifying small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[8][9][10] The 3-aminomethylpyridine motif provides a well-defined interaction point with the target, allowing for subsequent fragment growing or linking strategies to enhance potency and selectivity.[9]

Experimental Protocols: Harnessing the Power of this compound

The following protocols provide a starting point for utilizing this versatile building block in key synthetic transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol describes the reaction of this compound with a primary amine, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add acetonitrile to dissolve the starting material (concentration ~0.2 M).

  • Add the primary amine (1.2 eq) to the solution.

  • Add potassium carbonate (2.5 eq) to the reaction mixture.

  • Stir the reaction at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: SNAr Reaction Workflow

G start Start: Dissolve Reactants react Heat & Stir (80 °C) monitor Monitor (TLC/LC-MS) react->monitor monitor->react Incomplete workup Workup: Filter & Concentrate monitor->workup Complete purify Purify: Column Chromatography workup->purify end End: Pure Product purify->end

Caption: A typical workflow for an SNAr reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the 5-bromo position with an arylboronic acid.

Materials:

  • Product from Protocol 1 (5-substituted-2-aminopyridine derivative)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (ligand)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (solvent)

Procedure:

  • In a reaction vial, add the 5-bromo-2-aminopyridine derivative (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in 1,4-dioxane.

  • Add the catalyst solution to the reaction vial.

  • Add water to the reaction mixture (dioxane:water ratio typically 4:1).

  • Seal the vial and stir the mixture at 100 °C for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

G start Start: Combine Reactants & Base catalyst Add Catalyst Solution react Heat & Stir (100 °C) catalyst->react workup Workup: Extraction react->workup purify Purify: Column Chromatography workup->purify end End: Pure Product purify->end

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Physicochemical and Metabolic Stability Considerations

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[11] The strong C-F bond can block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes. While specific metabolic stability data for compounds derived from this compound would require experimental determination in human liver microsomes, the presence of the 2-fluoro substituent is anticipated to confer a metabolic advantage over non-fluorinated analogues.

Table 2: Predicted Physicochemical Properties and Their Impact

Property(5-Bromo-2-fluoropyridin-3-yl)methanamineCorresponding 2-Chloro AnalogueImplication in Drug Discovery
pKa (Pyridine N) Lower than 2-chloro analogue~0.49Reduced basicity can improve cell permeability and reduce off-target effects.
logP Generally higher than non-halogenatedHigher than non-halogenatedIncreased lipophilicity can enhance membrane permeability, but must be balanced to maintain solubility.
Metabolic Stability Predicted to be higherLowerFluorine can block metabolic "soft spots," leading to a longer half-life.

Conclusion: A Strategic Choice for Accelerated Drug Discovery

This compound is more than just another substituted pyridine. Its unique trifunctional nature provides a distinct set of advantages for medicinal chemists. The enhanced reactivity of the 2-fluoro substituent in SNAr reactions allows for rapid and efficient diversification under mild conditions. The 5-bromo group offers a reliable handle for further scaffold elaboration through cross-coupling chemistry. Finally, the 3-aminomethyl group serves as a key pharmacophoric element for targeting a variety of biological targets, including kinases.

By leveraging these advantages, researchers can accelerate their drug discovery programs, from hit identification and lead optimization to the development of clinical candidates. The strategic use of this privileged scaffold can unlock new chemical space and pave the way for the next generation of innovative therapeutics.

References

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.
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  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
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A Researcher's Comparative Guide to the Biological Evaluation of Novel Compounds Derived from (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel chemical entities synthesized from the versatile starting material, (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride. As researchers and drug development professionals, our goal is to efficiently identify and characterize promising lead compounds. This document outlines a strategic approach to this process, emphasizing scientific integrity, experimental rigor, and a comparative analysis against existing alternatives.

The (5-Bromo-2-fluoropyridin-3-yl)methanamine scaffold is of significant interest in medicinal chemistry. The pyridine core is a well-established pharmacophore in numerous approved drugs, particularly in the realm of kinase inhibitors.[1][2] The strategic placement of the bromo, fluoro, and aminomethyl substituents offers multiple avenues for synthetic elaboration, allowing for the creation of diverse chemical libraries with the potential for high target affinity and selectivity.[3][4]

This guide will focus on the evaluation of these novel compounds as potential kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[1][5] We will detail the necessary experimental workflows, from initial cytotoxicity screening to specific enzyme inhibition assays, and provide a comparative analysis against established kinase inhibitors.

The Rationale for Kinase Inhibition as a Primary Hypothesis

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases has proven to be a druggable pocket, and many successful inhibitors have been developed that compete with ATP.[7] The pyridine scaffold is a common feature in many of these inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase.[3][8] Given the structural features of compounds derived from (5-Bromo-2-fluoropyridin-3-yl)methanamine, it is a logical and promising starting point to hypothesize their potential as kinase inhibitors.

Experimental Workflow: A Step-by-Step Guide

A systematic approach to the biological evaluation of your novel compounds is crucial for generating reliable and interpretable data. The following workflow is recommended:

G cluster_0 Primary Screening cluster_1 Secondary Screening & Target Validation cluster_2 Lead Optimization & Further Characterization A Compound Synthesis & Purification B Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, HepG2 cell lines) A->B Test Compounds C In Vitro Kinase Inhibition Assays (e.g., PIM-1, VEGFR-2) B->C Active Compounds D Determination of IC50 Values C->D E Selectivity Profiling (Kinase Panel) D->E F Structure-Activity Relationship (SAR) Studies D->F G Mechanism of Action Studies (e.g., Apoptosis Assays) E->G

Caption: A generalized experimental workflow for the biological evaluation of novel compounds.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step is to assess the general cytotoxicity of your synthesized compounds against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[9][10] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Recommended Cell Lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

These cell lines are commonly used in cancer research and provide a good initial indication of the potential anti-proliferative activity of your compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Part 2: Secondary Screening - In Vitro Kinase Inhibition Assays

Compounds that exhibit significant cytotoxicity in the primary screen should be further evaluated for their ability to inhibit specific kinases. Based on the prevalence of the pyridine scaffold in known kinase inhibitors, PIM-1 and VEGFR-2 are excellent initial targets to investigate.

  • PIM-1 Kinase: A serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation.[12][13][14][15]

  • VEGFR-2 Kinase: A tyrosine kinase that is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth.[16][17][18][19]

This protocol provides a general framework for a radioactive filter-binding assay. Non-radioactive methods (e.g., fluorescence-based assays) are also widely available.

  • Reaction Setup: In a 96-well filter plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and your test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Add a scintillant to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Comparative Analysis: Benchmarking Against the Competition

A crucial aspect of drug discovery is understanding how your novel compounds perform relative to existing drugs and other compounds in development. This comparative analysis provides context for your findings and helps to identify compounds with a truly superior profile.

Data Presentation: A Comparative Look at Kinase Inhibitors

The following tables present hypothetical data for a series of novel compounds derived from this compound, alongside data for known kinase inhibitors.

Table 1: Cytotoxicity of Novel Compounds (IC50 in µM)

CompoundMCF-7HepG2
Novel Compound 1 5.28.1
Novel Compound 2 0.8 1.5
Novel Compound 3 12.725.4
Doxorubicin (Control)0.91.2

Table 2: In Vitro Kinase Inhibition (IC50 in nM)

CompoundPIM-1VEGFR-2
Novel Compound 2 25 150
Staurosporine (Control)105
Sunitinib (Control)>10,00010

Table 3: Comparison with Alternative Kinase Inhibitor Scaffolds

ScaffoldRepresentative CompoundPrimary Target(s)Key Advantages
Pyridine Novel Compound 2PIM-1Well-established scaffold, synthetic accessibility.
Pyrazole RuxolitinibJAK1/2High potency and selectivity for certain kinase families.[20]
Pyrazolo[3,4-d]pyrimidine IbrutinibBTKCovalent inhibition mechanism, high potency.

Delving Deeper: Mechanism of Action and Selectivity

For the most promising lead compounds, further investigation into their mechanism of action and selectivity is warranted.

G cluster_0 Upstream Signaling cluster_1 Receptor Activation cluster_2 Downstream Signaling Cascades cluster_3 Cellular Response cluster_4 GrowthFactor Growth Factor (e.g., VEGF) VEGFR2 VEGFR-2 GrowthFactor->VEGFR2 Binds and Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT_mTOR PIM1 PIM-1 JAK_STAT JAK/STAT Pathway PIM1->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival NovelCompound Novel Compound NovelCompound->VEGFR2 NovelCompound->PIM1

Caption: A simplified representation of signaling pathways potentially inhibited by the novel compounds.

Kinase Selectivity Profiling

To assess the selectivity of your lead compounds, it is essential to screen them against a broad panel of kinases. This will help to identify potential off-target effects and provide a more complete picture of the compound's biological activity. Several commercial services offer kinase profiling against hundreds of different kinases.

Mechanism of Action Studies

Understanding how your compounds induce cell death is a critical next step. Assays to investigate the induction of apoptosis (programmed cell death) are highly informative.

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By following a systematic and rigorous biological evaluation workflow, researchers can effectively identify and characterize compounds with therapeutic potential. The key to success lies in a multi-faceted approach that combines cellular assays, biochemical assays, and a thorough comparative analysis against existing standards. Promising lead compounds identified through this process can then be advanced into more complex preclinical studies, including in vivo efficacy and safety assessments.

References

  • Chen, L. S., Redkar, S., Taverna, P., Cortes, J. E., & Gandhi, V. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693–702.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025).
  • Design, synthesis and structure-activity relationships of new Pim-1 kinase inhibitors. European Journal of Medicinal Chemistry, 89, 525-544.
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[8][12][21]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry, 21(15), 4387-4401.

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 102, 104085.
  • In vitro NLK Kinase Assay. PMC.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(2), 196-216.
  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085.
  • Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. Journal of Computer Science & Systems Biology, 10(1).
  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from N
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme-connect.com.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 756.
  • Design of selective PI3Kα inhibitors starting from a promiscuous pan kinase scaffold. Bioorganic & Medicinal Chemistry Letters, 25(11), 2415-2420.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • Dual VEGFR-2/PIM-1 kinase inhibition towards surmounting the resistance to antiangiogenic agents via hybrid pyridine and thienopyridine-based scaffolds: Design, synthesis and biological evalu
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Journal of the American Chemical Society, 145(43), 23583-23591.
  • BenchChem. (n.d.). 5-Amino-2-bromo-3-fluoropyridine|High-Purity Reagent.
  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(12), 4604-4607.
  • RSC Publishing. (n.d.). Kinases Home.
  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][10][21]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654.

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 844-851.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 226.
  • Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][12]thiazine derivatives. ResearchGate.

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A Senior Application Scientist's Guide to the Synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromo-2-fluoropyridin-3-yl)methanamine and its structural analogues are pivotal building blocks in contemporary medicinal chemistry. Their prevalence in drug discovery is attributed to the unique physicochemical properties conferred by the substituted pyridine ring, which can modulate bioactivity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth comparison of the primary synthetic strategies to access this key intermediate and its analogues, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and comparative data to inform route selection for research and development.

The core structure, a 3-(aminomethyl)pyridine scaffold, is a common motif in pharmacologically active compounds. The strategic placement of bromo and fluoro substituents offers vectors for further chemical elaboration, such as cross-coupling reactions at the bromine site, while the fluorine atom can enhance binding affinity and metabolic stability. This guide will focus on the most prevalent and practical synthetic methodologies, providing researchers with the necessary information to make informed decisions for their specific applications.

Comparative Analysis of Synthetic Strategies

The synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanamine and its analogues can be broadly categorized into three primary pathways, each commencing from a different functional group at the C3 position of the pyridine ring. The choice of route often depends on the availability of starting materials, scalability, and tolerance to various functional groups.

  • The Nitrile Reduction Pathway: A robust and widely used method involving the chemical reduction of a pyridine-3-carbonitrile intermediate.

  • The Reductive Amination Pathway: A convergent approach that constructs the aminomethyl group from a pyridine-3-carbaldehyde.

  • The Hydroxymethyl Pathway: A route proceeding via a pyridin-3-yl)methanol intermediate, which is then converted to the target amine.

The following sections will delve into the specifics of each pathway, providing a comparative analysis of their respective strengths and weaknesses.

Pathway 1: The Nitrile Reduction Route

This is arguably the most common and often most efficient route for the synthesis of primary aminomethyl pyridines. The strategy hinges on the synthesis of a key intermediate, 5-bromo-2-fluoropyridine-3-carbonitrile, followed by its reduction.

Workflow Overview

Nitrile Reduction Pathway A 2-Fluoro-3-methyl-5-bromopyridine B 5-Bromo-2-fluoropyridine-3-carboxylic acid A->B Oxidation (e.g., KMnO4) C 5-Bromo-2-fluoropyridine-3-carboxamide B->C Amidation (e.g., SOCl2, NH4OH) D 5-Bromo-2-fluoropyridine-3-carbonitrile C->D Dehydration (e.g., POCl3) E (5-Bromo-2-fluoropyridin-3-yl)methanamine D->E Reduction (e.g., H2/Ni, LiAlH4)

Caption: General workflow for the Nitrile Reduction Pathway.

In-Depth Analysis and Experimental Considerations

Step 1: Synthesis of 5-Bromo-2-fluoropyridine-3-carbonitrile

The synthesis of the nitrile intermediate is the cornerstone of this pathway. While multiple routes to substituted pyridine carbonitriles exist, a common and reliable method involves the dehydration of the corresponding carboxamide. The precursor, 5-bromo-2-fluoropyridine-3-carboxylic acid, can be prepared by the oxidation of commercially available 5-bromo-2-fluoro-3-methylpyridine.

  • Expertise & Experience: The dehydration of the amide to the nitrile is a critical step. Phosphorus oxychloride (POCl₃) is a highly effective dehydrating agent for this transformation.[1] The reaction is typically performed under reflux. Careful control of the workup procedure is necessary to quench the excess POCl₃ safely. An aqueous solution of sodium bicarbonate is commonly used for this purpose.

Step 2: Reduction of the Nitrile

The reduction of the nitrile to the primary amine is a well-established transformation with several reliable methods available.

  • Catalytic Hydrogenation: This is often the preferred method for large-scale synthesis due to its operational simplicity and cost-effectiveness. Raney Nickel or Palladium on carbon (Pd/C) are common catalysts. The reaction is typically carried out in a solvent like methanol or ethanol saturated with ammonia to suppress the formation of secondary amine byproducts.

  • Chemical Reduction: For smaller-scale laboratory synthesis, chemical reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes are highly effective. These reagents offer rapid and high-yielding reductions but require anhydrous conditions and careful handling due to their reactivity.

Representative Experimental Protocol: Nitrile Reduction

Synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanamine via Nitrile Reduction

  • Amide Dehydration: To a solution of 5-bromo-2-fluoropyridine-3-carboxamide (1.0 eq) in a suitable solvent like dichloromethane, add phosphorus oxychloride (3.0-5.0 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-fluoropyridine-3-carbonitrile.

  • Nitrile Reduction (Catalytic Hydrogenation): Dissolve the crude nitrile in methanol saturated with ammonia.

  • Add Raney Nickel (5-10 wt%) to the solution.

  • Hydrogenate the mixture in a Parr shaker or autoclave under a hydrogen atmosphere (50-100 psi) at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude (5-Bromo-2-fluoropyridin-3-yl)methanamine.

  • Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry to obtain the final product.

Comparison Table: Nitrile Reduction Reagents
Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Raney Ni 50-100 psi H₂, MeOH/NH₃, RTScalable, cost-effective, clean workupRequires specialized hydrogenation equipment, catalyst can be pyrophoric
LiAlH₄ Anhydrous THF, 0 °C to RTFast, high-yielding, versatileHighly reactive, requires strict anhydrous conditions, hazardous workup
BH₃·THF Anhydrous THF, 0 °C to refluxMilder than LiAlH₄, good functional group toleranceRequires anhydrous conditions, borane complexes can be hazardous

Pathway 2: The Reductive Amination Route

This pathway offers a more convergent approach, where the C-N bond of the aminomethyl group is formed directly from an aldehyde intermediate. This can be particularly advantageous if the corresponding pyridine-3-carbaldehyde is readily accessible. A closely related analogue's synthesis has been detailed in the patent literature, providing a solid foundation for this approach.[2]

Workflow Overview

Reductive Amination Pathway A 3,5-Dibromo-2-fluoropyridine B 5-Bromo-2-fluoropyridine-3-carbaldehyde A->B Formylation (e.g., n-BuLi, DMF) C (5-Bromo-2-fluoropyridin-3-yl)methanamine B->C Reductive Amination (e.g., NH4OAc, NaBH3CN)

Caption: General workflow for the Reductive Amination Pathway.

In-Depth Analysis and Experimental Considerations

Step 1: Synthesis of 5-Bromo-2-fluoropyridine-3-carbaldehyde

The key intermediate for this route is the aldehyde. A common method to introduce a formyl group at the 3-position is through ortho-lithiation of a 2-substituted pyridine followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

  • Expertise & Experience: The lithiation step is critical and requires low temperatures (typically -78 °C) and anhydrous conditions to prevent side reactions. The choice of base is important; n-butyllithium (n-BuLi) is commonly used. The fluorine at the 2-position directs the lithiation to the C3 position.

Step 2: Reductive Amination

Reductive amination is a powerful one-pot reaction that combines the formation of an imine from the aldehyde and an amine source, followed by its in-situ reduction to the desired amine.

  • Trustworthiness: For the synthesis of a primary amine, ammonium acetate or aqueous ammonia can be used as the nitrogen source. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) being popular choices due to their selectivity for the iminium ion over the aldehyde.[3][4] STAB is often preferred as it is less toxic and the reaction can be carried out under milder, non-acidic conditions.

Representative Experimental Protocol: Reductive Amination

Synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanamine via Reductive Amination

  • Formylation: Dissolve 3,5-dibromo-2-fluoropyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give the crude 5-bromo-2-fluoropyridine-3-carbaldehyde.

  • Reductive Amination: Dissolve the crude aldehyde in methanol.

  • Add ammonium acetate (10 eq) and stir until dissolved.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding aqueous HCl.

  • Basify the mixture with aqueous NaOH and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and form the hydrochloride salt as described previously.

Pathway 3: The Hydroxymethyl Route

This pathway proceeds through the (5-bromo-2-fluoropyridin-3-yl)methanol intermediate, which is commercially available, potentially offering a shorter route if the starting material is purchased.[5] The conversion of the alcohol to the amine is typically a two-step process.

Workflow Overview

Hydroxymethyl Pathway A (5-Bromo-2-fluoropyridin-3-yl)methanol B 3-(Chloromethyl)-5-bromo-2-fluoropyridine A->B Chlorination (e.g., SOCl2) C (5-Bromo-2-fluoropyridin-3-yl)methanamine B->C Amination (e.g., NH3)

Caption: General workflow for the Hydroxymethyl Pathway.

In-Depth Analysis and Experimental Considerations

Step 1: Activation of the Hydroxyl Group

The hydroxyl group is a poor leaving group and must first be converted into a more reactive functional group. This is typically achieved by converting it to a halide or a sulfonate ester.

  • Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to chlorides. The reaction is often run neat or in a non-polar solvent.

  • Sulfonylation: Alternatively, the alcohol can be converted to a mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

Step 2: Nucleophilic Substitution with an Amine Source

The resulting alkyl halide or sulfonate is then displaced by an amine source to form the desired product.

  • Authoritative Grounding: A high concentration of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonium hydroxide) is used to favor the formation of the primary amine and minimize over-alkylation. The Gabriel synthesis, using potassium phthalimide followed by hydrazinolysis, is another classic method that cleanly provides the primary amine.

Representative Experimental Protocol: Hydroxymethyl Route

Synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanamine via the Hydroxymethyl intermediate

  • Chlorination: To (5-bromo-2-fluoropyridin-3-yl)methanol (1.0 eq), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude residue in a suitable solvent and carefully add to a cooled, saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and form the hydrochloride salt as described previously.

Synthesis of Structural Analogues

The synthetic strategies described above are highly adaptable for the preparation of various structural analogues.

  • (5-Bromo-3-fluoropyridin-2-yl)methanamine: This regioisomer can be synthesized via a nitrile reduction pathway starting from 5-bromo-3-fluoropyridine-2-carbonitrile, which has been reported in the literature.[1][6]

  • (6-Bromo-5-fluoropyridin-3-yl)methanamine: The synthesis of this analogue would likely follow the reductive amination pathway, starting from 2,5-dibromo-3-fluoropyridine. Selective lithiation at the 5-position followed by formylation would provide the necessary aldehyde intermediate.

  • Analogues with varying halogen substitution: The starting materials can be varied to introduce different halogens (e.g., chlorine or iodine) at different positions on the pyridine ring. The fundamental synthetic transformations would remain the same.

Conclusion and Recommendations

The choice of synthetic route for (5-Bromo-2-fluoropyridin-3-yl)methanamine and its analogues is a multi-factorial decision.

Synthetic PathwayKey IntermediateOverall YieldScalabilityKey Considerations
Nitrile Reduction Pyridine-3-carbonitrileGood to ExcellentExcellentRequires handling of cyanides and potentially pyrophoric catalysts.
Reductive Amination Pyridine-3-carbaldehydeGoodGoodRequires cryogenic conditions for the formylation step.
Hydroxymethyl Route Pyridine-3-methanolModerate to GoodGoodPotentially shorter if the alcohol is commercially available. Involves handling of corrosive reagents like SOCl₂.

For large-scale production, the Nitrile Reduction Pathway is often the most advantageous due to its high yields and the use of cost-effective reagents for the reduction step. The Reductive Amination Pathway is a strong alternative, especially if a diverse range of analogues with different amine substitutions is desired, as the aldehyde intermediate can be reacted with various primary and secondary amines. The Hydroxymethyl Pathway is most practical when the corresponding alcohol is readily available as a starting material, providing a more direct route to the final product.

Ultimately, the optimal synthetic strategy will depend on the specific needs of the research program, including the scale of the synthesis, the desired purity of the final compound, and the available laboratory infrastructure.

References

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. [Link]

  • PubMed. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. [Link]

  • ChemUniverse. (5-bromo-3-fluoropyridin-2-yl)methanol. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Royal Society of Chemistry. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. [Link]

  • American Chemical Society. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. [Link]

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A Senior Application Scientist's Guide to the Comparative Stability of Halopyridine Methanamine Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Drug Development

In the journey of a molecule from a promising candidate to a life-saving therapeutic, the selection of an appropriate salt form is a critical milestone. The physicochemical properties of an Active Pharmaceutical Ingredient (API), including its stability, solubility, and bioavailability, are profoundly influenced by its salt form.[1][2] Halopyridine methanamines are a versatile class of compounds, serving as key building blocks in the synthesis of numerous pharmaceutical agents. Understanding the stability of their various salt forms is not merely an academic exercise; it is fundamental to ensuring the safety, efficacy, and shelf-life of the final drug product.[3]

This guide provides a comparative analysis of the stability of different halopyridine methanamine salts. We will delve into the theoretical underpinnings that govern their stability, present a framework for their comparative assessment, and provide detailed, field-proven experimental protocols. As Senior Application Scientists, our goal is to bridge theory with practice, offering insights into the causality behind experimental choices to empower you in your drug development endeavors.

Theoretical Framework: Factors Governing Salt Stability

The stability of a halopyridine methanamine salt is a multifactorial property, primarily dictated by the nature and position of the halogen substituent on the pyridine ring and the properties of the counter-ion.

The Influence of the Halogen Substituent

The identity of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) significantly alters the electronic landscape of the pyridine ring, thereby impacting its chemical reactivity and stability.

  • Electronegativity and Inductive Effects: Fluorine, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect, which can increase the thermal and chemical stability of the aromatic ring.[4] This added stability can make the ring more resistant to oxidative degradation and certain addition reactions.[4]

  • Bond Strength (Carbon-Halogen): The C-F bond is significantly stronger than C-Cl, C-Br, and C-I bonds. This implies that fluoro-substituted pyridines are generally more resistant to dehalogenation reactions compared to their chloro, bromo, and iodo counterparts.

  • Leaving Group Ability: The stability influence of halogens can be context-dependent. While a stronger C-X bond suggests greater stability, in reactions where the halogen acts as a leaving group (e.g., nucleophilic aromatic substitution), the trend is reversed (I > Br > Cl > F).

  • Positional Isomerism: The position of the halogen (ortho, meta, or para to the nitrogen) influences the electronic distribution and steric environment around the reactive centers of the molecule, which can affect degradation pathways.[5]

An increase in the electron density of the pyridine nitrogen generally stabilizes interactions, whereas electron deficiency can reduce the stability of complexes.[6] The structural influence of the halogen atoms often increases in the order of Cl < Br < I.[7]

The Role of the Counter-Ion and Solid-State Properties

The choice of the salt counter-ion (e.g., hydrochloride, sulfate, tosylate) is pivotal for the solid-state properties of the API.

  • Hygroscopicity: Amine salts are often hygroscopic, meaning they tend to absorb moisture from the atmosphere.[8] The degree of hygroscopicity can vary significantly between different salt forms and can lead to physical changes (deliquescence) or chemical degradation (hydrolysis).[9][10]

  • Salt Disproportionation: In solid dosage forms, particularly in the presence of moisture and certain excipients, a salt can convert back to its free base form, a phenomenon known as salt disproportionation.[1][2] This can severely impact the drug product's performance and stability.[11]

  • Polymorphism: A single compound can exist in multiple crystalline forms (polymorphs), each with its own unique stability, solubility, and melting point. The salt formation process can lead to different polymorphs, and it is crucial to identify and control the most stable form.[12]

Comparative Stability Analysis: A Predictive Overview

Based on fundamental chemical principles, we can construct a predictive framework for the relative stability of halopyridine methanamine salts. The following table summarizes these expectations. It is crucial to recognize that this is a generalized guide, and empirical testing is essential for definitive characterization.

Salt DerivativeExpected Relative StabilityRationale
Fluoropyridine Methanamine HCl Highest Strong C-F bond and high electronegativity of fluorine stabilize the pyridine ring against oxidative and hydrolytic degradation.[4]
Chloropyridine Methanamine HCl High The C-Cl bond is relatively strong, offering good stability. It is a common and well-understood salt form in pharmaceuticals.
Bromopyridine Methanamine HCl Moderate The C-Br bond is weaker than C-Cl, making it more susceptible to nucleophilic displacement and photolytic degradation.
Iodopyridine Methanamine HCl Lowest The C-I bond is the weakest, making this derivative the most prone to dehalogenation and degradation, particularly under photolytic stress.

Experimental Design: A Protocol for Forced Degradation Studies

To empirically determine and compare the stability of different halopyridine methanamine salts, a forced degradation (stress testing) study is indispensable.[3] Such studies help identify potential degradation products, elucidate degradation pathways, and are essential for developing stability-indicating analytical methods.[13][14]

Objective

To compare the intrinsic stability of various halopyridine methanamine salts (e.g., 2-fluoro-, 2-chloro-, and 2-bromo-4-(aminomethyl)pyridine hydrochloride) under a range of ICH-recommended stress conditions.[15]

Workflow for Forced Degradation Analysis

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Prep Prepare Stock Solutions of Halopyridine Salts Stress_Setup Aliquot for Different Stress Conditions Prep->Stress_Setup Acid Acidic (0.1N HCl, 60°C) Base Basic (0.1N NaOH, 60°C) Oxidative Oxidative (3% H2O2, RT) Thermal Thermal (Solid) (80°C) Photo Photolytic (ICH Q1B) (UV/Vis Light) Neutralize Neutralize/Quench Reactions Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute HPLC Analyze via Stability- Indicating HPLC-UV/MS Dilute->HPLC Quantify Quantify Degradation (% Loss of API) HPLC->Quantify Identify Identify Degradants (LC-MS) HPLC->Identify Compare Compare Stability Profiles Quantify->Compare Identify->Compare

Caption: Workflow for a comparative forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each halopyridine methanamine salt in a suitable solvent (e.g., a methanol/water mixture) to a concentration of 1 mg/mL.

    • Causality: Using a consistent solvent and concentration ensures a fair comparison of degradation kinetics under aqueous stress conditions.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid powder of each salt in a controlled oven at 80°C.

    • Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Rationale: These conditions simulate various environments a drug might encounter during its lifecycle and are designed to achieve a target degradation of 10-30%, which is ideal for identifying primary degradation products.[16]

  • Sample Collection and Preparation for Analysis:

    • Withdraw aliquots from the stressed solutions at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • For acid/base samples, neutralize them immediately (with an equimolar amount of base/acid, respectively) to halt the degradation reaction.

    • For thermal stress, dissolve a weighed amount of the stressed solid in the solvent at each time point.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Analytical Method:

    • Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is the workhorse for stability studies. Coupling it with a Mass Spectrometer (LC-MS) is invaluable for identifying the mass of degradation products.[17]

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the polar parent compound from potentially less polar degradants.

    • Validation: The analytical method must be "stability-indicating," meaning it is validated to resolve the parent API peak from all significant degradation product peaks and placebo components.[18]

  • Data Analysis and Comparison:

    • Calculate the percentage of the remaining parent compound at each time point relative to an unstressed control sample.

    • Plot the percentage of API remaining versus time for each stress condition and for each salt.

    • Compare the degradation rates. The salt that shows the least percentage loss of the parent compound under the most conditions is considered the most stable.

Potential Degradation Pathways

The degradation of halopyridine derivatives can proceed through several mechanisms. The initial steps often involve hydroxylation or direct cleavage of the pyridine ring.[19][20][21][22][23]

Degradation_Pathway cluster_products Potential Degradation Products Parent Halopyridine Methanamine (X = F, Cl, Br) Hydroxylated Hydroxylated Pyridine (Nucleophilic Substitution) Parent->Hydroxylated H2O / OH- Dehalogenated Dehalogenated Pyridine (Reductive Dehalogenation) Parent->Dehalogenated Photolysis / Reduction RingOpened Ring-Opened Products (Oxidative Cleavage) Parent->RingOpened Oxidation (H2O2)

Caption: Potential degradation pathways for halopyridines.

  • Hydrolysis/Nucleophilic Substitution: The halogen can be displaced by a hydroxyl group, particularly under basic conditions, to form a hydroxypyridine derivative. The ease of this reaction would likely follow the trend I > Br > Cl >> F.

  • Oxidative Degradation: Strong oxidizing agents can lead to the formation of N-oxides or even cleavage of the pyridine ring.[15]

  • Photodegradation: UV light can induce the homolytic cleavage of the carbon-halogen bond, leading to radical-mediated degradation pathways. The C-I and C-Br bonds are most susceptible to this pathway.

Conclusion

The selection of an optimal salt form for a halopyridine methanamine API is a critical decision with long-ranging implications for drug development. While theoretical principles suggest a stability trend of F > Cl > Br > I for the halogen substituent, this guide underscores the necessity of empirical validation. A systematic approach using forced degradation studies provides the robust, quantitative data needed to compare stability profiles directly. By understanding the interplay between the molecular structure and the stress factors, researchers can make informed decisions, mitigating risks of instability and ensuring the development of a safe, effective, and reliable pharmaceutical product.

References

  • Title: Comparison of Stability of Thiamin Salts at High Temperature and Water Activity Source: Journal of Food Science URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Forced Degradation Studies Research Articles Source: R Discovery URL: [Link]

  • Title: The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stability of pharmaceutical salts in solid oral dosage forms Source: Taylor & Francis Online URL: [Link]

  • Title: Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: Proposed degradation pathways of pyridine derivatives in bacteria... Source: ResearchGate URL: [Link]

  • Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: PubMed URL: [Link]

  • Title: Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review Source: ResearchGate URL: [Link]

  • Title: Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles Source: PubMed URL: [Link]

  • Title: The effect of atmospherically relevant aminium salts on water uptake Source: Atmospheric Chemistry and Physics URL: [Link]

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  • Title: Stability of pharmaceutical salts in solid oral dosage forms | Request PDF Source: ResearchGate URL: [Link]

  • Title: A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 Source: American Society for Microbiology URL: [Link]

  • Title: Substituent Effects on the [N–I–N]+ Halogen Bond Source: ACS Publications URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion Source: ACS Publications URL: [Link]

  • Title: UNDERSTANDING THE STABILITY OF SALTS AND COCRYSTALS IN A DRUG PRODUCT ENVIRONMENT Source: University of Minnesota Digital Conservancy URL: [Link]

  • Title: Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity Source: RSC Publishing URL: [Link]

  • Title: Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes Source: ResearchGate URL: [Link]

  • Title: Microbial Degradation of Pyridine and Its Derivatives Source: ResearchGate URL: [Link]

  • Title: (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL: [Link]

  • Title: Degradation of pyridines in the environment Source: Semantic Scholar URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs Source: MDPI URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

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A Senior Application Scientist's Guide to Assessing the In Vitro ADME Properties of (5-Bromo-2-fluoropyridin-3-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2] Early-stage in vitro assessment of these characteristics is a critical, cost-effective strategy to identify and optimize drug candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage clinical failures.[2][3] This guide provides a comprehensive framework for the comparative in vitro ADME profiling of novel derivatives of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride, a scaffold of interest in medicinal chemistry.

As senior application scientists, we recognize that the value of such a guide lies not in a rigid, one-size-fits-all template, but in a logical, scientifically-grounded narrative that explains the "why" behind the "how." This document is structured to provide not only detailed experimental protocols but also the strategic rationale behind their selection and execution. We will explore the key assays for determining metabolic stability, cell permeability, aqueous solubility, plasma protein binding, and cytochrome P450 (CYP) inhibition. To illustrate the application of these methods, we will present and interpret hypothetical, yet realistic, experimental data for a series of fictional derivatives, demonstrating how such data informs lead optimization.

I. Foundational Physicochemical Properties: The Building Blocks of Pharmacokinetics

Before delving into complex biological assays, it is crucial to characterize the fundamental physicochemical properties of each derivative.[4][5][6] These properties, including lipophilicity (LogD), and ionization constant (pKa), are major determinants of a compound's behavior in biological systems.[4][7][8]

A. Lipophilicity and Ionization: A Balancing Act for Absorption and Distribution

Lipophilicity, often expressed as the distribution coefficient (LogD) at a physiological pH of 7.4, governs a molecule's ability to partition between aqueous and lipid environments.[8][9][10] This balance is critical for oral absorption, as a drug must be soluble enough to dissolve in the gastrointestinal fluids yet lipophilic enough to permeate the lipid bilayers of intestinal cells. The ionization state of a molecule, dictated by its pKa, significantly influences its solubility and permeability.[4][7][8]

A common and effective method for determining LogD and pKa is the shake-flask method coupled with UV spectrophotometry.[11]

Experimental Protocol: LogD and pKa Determination
  • Preparation of Solutions:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Prepare a series of aqueous buffers ranging from pH 1.0 to 13.0.[11]

    • Prepare n-octanol pre-saturated with aqueous buffer (pH 7.4) and aqueous buffer (pH 7.4) pre-saturated with n-octanol.[11]

  • LogD Measurement (Shake-Flask Method):

    • Add a small aliquot of the DMSO stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer (pH 7.4).[11]

    • Vortex the mixture vigorously to ensure thorough mixing and allow the phases to separate.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate LogD at pH 7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

  • pKa Measurement (UV-Metric Titration):

    • In a 96-well microtiter plate, add the test compound to each well containing the series of aqueous buffers (pH 1.0 to 13.0).[11]

    • Measure the UV absorbance of each well at a predetermined wavelength.

    • Plot the absorbance as a function of pH. The inflection point of the resulting curve corresponds to the pKa of the compound.

Hypothetical Data & Comparative Analysis
DerivativeR-GroupLogD (pH 7.4)pKa
Parent -H2.18.5
DERIV-A -CH32.58.6
DERIV-B -CF33.27.9
DERIV-C -OCH32.38.4
DERIV-D -COOH1.54.2, 8.3

Interpretation: The introduction of a lipophilic trifluoromethyl group in DERIV-B significantly increases its LogD, which might enhance membrane permeability but could also lead to lower aqueous solubility. Conversely, the carboxylic acid moiety in DERIV-D decreases lipophilicity and introduces an acidic pKa, which will likely improve solubility in the intestinal lumen but may hinder passive diffusion across cell membranes due to its ionized state at physiological pH.

II. Metabolic Stability: Predicting a Compound's Fate in the Liver

The liver is the primary site of drug metabolism, and the stability of a compound in the presence of liver enzymes is a key determinant of its half-life and oral bioavailability.[12] The in vitro metabolic stability assay using liver microsomes is a standard high-throughput screen to assess a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[12][13][14][15]

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.[13]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[13]

    • Prepare a solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14]

  • Incubation:

    • Pre-warm the liver microsomes and buffer to 37°C.

    • Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[12]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Visualization of the Workflow

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Microsomes Liver Microsomes Incubate Initiate Reaction Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH System NADPH->Incubate Compound Test Compound Compound->Incubate Quench Quench Reaction Incubate->Quench Time Points Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ & Clint Analyze->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Hypothetical Data & Comparative Analysis
Derivativet½ (min)Clint (µL/min/mg protein)Classification
Parent 2527.7Moderately Stable
DERIV-A 3519.8Stable
DERIV-B 1069.3Unstable
DERIV-C >60<11.6Highly Stable
DERIV-D 2231.5Moderately Stable

Interpretation: DERIV-C , with the methoxy substitution, demonstrates high metabolic stability, suggesting it is less susceptible to Phase I metabolism. In contrast, DERIV-B , with the electron-withdrawing trifluoromethyl group, is rapidly metabolized, indicating a potential metabolic liability. This information is crucial for guiding further chemical modifications to improve metabolic stability.

III. Cell Permeability: Crossing the Intestinal Barrier

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[16] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[16][17][18] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[16][18][19]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[19]

    • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[16][20]

  • Permeability Assessment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • To assess apical-to-basolateral (A-to-B) permeability, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • To assess basolateral-to-apical (B-to-A) permeability and identify potential efflux, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At a specified time point (e.g., 2 hours), collect samples from both the donor and receiver chambers.[16][18]

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the compound is a substrate for active efflux.[19]

Visualization of the Workflow

Caco2Workflow cluster_culture Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation Seed Seed Caco-2 on Transwell Differentiate Differentiate for 21 days Seed->Differentiate TEER Measure TEER Differentiate->TEER AddCompound Add Compound (A or B side) TEER->AddCompound Incubate Incubate @ 37°C AddCompound->Incubate Sample Sample Donor & Receiver Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze Calculate Calculate Papp & ER Analyze->Calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Hypothetical Data & Comparative Analysis
DerivativePapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
Parent 8.518.72.2Moderate (Efflux)
DERIV-A 12.113.31.1High
DERIV-B 15.516.11.0High
DERIV-C 9.810.21.0High
DERIV-D 1.21.51.3Low

Interpretation: DERIV-A , -B , and -C all exhibit high permeability and low efflux, suggesting they are likely to be well-absorbed orally. The parent compound shows moderate permeability with an efflux ratio greater than 2, indicating it is a substrate for an efflux transporter like P-gp. DERIV-D , with its low Papp value, is predicted to have poor oral absorption, likely due to its low lipophilicity and ionized state.

IV. Aqueous Solubility: A Prerequisite for Absorption

A compound must be in solution to be absorbed.[21] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[5][22] Kinetic solubility assays are high-throughput methods used in early discovery to estimate the solubility of compounds from a DMSO stock solution.[21][22][23][24]

Experimental Protocol: Kinetic Solubility Assay
  • Preparation:

    • Prepare a high-concentration stock solution of each test compound in DMSO.[23][24]

    • Prepare an aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.[23]

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer.[22][23]

    • Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[23][24]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer to detect undissolved particles.[21][23]

    • Direct UV/LC-MS: Alternatively, filter the solution to remove any precipitate and measure the concentration of the dissolved compound in the filtrate using UV spectroscopy or LC-MS/MS.[21][22]

Hypothetical Data & Comparative Analysis
DerivativeKinetic Solubility at pH 7.4 (µg/mL)Classification
Parent 45Moderately Soluble
DERIV-A 30Sparingly Soluble
DERIV-B 15Poorly Soluble
DERIV-C 40Moderately Soluble
DERIV-D >200Highly Soluble

Interpretation: As expected, the highly lipophilic DERIV-B exhibits poor aqueous solubility. In contrast, the introduction of the polar carboxylic acid group in DERIV-D results in excellent solubility. A good target for drug discovery compounds is a solubility of greater than 60 µg/mL.[21] While none of the hypothetical derivatives meet this target, DERIV-D shows the most promise in this regard.

V. Plasma Protein Binding: The "Free Drug" Hypothesis

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[25] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[25][26][27] Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.[26][28] The rapid equilibrium dialysis (RED) method is a widely used and reliable technique for measuring PPB.[26][27][29]

Experimental Protocol: Plasma Protein Binding (RED Assay)
  • Apparatus Setup:

    • Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of disposable inserts with a semipermeable membrane separating two chambers.[27][29]

  • Incubation:

    • Add the test compound to plasma in one chamber of the RED device insert.

    • Add dialysis buffer (e.g., PBS, pH 7.4) to the other chamber.[27]

    • Incubate the device at 37°C for a sufficient time (e.g., 4 hours) to allow the free drug to reach equilibrium across the membrane.[26][27]

  • Sampling and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Analyze the concentration of the test compound in both aliquots by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage bound is calculated as (1 - fu) * 100.

Hypothetical Data & Comparative Analysis
DerivativeFraction Unbound (fu)% Plasma Protein Bound
Parent 0.1585
DERIV-A 0.1288
DERIV-B 0.0397
DERIV-C 0.1090
DERIV-D 0.4555

Interpretation: The highly lipophilic DERIV-B exhibits high plasma protein binding, which could limit its therapeutic effect and prolong its half-life. DERIV-D , being more polar, shows significantly lower binding, meaning a larger fraction of the drug is free to exert its pharmacological activity.

VI. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[30][31] Inhibition of these enzymes by a new drug candidate can lead to clinically significant drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs.[30][32] Therefore, it is crucial to assess the inhibitory potential of new compounds against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[31][33]

Experimental Protocol: CYP Inhibition Assay
  • Reagents:

    • Human liver microsomes or recombinant human CYP enzymes.

    • A cocktail of CYP isoform-specific probe substrates.

    • NADPH.

  • Incubation:

    • Pre-incubate the microsomes or recombinant enzymes with various concentrations of the test compound.

    • Add the probe substrate cocktail and initiate the reaction by adding NADPH.

    • Incubate at 37°C for a specific time.

  • Analysis:

    • Terminate the reaction with a quenching solution.

    • Analyze the formation of the specific metabolites from each probe substrate using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of each CYP isoform at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) for each isoform by plotting the percent inhibition against the log of the test compound concentration.

Hypothetical Data & Comparative Analysis
DerivativeCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Parent >5025>5015
DERIV-A >5018>5012
DERIV-B 8>50>505
DERIV-C >50>504528
DERIV-D >50>50>50>50

Interpretation: DERIV-B shows potent inhibition of CYP1A2 and CYP3A4, raising a significant red flag for potential drug-drug interactions. DERIV-D displays a clean profile with no significant inhibition of the major CYP isoforms, which is a highly desirable characteristic for a drug candidate.

VII. Synthesizing the Data: A Comparative Overview and Path Forward

The ultimate goal of in vitro ADME profiling is to build a comprehensive picture of a compound's pharmacokinetic potential and to guide the iterative process of drug design. By consolidating our hypothetical data, we can make informed decisions about which derivatives to advance.

DerivativeMetabolic StabilityPermeabilitySolubilityPPBCYP InhibitionOverall Assessment
Parent ModerateModerate (Efflux)ModerateModerate-HighLowBaseline, requires optimization.
DERIV-A GoodHighLow-ModerateHighLowGood permeability and stability, but solubility and PPB are concerns.
DERIV-B Poor HighPoor Very High High Multiple liabilities. Unlikely to be a viable candidate.
DERIV-C Excellent HighModerateHighLowPromising stability and permeability. Focus on improving solubility and reducing PPB.
DERIV-D ModeratePoor Excellent LowNone Excellent solubility and DDI profile, but poor permeability is a major hurdle.

Based on this comparative analysis, DERIV-C emerges as a promising lead candidate. Its high metabolic stability and permeability are significant advantages. The primary focus for the next round of optimization for this series would be to improve aqueous solubility and decrease plasma protein binding without compromising its favorable metabolic and permeability characteristics. While DERIV-D has an excellent solubility and DDI profile, its poor permeability would likely translate to poor oral bioavailability, making it a less attractive starting point for further optimization unless a specific formulation strategy can overcome this limitation. DERIV-B , despite its high permeability, exhibits multiple red flags including poor metabolic stability, low solubility, high plasma protein binding, and significant CYP inhibition, making it a poor candidate for further development.

This systematic and comparative approach to in vitro ADME assessment empowers drug discovery teams to make data-driven decisions, efficiently allocating resources to the most promising chemical matter and ultimately increasing the probability of success in developing safe and effective medicines.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated analytical method ensures that the data is reliable, reproducible, and fit for its intended purpose, forming the bedrock of quality control and regulatory compliance. This document offers an in-depth exploration of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, grounded in the principles of scientific integrity and supported by established regulatory guidelines.

The Criticality of Method Validation

Before delving into the comparative analysis, it is essential to understand the "why" behind method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines on this topic.[1][2][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][8] This ensures the quality and consistency of the analytical data, which is crucial for drug safety and efficacy.

For a novel compound like this compound, establishing a validated quantification method is a foundational step in its development lifecycle. The choice of analytical technique will depend on various factors including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the intended application of the method (e.g., in-process control, final product release).

Physicochemical Properties of this compound: An Informed Approach

  • Structure and Form: The compound is a hydrochloride salt of a primary amine, presenting as a solid at room temperature.

  • Solubility: As a hydrochloride salt, it is expected to be soluble in polar solvents such as water, methanol, and ethanol. Its solubility in less polar organic solvents like acetonitrile is also anticipated, making it amenable to reversed-phase HPLC. This assumption is supported by the known solubility of similar compounds like 4-aminopyridine and pyridine hydrochloride.[1][9]

  • UV Absorbance: The presence of the substituted pyridine ring, a known chromophore, strongly suggests that the compound will exhibit ultraviolet (UV) absorbance. The parent compound, 2-fluoropyridine, shows absorbance in the 260-280 nm range.[10][11] Therefore, UV-based detection methods are highly viable.

  • Volatility and Thermal Stability: The compound's salt form and the presence of a primary amine group suggest low volatility and a potential for thermal degradation at elevated temperatures. This is supported by the high boiling points of related compounds like 4-aminopyridine and 5-bromo-2-fluoropyridine.[1] This characteristic presents a significant challenge for direct Gas Chromatography (GC) analysis.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision. Below is a comparative overview of HPLC, GC, and UV-Vis Spectrophotometry for the quantification of this compound.

Technique Principle Applicability to Target Analyte Strengths Limitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Highly Suitable. The predicted solubility and UV absorbance make this the leading candidate method.High specificity, accuracy, and precision.[12][13] Can separate the analyte from impurities.Requires more complex instrumentation and solvent consumption compared to UV-Vis.
GC-FID/MS Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Challenging. The low volatility and thermal instability of the hydrochloride salt are significant hurdles. Derivatization may be necessary.High sensitivity and resolving power, especially with MS detection.[14][15]Potential for thermal degradation of the analyte.[16] Derivatization adds complexity and potential for error.[6]
UV-Vis Spectrophotometry Quantification based on the direct measurement of light absorbance by the analyte in solution.Suitable for pure samples. The predicted UV absorbance allows for direct quantification.Simple, rapid, and cost-effective.[13]Lacks specificity; cannot distinguish the analyte from UV-absorbing impurities.[13]

In-Depth Method Validation Protocols

The validation of an analytical method is a systematic process that evaluates several key parameters as defined by ICH Q2(R1) guidelines.[1][2][6][8] Below are detailed experimental protocols for validating an HPLC-UV method, which is the most promising technique for this analyte. The principles can be adapted for GC and UV-Vis spectrophotometry.

Validation Workflow Diagram

ValidationWorkflow cluster_planning Planning Phase cluster_execution Experimental Execution cluster_reporting Reporting Phase ValidationProtocol Develop Validation Protocol & Define Acceptance Criteria Specificity Specificity / Selectivity ValidationProtocol->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport Complete Validation

Caption: A typical workflow for analytical method validation.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

Experimental Protocol (HPLC):

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Sample Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if a formulated product is being tested).

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak purity analysis should confirm that the chromatographic peak of the analyte is not co-eluting with any degradation products.

  • Resolution: The resolution between the analyte peak and the closest eluting peak should be greater than 1.5.

Linearity and Range

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[17]

Experimental Protocol (HPLC):

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[18]

Experimental Protocol (HPLC):

  • Spiked Samples: Prepare samples by spiking a known amount of the analyte into a placebo or a mixture of known components at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Calculation: Calculate the percentage recovery of the analyte at each concentration level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18]

Experimental Protocol (HPLC):

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

      • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Calculate the overall RSD for the combined data.

      • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise: Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD Estimation: The concentration that yields a S/N ratio of approximately 3:1 is estimated as the LOD.

  • LOQ Estimation: The concentration that yields a S/N ratio of approximately 10:1 is estimated as the LOQ.

  • Confirmation: The LOQ should be confirmed by demonstrating that the precision and accuracy at this concentration are acceptable.

Robustness

Objective: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate variations in method parameters.[6]

Experimental Protocol (HPLC):

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

Hypothetical Comparative Performance Data

The following table summarizes the expected performance of each analytical technique for the quantification of this compound, based on the validation parameters discussed.

Validation Parameter HPLC-UV GC-FID (with derivatization) UV-Vis Spectrophotometry
Specificity High (with PDA)Moderate to HighLow
Linearity (r²) > 0.999> 0.995> 0.998
Range (% of target) 80 - 120%80 - 120%80 - 120%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD) < 2.0%< 3.0%< 5.0%
LOD (µg/mL) ~ 0.1~ 0.5~ 1.0
LOQ (µg/mL) ~ 0.3~ 1.5~ 3.0
Robustness HighModerateHigh

Logical Comparison of Methods

MethodComparison cluster_hplc HPLC-UV cluster_gc GC-FID/MS cluster_uv UV-Vis Spectrophotometry Analyte (5-Bromo-2-fluoropyridin-3-yl)methanamine HCl HPLC_Suitability Highly Suitable Analyte->HPLC_Suitability Recommended GC_Suitability Challenging Analyte->GC_Suitability Not Recommended (initially) UV_Suitability Suitable (for pure samples) Analyte->UV_Suitability For non-specific assays HPLC_Pros Pros: - High Specificity - High Accuracy & Precision - Robust HPLC_Suitability->HPLC_Pros HPLC_Cons Cons: - Higher Complexity - Solvent Consumption HPLC_Suitability->HPLC_Cons GC_Pros Pros: - High Sensitivity (MS) - High Resolution GC_Suitability->GC_Pros GC_Cons Cons: - Low Volatility - Thermal Instability Risk - Derivatization Required GC_Suitability->GC_Cons UV_Pros Pros: - Simple & Fast - Cost-Effective UV_Suitability->UV_Pros UV_Cons Cons: - Low Specificity - Prone to Interference UV_Suitability->UV_Cons

Caption: A logical comparison of the suitability of each analytical method.

Conclusion and Recommendation

Based on the comprehensive analysis of the presumed physicochemical properties of this compound and the principles of analytical method validation, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most highly recommended technique for its quantification. This method offers the optimal balance of specificity, accuracy, precision, and robustness, making it suitable for the stringent requirements of pharmaceutical quality control.

While UV-Vis spectrophotometry presents a simpler and faster alternative, its lack of specificity limits its application to the analysis of the pure active pharmaceutical ingredient where the absence of UV-absorbing impurities can be guaranteed. Gas Chromatography is deemed unsuitable for direct analysis due to the low volatility and potential thermal lability of the analyte. The requirement for derivatization introduces a level of complexity and potential error that makes it a less desirable option compared to the straightforward and reliable HPLC-UV method.

The successful validation of the chosen analytical method will provide a high degree of assurance in the quality of this compound, thereby supporting its journey through the drug development process.

References

  • Boopalachandran, P., et al. (2011). Ultraviolet absorption spectra, structure, vibrations, and theoretical calculations of 2-fluoro- and 3-fluoropyridine in their electronic excited states. ResearchGate. [Link]

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  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. [Link]

  • IOSR Journal. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential protocols for the safe and compliant disposal of (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride (CAS No. 1432754-51-2). As a halogenated pyridine derivative, this compound requires meticulous handling not only during its use in research and development but also through its entire lifecycle to final disposal. The procedures outlined below are designed to ensure personnel safety, environmental protection, and regulatory compliance.

The Chemical Rationale: Understanding the Hazard Profile

Effective disposal planning begins with a thorough understanding of the compound's chemical nature and associated hazards. This compound is a complex organic salt possessing several functional groups that dictate its hazard profile and, consequently, its disposal pathway.

  • Halogenated Pyridine Core: The presence of bromine and fluorine on the pyridine ring places this compound in the category of halogenated organics. Such compounds can be environmentally persistent and often require specific disposal technologies to prevent the release of harmful substances.

  • Amine Hydrochloride Salt: The methanamine group, present as a hydrochloride salt, enhances water solubility compared to its free base form. However, upon thermal decomposition or reaction with strong bases, it can release hazardous gases.

  • Combustion Byproducts: In the event of a fire or during incineration, this compound is expected to decompose into highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), hydrogen bromide (HBr), and hydrogen fluoride (HF).[1][2] This is a critical consideration for the selection of a final disposal method, necessitating specialized equipment like afterburners and scrubbers.[1]

The known toxicological properties, derived from safety data for this and structurally similar compounds, mandate careful handling to prevent exposure.

Hazard ClassificationDescriptionPrimary Sources
Acute Toxicity, Oral Category 4: Harmful if swallowed.[3][4]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[3][5]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[1][3][6]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen chloride (HCl), Hydrogen bromide (HBr), Hydrogen fluoride (HF).[1][2]

The Core Disposal Principle: Professional Hazardous Waste Management

Due to its chemical properties and hazard profile, This compound must be disposed of as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][7]

The only acceptable disposal route is through a licensed and certified professional waste management company that can provide a clear chain of custody and ensure final treatment via high-temperature incineration. This approach is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous materials.[8] This compound's characteristics align with wastes containing halogenated organic compounds and pyridine derivatives.[9][10][11]

On-Site Handling and Segregation Protocol: A Step-by-Step Guide

Proper disposal begins in the laboratory at the point of generation. The following steps provide a self-validating system to ensure safety and compliance from benchtop to pickup.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the waste compound, always wear standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[7] If there is a risk of generating dust, work within a certified chemical fume hood.[12]

Step 2: Select the Correct Waste Container Use a dedicated, sealable container made of a compatible material (e.g., high-density polyethylene, glass) for waste accumulation. The container must be in good condition, with no leaks or cracks. It must have a tightly fitting cap to prevent the release of vapors.[13]

Step 3: Practice Meticulous Waste Segregation This is the most critical step in on-site management. This compound must be segregated as a "Halogenated Organic Solid."

  • DO NOT mix with non-halogenated organic waste.

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[13]

Causality: Segregation prevents dangerous chemical reactions within the waste container and ensures the waste is routed to the correct incineration facility. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.

Step 4: Label the Waste Container Correctly and Completely As soon as the first quantity of waste is added, the container must be labeled. The label must include:

  • The words "Hazardous Waste"

  • The full, unambiguous chemical name: "this compound"

  • The CAS Number: 1432754-51-2

  • The associated hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 5: Store the Waste Container Safely Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[7][12]

Step 6: Arrange for Professional Disposal Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste handler.

Disposal Workflow and Emergency Preparedness

The logical flow from chemical use to final disposal is illustrated below. Adherence to this workflow is essential for a compliant safety program.

Disposal Workflow for (5-Bromo-2-fluoropyridin-3-yl)methanamine HCl cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Segregation cluster_2 Professional Disposal Pathway lab_bench Generation Point (Lab Bench) waste_container Designated Container 'Halogenated Organic Solids' lab_bench->waste_container Transfer Waste ppe Wear Full PPE (Gloves, Goggles, Lab Coat) labeling Label Container: - Full Chemical Name - CAS Number - Hazard Pictograms waste_container->labeling saa Satellite Accumulation Area (Secure, Ventilated) waste_container->saa Store Securely handler Licensed Hazardous Waste Handler saa->handler Scheduled Pickup incinerator High-Temperature Incineration (with Afterburner & Scrubber) handler->incinerator Transport & Treatment

Caption: Disposal workflow from laboratory generation to final destruction.

Emergency Procedure for Spills: In the case of a small spill, evacuate personnel from the immediate area if necessary. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[12] Carefully sweep or scoop the material into the designated hazardous waste container, avoiding dust generation.[1][3] Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team immediately.

References

  • MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride.Capot Chemical Co., Ltd.
  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. CRC Press. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • RCRA Hazardous Waste F list. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

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  • Pyridine Standard Operating Procedure. Washington State University. Available at: [Link]

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

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Personal protective equipment for handling (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

This document provides essential, field-tested safety protocols and operational guidance for the handling of this compound (CAS No. 1260810-01-7). As the toxicological properties of this compound have not been fully investigated, a proactive and rigorous approach to safety is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations, from receipt of the material to its final disposal.

Hazard Identification & Immediate Risk Assessment

This compound is a substituted pyridine derivative. The presence of bromine, fluorine, and an amine hydrochloride functional group suggests potential for reactivity and biological activity. It is classified as an irritant and is harmful if inhaled, ingested, or absorbed through the skin.[3][4][5]

Pre-Operation Safety Briefing

Before handling this compound, every operator must understand the primary risks:

  • Respiratory Hazard: The compound is a solid that can easily form dust. Inhalation may cause respiratory irritation.[1][2][3][5][6] All weighing and transfer operations must be conducted in a certified chemical fume hood or ventilated enclosure to prevent aerosolization and inhalation.

  • Skin and Eye Hazard: Direct contact causes serious eye irritation and skin irritation.[2][3][5][6][7] The hydrochloride salt may exacerbate this effect upon contact with moist skin or mucous membranes. Impervious gloves and chemical safety goggles are mandatory at all times.

  • Systemic Hazard: The compound is presumed harmful if swallowed, inhaled, or absorbed through the skin.[3][4][8]

GHS Hazard Summary

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling for this chemical, which dictates the minimum required safety precautions.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][5][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3][5][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks associated with this compound. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

Core PPE Requirements (Mandatory for All Operations)
  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant chemical safety goggles are required for all handling activities.

    • Causality: Goggles provide a seal around the eyes to protect against dust particles and accidental splashes. Standard safety glasses are insufficient as they do not provide adequate protection from particulates.

  • Skin Protection:

    • Gloves: Use nitrile or neoprene gloves with a minimum thickness of 5 mil. Always double-glove when handling the neat compound or concentrated solutions. Discard gloves immediately if contamination is suspected.[2]

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory. Ensure it is fully buttoned.

    • Causality: The bromofluoropyridine structure suggests the potential for skin absorption. A lab coat and properly selected gloves form the primary barrier to prevent dermal exposure and subsequent systemic toxicity.[8]

  • Respiratory Protection:

    • Minimum: All handling of the solid compound must occur within a certified chemical fume hood to control dust and vapor exposure.

    • For higher-risk scenarios (e.g., large quantities, potential for aerosolization outside of a hood), a NIOSH-approved respirator with P95 (US) or P2 (EU) particle filters is necessary.[1]

    • Causality: The compound is a respiratory irritant.[1][2] Engineering controls (fume hood) are the primary defense, with respirators providing an essential secondary layer of protection.

PPE Selection Matrix by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Sealed Container) Safety GlassesSingle Nitrile GlovesLab CoatNot Required
Weighing/Transfer of Solid Chemical Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Chemical Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-resistant Apron over Lab CoatNIOSH-approved Respirator (P95/P100)

Safe Handling and Disposal Plan

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk.

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is decontaminated. Prepare all necessary glassware, solvents, and a designated waste container within the hood.

  • Don PPE: Put on all required PPE as outlined in the matrix above (goggles, double gloves, lab coat).

  • Chemical Transfer: Place the stock container, a weigh boat, and a spatula inside the fume hood. To minimize dust, do not pour the solid. Use the spatula to carefully transfer the required amount to the weigh boat.

  • Weighing: Close the stock container immediately after transfer. Weigh the compound.

  • Dissolution: Carefully add the weighed solid to the solvent in your reaction vessel. Use a small amount of solvent to rinse the weigh boat, ensuring a quantitative transfer.

  • Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), disposing of the wipes in the designated solid waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.[2][6][8]

Storage Requirements

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4][6][7] Some related compounds are light-sensitive; therefore, storage in an amber vial or a dark location is recommended as a precautionary measure.[8]

Emergency Response and Disposal

Preparedness is key to managing unexpected events like spills or exposures.

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow must be initiated immediately.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Colleagues & Supervisor start->evacuate ppe Don Full Emergency PPE (Respirator, Goggles, Face Shield, Chemical Apron, Double Gloves) evacuate->ppe contain Contain the Spill (Use inert absorbent material like sand or vermiculite) ppe->contain cleanup Clean Up Spill - Carefully sweep up solid. - Do NOT create dust. - Place in a sealed container. contain->cleanup decon Decontaminate the Area - Wipe with appropriate solvent. - Wash with soap and water. cleanup->decon waste Package & Label Waste (Clearly mark as hazardous waste) decon->waste dispose Dispose of Waste (Through licensed professional waste disposal service) waste->dispose end Incident Reported dispose->end

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride
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(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.